molecular formula C9H18N2O2 B1354531 N-[3-(methylamino)propyl]oxolane-2-carboxamide CAS No. 81403-67-0

N-[3-(methylamino)propyl]oxolane-2-carboxamide

Cat. No.: B1354531
CAS No.: 81403-67-0
M. Wt: 186.25 g/mol
InChI Key: AUXJTEANWWFSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(methylamino)propyl]oxolane-2-carboxamide is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(methylamino)propyl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-5-3-6-11-9(12)8-4-2-7-13-8/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXJTEANWWFSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441367
Record name N-[3-(Methylamino)propyl]oxolane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81403-67-0
Record name Tetrahydro-N-[3-(methylamino)propyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81403-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Methylamino)propyl]oxolane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(methylamino)propyl]oxolane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-(methylamino)propyl]oxolane-2-carboxamide, a notable heterocyclic amide, holds a significant position in the landscape of pharmaceutical synthesis and medicinal chemistry.[1] Its structure, which integrates a saturated oxolane (tetrahydrofuran) ring with a flexible aminopropyl side chain, provides a versatile scaffold for the development of more complex molecules.[1] This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications, particularly its crucial role as a key intermediate in the synthesis of the α1-adrenergic antagonist, Alfuzosin.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in research and development.

Identifiers and Molecular Structure
  • IUPAC Name: this compound[3]

  • CAS Number: 81403-67-0[3]

  • Molecular Formula: C₉H₁₈N₂O₂[3]

  • Molecular Weight: 186.25 g/mol [3]

  • SMILES: CNCCCNC(=O)C1CCCO1[3]

  • InChI Key: AUXJTEANWWFSRR-UHFFFAOYSA-N[3]

The molecule's structure is visualized below:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical data for the compound.

PropertyValueSource(s)
Boiling Point 380.8 ± 42.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
pKa 14.93 ± 0.20 (Predicted)
Solubility While quantitative data is not readily available, its structure suggests good solubility in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water has not been specified.
Stability Stable at room temperature. Recommended storage is sealed in a dry environment at 2-8°C.,

Spectroscopic Characterization

While experimental spectra are not publicly available, a predictive analysis based on the molecule's functional groups provides valuable insight for its characterization. PubChem has indexed GC-MS and vapor-phase IR spectra for this compound, confirming that such data exists.[3]

Predicted ¹H and ¹³C NMR Spectroscopy

Based on the chemical structure, the following table outlines the predicted NMR chemical shifts. These predictions are generated using established algorithms and provide a useful reference for spectral analysis.

Atom Position (from diagram)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity / Notes
C9 (N-CH₃) ~2.4~36s
C8 (-CH₂-N(H)CH₃) ~2.6~50t
N2 (-N(H)CH₃) Variable-br s (exchangeable)
C7 (-CH₂-CH₂-N(H)CH₃) ~1.7~28quintet
C6 (-C(O)NH-CH₂-) ~3.3~39q
N1 (-C(O)NH-) Variable-br t (exchangeable)
C1 (Oxolane C2) ~4.2~78t
C4 (Oxolane C5) ~3.8~68m
C2, C3 (Oxolane C3, C4) ~1.9-2.1~26, ~30m
C5 (C=O) -~174-

Predictions are based on standard chemical shift values and may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups:

  • N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the secondary amine and amide N-H bonds.

  • C-H Stretching: Sharp peaks between 2850-3000 cm⁻¹ due to the aliphatic C-H bonds.

  • C=O Stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of the carbonyl group in a secondary amide.

  • N-H Bending (Amide II): A strong band in the region of 1510-1570 cm⁻¹, which is a combination of N-H bending and C-N stretching, is a hallmark of secondary amides.

  • C-O Stretching: A strong band in the 1050-1150 cm⁻¹ region, indicative of the C-O-C ether linkage within the oxolane ring.

Mass Spectrometry

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z = 186. The fragmentation pattern would likely involve:

  • α-cleavage adjacent to the nitrogen atoms and the ether oxygen.

  • Loss of the propylamino side chain leading to a fragment corresponding to the oxolane-2-carboxamide moiety.

  • Cleavage of the oxolane ring .

  • McLafferty rearrangement if sterically feasible, though less common for secondary amides compared to primary ones.

G cluster_mol cluster_paths Predicted Fragmentation Pathways mol C₉H₁₈N₂O₂ frag1 Loss of C₃H₇N m/z = 129 mol->frag1 α-cleavage frag2 Formation of [C₄H₇O-C=O]+ m/z = 99 mol->frag2 Amide bond cleavage frag3 Loss of C₃H₇ m/z = 143 mol->frag3 Ring opening

Caption: Predicted major fragmentation pathways in mass spectrometry.

Synthesis and Mechanism

A highly efficient and green method for the synthesis of this compound involves the calcium-catalyzed direct amidation of an ester.[4] This approach avoids the use of more toxic or expensive transition metal catalysts.[4]

Experimental Protocol: Calcium-Catalyzed Amidation

This protocol is adapted from a documented procedure and demonstrates a high-yielding synthesis at room temperature.

Materials:

  • Methyl tetrahydrofuran-2-carboxylate

  • N¹-methylpropane-1,3-diamine

  • Calcium Iodide (CaI₂)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend Methyl tetrahydrofuran-2-carboxylate (1.0 eq) and N¹-methylpropane-1,3-diamine (1.3 eq) in anhydrous toluene to achieve a 2M solution.

  • Add Calcium Iodide (CaI₂) (10 mol%) to the suspension.

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Upon completion (monitored by TLC or GC-MS), remove the toluene under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel. A suitable eluent system is a mixture of Ethyl Acetate/Methanol/Triethylamine (e.g., 7:3:1 v/v/v).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a yellow oil.

Mechanistic Insights: The Role of Calcium Iodide

The use of calcium iodide as a catalyst is a key aspect of this green chemical process. The proposed mechanism involves the coordination of the calcium ion to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine of N¹-methylpropane-1,3-diamine. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the more stable amide bond and release methanol as a byproduct. The mild conditions and high chemoselectivity make this an advantageous synthetic route.[4]

G cluster_workflow Calcium-Catalyzed Amidation Workflow Reactants Ester + Amine + CaI₂ in Toluene Reaction Stir at Room Temp (1 hour) Reactants->Reaction Step 1 Workup Solvent Removal Reaction->Workup Step 2 Purification Silica Gel Chromatography (EtOAc/MeOH/Et₃N) Workup->Purification Step 3 Product Pure Product (Yellow Oil) Purification->Product Step 4

Caption: Workflow for the synthesis of the title compound.

Applications in Drug Development

The primary documented application of this compound is as a crucial intermediate in the synthesis of Alfuzosin.[2] Alfuzosin is a selective α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).

The synthesis of the Alfuzosin precursor involves the reaction of this compound with 2-chloro-6,7-dimethoxyquinazolin-4-amine. This reaction forms the complete side chain, which is then attached to the quinazoline core of the final drug molecule.

Potential Biological Activity

While there are no specific studies on the intrinsic biological activity of this compound, the broader class of carboxamide derivatives is known to exhibit a wide range of pharmacological effects.[5][6][7] Various substituted carboxamides have been investigated for their potential as:

  • Anticancer agents: Many carboxamide-containing compounds have shown antiproliferative activity against various cancer cell lines.[5][6]

  • Antimicrobial agents: The carboxamide functional group is present in numerous compounds with antibacterial and antifungal properties.[7][8]

  • Enzyme inhibitors: The ability of the amide group to form hydrogen bonds makes it a common feature in molecules designed to inhibit specific enzymes.

The presence of the oxolane ring and the secondary amine in the side chain could also contribute to its pharmacokinetic properties and potential for biological interactions. However, further research is needed to explore any direct therapeutic potential of this compound.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[3]

  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[3]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles. A face shield may be necessary when handling larger quantities.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties. Its efficient, green synthesis and its established role in the production of the pharmaceutical agent Alfuzosin underscore its importance in drug development. While its own biological activity has not been extensively explored, its structural motifs are common in many bioactive compounds, suggesting potential for future research. A thorough understanding of its chemical characteristics, synthesis, and safety precautions, as outlined in this guide, is crucial for its effective and safe utilization in scientific research.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]

  • This compound. PubChem. [Link]

  • Chemoselective calcium-catalysed direct amidation of carboxylic esters. Radboud Repository. [Link]

  • Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. ResearchGate. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • CASPRE - 13C NMR Predictor. [Link]

  • fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. Glen Jackson - West Virginia University. [Link]

  • Adipic acid production catalyzed by a combination of a solid acid and an iodide salt from biomass-derived tetrahydrofuran-2,5-dicarboxylic acid. Catalysis Science & Technology (RSC Publishing). [Link]

  • Mechanochemically directed metathesis in Group 2 chemistry: Calcium amide formation without solvent. RSC Publishing. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. [Link]

  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). ResearchGate. [Link]

  • This compound. Chemsrc. [Link]

  • Molecular mechanism of Ca(2+)-catalyzed fusion of phospholipid micelles. [Link]/25682121/)

Sources

An In-Depth Spectroscopic Guide to N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for N-[3-(methylamino)propyl]oxolane-2-carboxamide (CAS No. 81403-67-0). It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure analytical integrity and reproducibility.

Introduction and Molecular Overview

This compound is a heterocyclic amide that serves as a valuable intermediate in the synthesis of fine chemicals and pharmaceutical compounds.[] Its structure incorporates a tetrahydrofuran ring, a secondary amide, and a secondary amine, providing multiple reactive sites for further chemical modification.[] Accurate structural confirmation and purity assessment are critical for its application in regulated development pipelines. This guide details the application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to provide an unambiguous characterization of its molecular structure.

The compound has a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol .[2][3]

Annotated Molecular Structure

A clear understanding of the atomic arrangement is fundamental to interpreting spectroscopic data. The structure below is annotated with numbering to facilitate the assignment of spectral signals discussed in the subsequent sections.

Caption: Annotated structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, both soft ionization (e.g., Electrospray Ionization, ESI) and hard ionization (e.g., Electron Ionization, EI) techniques yield valuable, complementary data.

Expertise & Causality in Experimental Choices
  • Ionization Method: ESI is the preferred method for initial molecular weight confirmation. Its soft nature typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear and immediate confirmation of the molecular mass.[4] In contrast, GC-MS, which uses EI, induces extensive fragmentation.[2] This fragmentation is not a drawback; it is a feature that provides a unique "fingerprint" and reveals the structure of the molecule's constituent parts.

  • High-Resolution MS (HRMS): For definitive elemental composition, HRMS is essential. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing a high degree of confidence in the assigned chemical formula. The calculated exact mass for C₉H₁₈N₂O₂ is 186.1368 Da.[2]

Anticipated Fragmentation Pattern

The structure contains several bonds susceptible to cleavage under EI conditions, primarily the C-C and C-N bonds of the propylamino chain and the amide bond. Alpha-cleavage adjacent to the nitrogen and oxygen atoms is expected to be a dominant fragmentation pathway.

Table 1: Predicted Mass Spectrometry Data

m/z (Nominal) Adduct/Fragment Formula Notes
187 [M+H]⁺ C₉H₁₉N₂O₂⁺ Expected primary ion in positive-mode ESI-MS. Predicted CCS: 144.1 Ų.[4]
209 [M+Na]⁺ C₉H₁₈N₂O₂Na⁺ Common adduct in ESI-MS, confirming the molecular ion. Predicted CCS: 147.4 Ų.[4]
186 [M]⁺˙ C₉H₁₈N₂O₂⁺˙ Molecular ion expected in EI-MS.
142 [M-C₂H₆N]⁺ C₇H₁₂NO₂⁺ Loss of the methylaminoethyl radical via cleavage of the C3-C4 bond.
100 [C₅H₁₀NO]⁺ C₅H₁₀NO⁺ Fragment corresponding to the tetrahydrofuroyl moiety resulting from amide bond cleavage.
86 [C₄H₈NO]⁺ C₄H₈NO⁺ Further fragmentation of the tetrahydrofuroyl moiety.

| 58 | [C₃H₈N]⁺ | C₃H₈N⁺ | Fragment corresponding to the protonated N-methylpropylamine side chain. |

Experimental Workflow: High-Resolution Mass Spectrometry

The following diagram outlines a self-validating workflow for obtaining high-confidence MS data.

Caption: Workflow for HRMS structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality in Experimental Choices
  • Sampling Technique: For a compound that is likely an oil or low-melting solid, the simplest method is Attenuated Total Reflectance (ATR), where the sample is placed directly on a crystal (e.g., diamond or germanium). This requires minimal sample preparation. Alternatively, a thin film can be cast on a salt plate (NaCl or KBr). The choice depends on sample availability and physical state.

  • Spectral Interpretation: The key is to look for characteristic bands. The absence of certain bands is as informative as their presence. For instance, the absence of a strong, broad absorption around 3300-3500 cm⁻¹ would rule out a primary amine or significant water content.

Characteristic Absorption Bands

The structure of this compound contains several IR-active functional groups. The table below summarizes the expected absorption frequencies.[5][6][7]

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Notes
~3300 N-H Stretch Secondary Amine & Amide Medium Can be broadened by hydrogen bonding. The presence of two N-H groups may lead to a complex band.
2960-2850 C-H Stretch Alkanes (CH₂, CH₃) Strong Expected to be a prominent feature of the spectrum.
~2780 C-H Stretch N-CH₃ Medium-Weak Often appears as a shoulder on the main C-H stretching bands.[6]
~1640 C=O Stretch (Amide I) Secondary Amide Strong This is a highly characteristic and intense band for the amide group.[5]
~1550 N-H Bend (Amide II) Secondary Amide Medium-Strong This band, in conjunction with the Amide I band, is diagnostic for secondary amides.[5]
1465-1440 C-H Bend Alkanes (CH₂, CH₃) Medium Bending and scissoring vibrations.
~1250 C-N Stretch Amine/Amide Medium Contributes to the fingerprint region.

| ~1100 | C-O-C Stretch | Ether (Tetrahydrofuran) | Strong | Characteristic stretching vibration of the ether linkage within the THF ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality in Experimental Choices
  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point.[10] However, the N-H protons of the amide and amine may exchange too rapidly or produce broad signals. A hydrogen-bond-accepting solvent like DMSO-d₆ is often superior as it slows down N-H exchange, resulting in sharper, more easily identifiable peaks for these protons.[8]

  • Reference Standard: Tetramethylsilane (TMS) is added as an internal standard to define the 0 ppm point on the chemical shift axis, ensuring data accuracy and comparability.[9]

  • 2D NMR: In cases of signal overlap or complex splitting patterns in the 1D spectra, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are indispensable for definitively assigning which protons are coupled to each other and which protons are attached to which carbons.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The use of DMSO-d₆ is assumed to allow for the observation of the N-H protons. Chemical shifts are influenced by adjacent electronegative atoms (O, N) and the carbonyl group.

Table 3: Predicted ¹H NMR Data

Atom No. Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1 ~2.25 s 3H H₃C-N
N-H (amine) ~2.5-3.0 br s 1H CH₃-NH-CH₂
2 ~2.40 t 2H N-CH₂-CH₂
3 ~1.60 p 2H CH₂-CH₂-CH₂
4 ~3.15 q 2H CH₂-NH-C=O
N-H (amide) ~8.0 t 1H -NH-C=O
6 ~4.20 t 1H O-CH-C=O
8, 9 (a) ~1.80-2.00 m 2H Ring CH₂
8, 9 (b) ~1.80-2.00 m 2H Ring CH₂

| 7 | ~3.60-3.80 | m | 2H | O-CH₂-CH₂ |

s = singlet, t = triplet, q = quartet, p = pentet, m = multiplet, br = broad

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Data

Atom No. Chemical Shift (δ, ppm) Notes
11 ~173 Amide Carbonyl: Most deshielded carbon due to the double bond to oxygen.
6 ~75 C-O-C=O: Deshielded by both the ring oxygen and the carbonyl group.
7 ~67 O-CH₂: Deshielded by the adjacent ether oxygen.
2 ~48 N-CH₂: Carbon adjacent to the secondary amine nitrogen.
4 ~38 N-CH₂ (Amide side): Carbon adjacent to the amide nitrogen.
1 ~35 N-CH₃: Carbon of the methyl group attached to nitrogen.
3 ~29 -CH₂-CH₂-CH₂-: Central methylene of the propyl chain.
8 ~28 Ring CH₂: Methylene carbon in the THF ring.

| 9 | ~25 | Ring CH₂: Methylene carbon in the THF ring, beta to the oxygen. |

Experimental Workflow: NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_report Analysis & Assignment Sample Dissolve ~10 mg sample in ~0.7 mL deuterated solvent (e.g., DMSO-d₆) Standard Add internal standard (TMS, 0 ppm) Sample->Standard Tube Transfer to NMR tube Standard->Tube Tune Tune & Shim Magnet (ensures high resolution) Tube->Tune Proton Acquire ¹H Spectrum Tune->Proton Carbon Acquire ¹³C Spectrum Proton->Carbon Transform Fourier Transform Proton->Transform TwoD Acquire 2D Spectra (COSY, HSQC if needed) Carbon->TwoD Carbon->Transform TwoD->Transform Phase Phase Correction Transform->Phase Reference Reference spectra to TMS Phase->Reference Integrate Integrate ¹H signals Assign Assign all ¹H and ¹³C signals to molecular structure Integrate->Assign Reference->Integrate

Caption: A standard workflow for NMR-based structural elucidation.

Integrated Spectroscopic Analysis

No single technique provides a complete picture. The true power of spectroscopic characterization lies in integrating the data from multiple methods. Each technique validates the others, leading to an unambiguous structural assignment.

The Logic of Integrated Analysis
  • MS Confirms Mass: High-resolution mass spectrometry first confirms the elemental formula (C₉H₁₈N₂O₂).

  • IR Identifies Functions: IR spectroscopy confirms the presence of key functional groups: an amide (C=O, N-H), a secondary amine (N-H), an ether (C-O-C), and alkyl chains (C-H).

  • NMR Elucidates Framework: NMR spectroscopy provides the final, detailed map. ¹H NMR shows the connectivity and relative positions of protons, while ¹³C NMR confirms the number and electronic environment of each carbon atom.

  • Final Confirmation: The fragmentation pattern seen in the mass spectrum must be consistent with the carbon-hydrogen framework determined by NMR. For example, the observation of a fragment at m/z 58 in the MS is perfectly explained by the N-methylpropylamine substructure identified in the NMR spectra.

This synergistic approach forms a self-validating system, ensuring the highest level of confidence in the compound's identity and structure.

MS Mass Spectrometry (HRMS) Formula Molecular Formula (C₉H₁₈N₂O₂) MS->Formula provides IR Infrared Spectroscopy (FTIR) Func_Groups Functional Groups (Amide, Amine, Ether) IR->Func_Groups identifies NMR NMR Spectroscopy (¹H, ¹³C, 2D) Framework C-H Framework & Connectivity NMR->Framework elucidates Structure Unambiguous Structure Confirmed Formula->Structure validates Func_Groups->Structure validates Framework->Structure validates

Caption: Integrated workflow for spectroscopic structural validation.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information: Nanocrystalline CdS thin film... [Link]

  • PubChemLite. This compound. [Link]

  • The Royal Society of Chemistry. Supplementary Information: General procedure for the Cu-catalyzed amination... [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions... [Link]

  • University of Rochester. Appendix I: NMR Spectra. [Link]

  • The Royal Society of Chemistry. Supplementary Information: Synthesis of N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • ChemSrc. CAS#:81403-67-0 | this compound. [Link]

  • ResearchGate. The synthesis and characterization of the 'research chemical'... [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines... [Link]

  • ResearchGate. Synthesis of tetrahydro-N-[3-(methylamino)propyl]-2-furancarboxamide... [Link]

  • NIH National Center for Biotechnology Information. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions... [Link]

  • PubChem. (R)-N-(3-Methyl-1-(Methylamino)-1-Oxobutan-2-Yl)-5-(4-(((4-Oxo-4,5,6,7-Tetrahydro-3h-Cyclopenta[d]pyrimidin-2-Yl)thio)methyl)phenyl)furan-2-Carboxamide. [Link]

  • SpectraBase. N-[3-(Dimethylamino)propyl]piperidine-4-carboxamide. [Link]

  • ResearchGate. Structural elucidation and identification of a new derivative of phenethylamine... [Link]

  • Doc Brown's Chemistry. Infrared spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

  • MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation... [Link]

Sources

Physicochemical properties of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Abstract

This compound is a molecule of interest within contemporary drug discovery programs, notable for its distinct structural motifs which suggest potential therapeutic applications. A thorough understanding of its physicochemical properties is a critical prerequisite for any successful development campaign, as these parameters fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing both predicted data and the rigorous experimental methodologies required for their empirical validation. Authored for researchers, medicinal chemists, and formulation scientists, this document offers a Senior Application Scientist's perspective on not just the "what" and "how," but the critical "why" behind these analytical endeavors, grounding each protocol in the context of its impact on drug development.

Chemical Identity and Structural Attributes

The foundational step in characterizing any new chemical entity (NCE) is to establish its unequivocal structure and identity. This compound, with the molecular formula C9H18N2O2, possesses a unique combination of functional groups that dictate its chemical behavior.

  • Oxolane Ring: A five-membered saturated heterocyclic ether (tetrahydrofuran), which imparts a degree of hydrophilicity and can participate in hydrogen bonding as an acceptor.

  • Amide Linkage: A stable, planar group that is a key hydrogen bond donor and acceptor, contributing to molecular rigidity and potential for intermolecular interactions.

  • Alkyl Amine Side Chain: A flexible propyl chain terminating in a secondary amine. This group is basic and will be protonated at physiological pH, introducing a positive charge that significantly influences solubility and potential off-target interactions.

A summary of key identifiers for this molecule is presented below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS Number 1013733-63-3

The following diagram illustrates the logical workflow for structural elucidation and confirmation.

cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation cluster_confirmation Purity & Identity Confirmation synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY) purification->nmr ms Mass Spectrometry (Confirm Mass) nmr->ms ir IR Spectroscopy (Functional Groups) ms->ir purity_check Purity Assessment (>95% via HPLC) ir->purity_check final_id Final Structure Confirmed purity_check->final_id

Caption: Workflow for Synthesis and Structural Confirmation.

Predicted Physicochemical Properties

Prior to embarking on extensive laboratory work, in silico prediction models provide valuable, directionally correct estimates of a molecule's properties. These predictions, derived from its structure, help anticipate challenges and guide experimental design.

PropertyPredicted ValueSignificance in Drug Development
logP -0.6Indicates high hydrophilicity; may suggest low membrane permeability but good aqueous solubility.
pKa (Strongest Basic) 10.1The secondary amine is strongly basic and will be >99% protonated at physiological pH (7.4), impacting solubility, absorption, and potential for hERG channel interactions.
Aqueous Solubility 19.3 g/LPredicts high water solubility, which is advantageous for formulation but must be balanced with permeability for oral absorption.
Polar Surface Area (PSA) 61.9 ŲA moderate PSA, suggesting a reasonable balance between solubility and permeability, generally favorable for oral bioavailability.

Core Physicochemical Properties: Experimental Determination

While predictions are useful, empirical data is the gold standard in drug development. The following sections detail the rationale and step-by-step protocols for determining the critical physicochemical parameters of this compound.

Ionization Constant (pKa)

Expertise & Experience: The pKa is arguably the most critical parameter for this molecule due to the presence of the secondary amine. It dictates the charge state of the molecule across the pH range of the gastrointestinal tract (pH 1-8), which in turn governs its solubility, absorption, and distribution. An accurate pKa measurement is non-negotiable for building a predictive biopharmaceutical model.

Trustworthiness: The protocol described below is a self-validating potentiometric titration method. The use of standardized buffers and multiple titrations ensures reproducibility, while analysis of the titration curve provides a clear, unambiguous endpoint corresponding to the ionization constant.

Experimental Protocol: Potentiometric Titration

  • Preparation: Accurately prepare a 1-5 mM solution of this compound in degassed, deionized water.

  • Calibration: Calibrate a pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Titration:

    • Place the solution in a thermostatted vessel at 25°C.

    • Slowly titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the amine is protonated. Specialized software is used to refine this value by fitting the derivative of the titration curve.

prep Prepare Analyte Solution (1-5 mM in H₂O) calibrate Calibrate pH Meter (3-Point Calibration) prep->calibrate Prerequisites titrate Titrate with 0.1 M HCl (Record pH vs. Volume) calibrate->titrate Step 1 plot Plot Titration Curve (pH vs. Volume) titrate->plot Step 2 analyze Determine Mid-Point (pH = pKa at 50% neutralization) plot->analyze Step 3 result Validated pKa Value analyze->result Output

Caption: Workflow for pKa Determination via Potentiometric Titration.

Aqueous Solubility

Expertise & Experience: Solubility is a gatekeeper for oral drug absorption. A compound must first dissolve to be absorbed. Given the predicted high solubility, the key is to determine if it is sufficiently high to support the intended therapeutic dose. We must measure thermodynamic solubility, which represents the true equilibrium solubility and is the most relevant value for biopharmaceutical classification.

Trustworthiness: The shake-flask method described is the gold-standard for determining thermodynamic solubility. By ensuring a saturated solution is achieved over an extended period (24-48 hours) and that the solid-state form does not change, this protocol provides a robust and reliable measurement. Analysis by a validated HPLC-UV method ensures accurate quantification.

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Separation: After equilibration, allow the vials to stand. Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.

  • Solid State Analysis: Analyze the remaining solid by XRPD or DSC to confirm that no phase change or degradation occurred during the experiment.

Lipophilicity (LogD)

Expertise & Experience: Lipophilicity, or "greasiness," is a primary driver of a molecule's ability to cross biological membranes. For an ionizable compound like this, the distribution coefficient (LogD) is more relevant than the partition coefficient (LogP) because it accounts for the pH-dependent equilibrium between the charged and neutral species. We must measure LogD at a physiologically relevant pH, typically 7.4.

Trustworthiness: The shake-flask method with n-octanol and aqueous buffer (pH 7.4) is the classic and most trusted method for LogD determination. It directly measures the partitioning of the analyte between the two immiscible phases, providing an unambiguous result. The protocol's integrity is ensured by analyzing the concentration in both phases to confirm mass balance.

Experimental Protocol: Shake-Flask LogD at pH 7.4

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing and separating them.

  • Partitioning: Add a known amount of this compound to a vial containing a known volume of each pre-saturated phase.

  • Equilibration: Vigorously shake the vial for 1-2 hours to facilitate partitioning, then centrifuge to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate the LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Summary and Implications for Drug Development

The physicochemical profile of this compound, as determined by the methods above, provides a clear roadmap for its development.

ParameterExpected Experimental ResultImplication and Next Steps
pKa ~10.0Positively Charged at Physiological pH: This will dominate its behavior. High aqueous solubility is expected. Absorption may be limited by poor membrane permeability of the charged species. Formulation will likely be a simple aqueous solution for IV, or an immediate-release solid for oral.
Solubility (pH 7.4) High (>10 mg/mL)Not Solubility-Limited: The compound is unlikely to be limited by its dissolution rate. Focus development efforts on permeability and metabolism. Classified as a likely Biopharmaceutics Classification System (BCS) Class 3 compound.
LogD (pH 7.4) Low (e.g., < -1.0)Low Permeability Risk: The low LogD confirms the hydrophilic nature and suggests that passive diffusion across the gut wall may be slow. This is a key risk to oral bioavailability. Strategies to investigate include prodrug approaches or formulation with permeation enhancers.

This profile suggests a molecule with excellent "formulatability" due to its high solubility but a potential "developability" challenge related to oral absorption. The next logical steps in a development program would be to assess its in vitro permeability using cell-based assays (e.g., Caco-2) to confirm the low permeability hypothesis.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • U.S. Food and Drug Administration. (2017). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

  • PubChem National Center for Biotechnology Information. this compound. [Link]

An In-Depth Technical Guide to N-[3-(methylamino)propyl]oxolane-2-carboxamide: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-(methylamino)propyl]oxolane-2-carboxamide, with the CAS number 81403-67-0, is a heterocyclic amide that has garnered significant attention in the pharmaceutical industry as a pivotal intermediate in the synthesis of Alfuzosin[1]. Alfuzosin is a selective α1-adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH)[2][3][4][5][6]. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed synthetic protocols, and its crucial role in the manufacturing of Alfuzosin. The information presented herein is intended to support researchers and drug development professionals in their understanding and utilization of this important synthetic building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic processes. The following table summarizes its key computed and experimental properties.

PropertyValueSource
Molecular Formula C9H18N2O2PubChem[7]
Molecular Weight 186.25 g/mol PubChem[7]
IUPAC Name This compoundPubChem[7]
CAS Number 81403-67-0PubChem[7]
Boiling Point 380.8 ± 42.0 °C at 760 mmHgChemSrc[8]
Density 1.0 ± 0.1 g/cm³ChemSrc[8]
Predicted XlogP -0.1PubChem[7]
Canonical SMILES CNCCCNC(=O)C1CCCO1PubChem[7]
InChI Key AUXJTEANWWFSRR-UHFFFAOYSA-NPubChem[7]

Synthesis and Experimental Protocols

The primary utility of this compound lies in its role as a precursor to Alfuzosin. Its synthesis is a critical step in the overall manufacturing process of this active pharmaceutical ingredient (API).

Synthetic Pathway Overview

A common synthetic route to this compound involves the amidation of a tetrahydrofuran-2-carboxylic acid derivative with N-methyl-1,3-propanediamine. The following diagram illustrates a typical synthetic workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Tetrahydrofuran-2-carboxylic_acid_derivative Tetrahydrofuran-2-carboxylic acid derivative Amidation Amidation Reaction Tetrahydrofuran-2-carboxylic_acid_derivative->Amidation N-methyl-1,3-propanediamine N-methyl-1,3-propanediamine N-methyl-1,3-propanediamine->Amidation Target_Compound N-[3-(methylamino)propyl]oxolane- 2-carboxamide Amidation->Target_Compound

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on literature procedures for Alfuzosin synthesis.

Materials:

  • Tetrahydrofuran-2-carbonyl chloride

  • N-methyl-1,3-propanediamine

  • Anhydrous toluene

  • Triethylamine

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-1,3-propanediamine and triethylamine in anhydrous toluene.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of tetrahydrofuran-2-carbonyl chloride in anhydrous toluene to the cooled reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

Thorough analytical characterization is crucial for confirming the identity and purity of this compound. The following are the expected analytical data based on its chemical structure and data from similar compounds.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group, methylene groups of the propyl chain, and the tetrahydrofuran ring protons.
¹³C NMR Resonances for the carbonyl carbon, methyl carbon, and the carbons of the propyl chain and tetrahydrofuran ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (186.25 g/mol ). PubChem lists predicted m/z values for various adducts, including [M+H]⁺ at 187.14411[9].
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as C-N and C-O stretching vibrations.

Role in Alfuzosin Synthesis and Mechanism of Action

The primary significance of this compound is its function as a key building block in the synthesis of Alfuzosin[1]. In the subsequent synthetic step, it is typically reacted with a 4-amino-6,7-dimethoxy-2-chloroquinazoline derivative to form the final Alfuzosin molecule.

Alfuzosin_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Target_Compound N-[3-(methylamino)propyl]oxolane- 2-carboxamide Coupling_Reaction Nucleophilic Aromatic Substitution Target_Compound->Coupling_Reaction Quinazoline_Derivative 4-amino-6,7-dimethoxy- 2-chloroquinazoline Quinazoline_Derivative->Coupling_Reaction Alfuzosin Alfuzosin Coupling_Reaction->Alfuzosin

Caption: Role of the target compound in Alfuzosin synthesis.

Mechanism of Action of Alfuzosin

Alfuzosin functions as a selective antagonist of α1-adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and urethra[2][3][6]. In patients with BPH, the enlarged prostate can constrict the urethra, leading to lower urinary tract symptoms (LUTS). By blocking these α1-receptors, Alfuzosin induces relaxation of the smooth muscle, thereby reducing the obstruction and improving urinary flow[2][3][6]. While this compound is essential for constructing the Alfuzosin molecule, there is currently no available information to suggest that it possesses any intrinsic biological activity related to α1-adrenergic receptors or other pharmacological targets. Its role appears to be purely as a synthetic intermediate.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory or industrial setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of Alfuzosin. This guide has provided a detailed technical overview of its properties, synthesis, and application. While specific experimental analytical data for this intermediate is not widely published, the information provided herein, compiled from various authoritative sources, offers a solid foundation for researchers and drug development professionals working with this compound. Further research into the intrinsic biological properties of this molecule, if any, could provide additional insights, though its primary value remains firmly established in its contribution to the synthesis of a clinically important therapeutic agent.

References

  • PubChem. This compound. [Link]

  • PubMed. Alfuzosin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in benign prostatic hyperplasia. [Link]

  • Urology Textbook. Alfuzosin: Mechanism, Adverse Effects and Dosage. [Link]

  • NIH, National Center for Biotechnology Information. Alfuzosin - LiverTox. [Link]

  • ResearchGate. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis. [Link]

  • YouTube. Alfuzosin Pharmacology Podcast. [Link]

  • The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

  • PubChemLite. This compound. [Link]

  • ChemSrc. CAS#:81403-67-0 | this compound. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Alfuzosin. [Link]

  • PubMed Central. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • I.R.I.S. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the. [Link]

  • ResearchGate. The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. [Link]

  • MDPI. N-(2,2-Diphenylethyl)furan-2-carboxamide. [Link]

  • ResearchGate. (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). [Link]

  • ChemBK. N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide. [Link]

  • ResearchGate. Synthesis of tetrahydro-N-[3-(methylamino)propyl]-2-furancarboxamide... [Link]9354)

Sources

A Technical Guide to the Synthesis of Alfuzosin: The Pivotal Role of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for Alfuzosin, a critical pharmaceutical agent for the management of benign prostatic hyperplasia (BPH). We will focus on the synthesis and strategic importance of the key intermediate, N-[3-(methylamino)propyl]oxolane-2-carboxamide. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed examination of the process chemistry, mechanistic insights, and practical methodologies involved in the production of Alfuzosin.

Introduction to Alfuzosin

Alfuzosin is a selective α1-adrenergic receptor antagonist that is widely prescribed for the treatment of lower urinary tract symptoms associated with BPH.[1][2] By blocking α1 receptors in the prostate, bladder neck, and urethra, Alfuzosin induces smooth muscle relaxation, thereby improving urinary flow and reducing the symptoms of BPH.[2] The hydrochloride salt of Alfuzosin is the active ingredient in commercially available formulations.[1][3] The efficacy and safety of Alfuzosin have made its synthesis a subject of significant interest in the field of pharmaceutical chemistry, with a continuous drive towards optimizing yield, purity, and cost-effectiveness.

The molecular structure of Alfuzosin is comprised of a 4-amino-6,7-dimethoxyquinazoline core linked to a tetrahydro-2-furancarboxamide moiety via a methylaminopropyl chain. The convergent synthesis of this molecule is a testament to strategic chemical planning, with the synthesis of the key side-chain intermediate, this compound, being a critical phase of the overall process.

The Convergent Synthesis Strategy for Alfuzosin

The industrial synthesis of Alfuzosin is a prime example of a convergent strategy, where the molecule is assembled from two key fragments: the quinazoline core and the amine side chain. This approach offers several advantages, including increased overall yield, easier purification of intermediates, and greater flexibility in the synthesis of analogues.

The two primary building blocks are:

  • The Quinazoline Core: 4-Amino-6,7-dimethoxy-2-chloroquinazoline

  • The Side Chain Intermediate: this compound

The final step of the synthesis involves the nucleophilic substitution reaction between these two fragments to form the Alfuzosin molecule.

G cluster_0 Quinazoline Core Synthesis cluster_1 Side Chain Synthesis Veratraldehyde Veratraldehyde Nitroveratraldehyde Nitroveratraldehyde Veratraldehyde->Nitroveratraldehyde Nitration Nitrobenzamide Nitrobenzamide Nitroveratraldehyde->Nitrobenzamide Oxidation, Amidation Aminobenzamide Aminobenzamide Nitrobenzamide->Aminobenzamide Reduction Quinazolinedione Quinazolinedione Aminobenzamide->Quinazolinedione Reaction with Urea Dichloroquinazoline Dichloroquinazoline Quinazolinedione->Dichloroquinazoline Chlorination Quinazoline_Core 4-Amino-2-chloro- 6,7-dimethoxyquinazoline Dichloroquinazoline->Quinazoline_Core Amination Alfuzosin Alfuzosin Quinazoline_Core->Alfuzosin Coupling Reaction Tetrahydrofuroic_Acid 2-Tetrahydrofuroic Acid Mixed_Anhydride Mixed_Anhydride Tetrahydrofuroic_Acid->Mixed_Anhydride Activation Methylaminopropionitrile 3-Methylaminopropionitrile Cyanoethyl_Amide Cyanoethyl_Amide Methylaminopropionitrile->Cyanoethyl_Amide Mixed_Anhydride->Cyanoethyl_Amide Amidation Aminopropyl_Amide Aminopropyl_Amide Cyanoethyl_Amide->Aminopropyl_Amide Hydrogenation Side_Chain N-[3-(methylamino)propyl] oxolane-2-carboxamide Aminopropyl_Amide->Side_Chain Rearrangement Side_Chain->Alfuzosin

Figure 1: Convergent Synthesis of Alfuzosin.

Synthesis of the Quinazoline Core: 4-Amino-6,7-dimethoxy-2-chloroquinazoline

The synthesis of the quinazoline core is a multi-step process that begins with readily available starting materials.[4] While various methods exist, a common route is outlined below.[5][6]

Synthetic Pathway
  • Nitration of Veratraldehyde: The synthesis typically starts with the nitration of veratraldehyde to yield 6-nitroveratraldehyde.[4]

  • Oxidation and Amidation: The aldehyde is then oxidized to a carboxylic acid, which is subsequently converted to the corresponding benzamide.[4]

  • Reduction of the Nitro Group: The nitro group is reduced to an amine, yielding 2-amino-4,5-dimethoxybenzamide.[4]

  • Cyclization: Reaction with urea or a similar reagent leads to the formation of the quinazoline-2,4-dione ring system.[4]

  • Chlorination: The dione is treated with a chlorinating agent, such as phosphorus oxychloride, to produce 2,4-dichloro-6,7-dimethoxyquinazoline.[4][7]

  • Selective Amination: Finally, a selective amination at the C4 position with ammonia yields the desired 4-amino-2-chloro-6,7-dimethoxyquinazoline.[4][6]

G Start Veratraldehyde Step1 Nitration Start->Step1 Step2 Oxidation & Amidation Step1->Step2 Step3 Reduction Step2->Step3 Step4 Cyclization Step3->Step4 Step5 Chlorination Step4->Step5 Step6 Amination Step5->Step6 End 4-Amino-2-chloro- 6,7-dimethoxyquinazoline Step6->End

Figure 2: Workflow for Quinazoline Core Synthesis.

The Core Subject: Synthesis of this compound

The synthesis of the side chain, this compound, is a critical part of the overall Alfuzosin synthesis. This intermediate provides the necessary linker and the tetrahydrofuran moiety.

Synthetic Protocol

A common method for the preparation of this intermediate involves the following steps:

  • Activation of 2-Tetrahydrofuroic Acid: 2-Tetrahydrofuroic acid is activated to facilitate amide bond formation. This can be achieved by converting it to a mixed anhydride using a reagent like ethyl chloroformate.[4]

  • Amidation with 3-Methylaminopropionitrile: The activated tetrahydrofuroic acid is then reacted with 3-methylaminopropionitrile to form N-(2-cyanoethyl)tetrahydro-N-methyl-2-furancarboxamide.[4]

  • Hydrogenation of the Nitrile: The nitrile group is then reduced to a primary amine via catalytic hydrogenation, yielding N-(3-aminopropyl)tetrahydro-N-methyl-2-furancarboxamide.[4]

  • Rearrangement: A key step involves the migration of the amide methyl group to the terminal amine, resulting in the final product, this compound.[4]

Detailed Experimental Protocol

The following is a representative experimental protocol based on published literature.[4][8]

StepReagents and ConditionsPurpose
12-Tetrahydrofuroic acid, Ethyl chloroformate, Triethylamine, THF, -10°C to 0°CFormation of mixed anhydride
23-Methylaminopropionitrile, THF, 0°C to rtAmide bond formation
3Raney Nickel, H2 (pressure), Ammoniacal Ethanol, 70°CReduction of nitrile to primary amine
4Thermal or acid-catalyzed rearrangementFormation of the final product

The Coupling Reaction: Assembling Alfuzosin

The final step in the synthesis of Alfuzosin is the coupling of the quinazoline core with the side chain intermediate.[2][9]

Reaction Mechanism

This reaction is a nucleophilic aromatic substitution where the secondary amine of this compound displaces the chlorine atom at the C2 position of the quinazoline ring.

Reaction Conditions

The reaction is typically carried out in a high-boiling point solvent, such as isoamyl alcohol, at elevated temperatures.[2][3] The presence of a base may be required to neutralize the HCl generated during the reaction.

ParameterConditionRationale
Solvent Isoamyl alcohol, Diglyme, or t-butanolHigh boiling point to drive the reaction to completion
Temperature RefluxTo overcome the activation energy of the reaction
Base Optional, depending on the specific processTo scavenge the HCl byproduct

Purification and Salt Formation

After the coupling reaction, the crude Alfuzosin base is purified, typically by crystallization from a suitable solvent like acetone or an alcohol.[8] The purified base is then converted to its hydrochloride salt by treatment with alcoholic hydrogen chloride.[1] This final salt form is what is used in pharmaceutical formulations.

G Coupling Coupling Reaction: Quinazoline Core + Side Chain Workup Aqueous Workup and Extraction Coupling->Workup Purification Crystallization of Alfuzosin Base Workup->Purification Salt_Formation Treatment with Alcoholic HCl Purification->Salt_Formation Final_Product Alfuzosin Hydrochloride Salt_Formation->Final_Product

Figure 3: Final Steps in Alfuzosin Synthesis.

Conclusion

The synthesis of Alfuzosin is a well-refined process that relies on a convergent approach. The preparation of the key intermediate, this compound, is a critical sequence of reactions that enables the efficient assembly of the final drug molecule. Understanding the intricacies of each step, from the synthesis of the quinazoline core to the final coupling and purification, is essential for process optimization and the consistent production of high-quality Alfuzosin for therapeutic use. The continuous evolution of synthetic methodologies will undoubtedly lead to even more efficient and sustainable processes for this important pharmaceutical.

References

  • US20090312351A1 - Processes for the Preparation of Alfuzosin - Google Patents.
  • US20070105880A1 - Process for the preparation of alfuzosin - Google Patents.
  • Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline - Science Alert. Available at: [Link]

  • Alfuzosin - Wikipedia. Available at: [Link]

  • WO2007074364A1 - Process for the preparation of alfuzosin - Google Patents.
  • US20100256370A1 - Process for the Preparation of Alfuzosin Hydrochloride - Google Patents.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). - ResearchGate. Available at: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents.
  • (12) Patent Application Publication (10) Pub. No.: US 2008/0160081 A1 - Googleapis.com. Available at: [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents.
  • Cas 81403-68-1,Alfuzosin hydrochloride | lookchem. Available at: [Link]

  • US20070066824A1 - Preparation of alfuzosin - Google Patents.
  • Process-for-the-preparation-of-alfuzosin-hydrochloride.pdf - ResearchGate. Available at: [Link]

  • Exploring the Synthesis Routes and Chemical Properties of N,N-Bis(3-aminopropyl)methylamine - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Process for the preparation of alfuzosin - Patent US-2009069562-A1 - PubChem. Available at: [Link]

  • US20100174073A1 - Process for the preparation of alfuzosin and salts thereof - Google Patents.
  • N-Methylisopropylamine synthesis : r/chemistry - Reddit. Available at: [Link]

  • CN116444378A - Synthesis method of N-methyl isopropyl amine - Google Patents.
  • CN102070461A - Synthesis method of N-methyl isopropylamine - Google Patents.
  • CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents.
  • This compound - PubChem. Available at: [Link]

  • CAS#:81403-67-0 | this compound | Chemsrc. Available at: [Link]

  • Tetrahydrofuran-2-CarboxylicAcid(3-Methylamino-Propyl)-Amide | 81403-67-0. Available at: [Link]

Sources

An In-depth Technical Guide to N-[3-(methylamino)propyl]oxolane-2-carboxamide as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on its Structure, Mechanism, and Application in Advanced Drug Development

Abstract

The strategic selection of a chemical linker is a critical determinant in the success of bifunctional molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker is not merely a spacer but an active component that dictates the stability, solubility, and pharmacokinetic profile of the entire construct, while ensuring the precise spatial orientation of the functional moieties. This guide provides an in-depth analysis of N-[3-(methylamino)propyl]oxolane-2-carboxamide, a novel linker construct, from a first-principles perspective. While not a widely documented linker, its constituent chemical features—a semi-rigid oxolane-carboxamide head and a flexible methylamino-propyl tail—present a unique combination of properties. We will dissect its potential mechanism of action, explore its role in modulating molecular flexibility and ternary complex formation, and provide detailed protocols for its synthesis and conjugation. This whitepaper is intended for researchers and drug development professionals seeking to understand and leverage novel linker technologies for next-generation therapeutics.

Introduction: The Pivotal Role of the Linker

In the architecture of complex therapeutic modalities like ADCs and PROTACs, the linker connecting the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (e.g., a cytotoxic drug or an E3 ligase binder) is of paramount importance.[1][] An ideal linker must balance two conflicting requirements: maintaining stability in systemic circulation to prevent premature payload release and enabling efficient cleavage or proper spatial positioning at the target site.[1] The linker's chemical composition, length, and rigidity are key parameters that influence the overall efficacy, safety, and pharmacokinetic properties of the conjugate.[3][4]

This guide focuses on the specific chemical entity This compound . While direct literature on this compound as a dedicated linker is sparse, its structural components allow for a detailed theoretical and practical evaluation of its potential. By breaking down the molecule into its core functional units, we can extrapolate its behavior and utility based on well-established principles of medicinal and bioconjugation chemistry.

Compound Name IUPAC Name CAS Number Molecular Formula Molecular Weight
This compoundThis compound81403-67-0C9H18N2O2186.25 g/mol
Table 1: Core Chemical Properties of the Linker Molecule.[5][6]

Structural and Mechanistic Analysis

The linker's functionality is derived from its unique hybrid structure, which can be deconstructed into two primary components: the oxolane-2-carboxamide head group and the N-[3-(methylamino)propyl] tail.

The Oxolane-2-Carboxamide Head: A Proline Analogue

The oxolane-2-carboxamide moiety is structurally analogous to a prolinamide, where a methylene group in the proline ring is replaced by an oxygen atom. This feature imparts several key characteristics:

  • Semi-Rigid Scaffolding : The five-membered ring provides a degree of conformational rigidity.[7] Unlike purely flexible linkers (e.g., polyethylene glycol or alkyl chains), this rigidity helps to control the spatial relationship between the two ends of the bifunctional molecule.[8][9] In PROTAC design, for instance, such pre-organization can reduce the entropic penalty of forming the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), potentially enhancing degradation efficiency.[10]

  • Hydrophilicity : The presence of the ether oxygen and the amide group increases the local hydrophilicity of the linker. This can be advantageous for improving the solubility of the overall conjugate, especially when attached to hydrophobic payloads, thereby reducing the risk of aggregation.[11]

  • Hydrogen Bonding Capacity : The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for potential intramolecular or intermolecular interactions that can stabilize specific conformations or mediate interactions with the target proteins.[7]

The N-[3-(methylamino)propyl] Tail: The Conjugation Handle

This portion of the linker provides flexibility and the primary reactive site for conjugation.

  • Flexible Spacer : The three-carbon propyl chain offers rotational freedom, allowing the attached molecule to adopt various orientations.[12] The optimal linker length is a critical parameter that must be determined empirically for each biological system to ensure the two ligands can bind their respective proteins without steric hindrance.[4]

  • Secondary Amine Reactivity : The terminal methylamino group is a nucleophilic secondary amine. This functional group is the key "handle" for conjugation. It can be readily coupled to a carboxylic acid on a payload or targeting ligand to form a stable amide bond.[13] This is a cornerstone reaction in bioconjugation and peptide synthesis.[14][15]

The combination of these two components results in a linker with a "semi-rigid" or "flexible-rigid" character. This balance is often sought in linker design to provide both sufficient reach and controlled orientation.[9]

G cluster_linker This compound cluster_properties_head Properties cluster_properties_tail Properties Head Oxolane-2-Carboxamide (Head Group) Prop_Rigid Semi-Rigid Scaffold Head->Prop_Rigid Prop_Hydro Hydrophilicity Head->Prop_Hydro Prop_Hbond H-Bonding Capacity Head->Prop_Hbond Tail N-[3-(methylamino)propyl] (Tail Group) Prop_Flex Flexible Spacer Tail->Prop_Flex Prop_React Secondary Amine (Conjugation Handle) Tail->Prop_React

Caption: Structural breakdown of the linker into its functional components.

Mechanism of Action as a Linker

The "mechanism of action" of a linker refers to how its chemical and physical properties enable the function of the larger molecule it is a part of.

In PROTACs

In a PROTAC, the linker's primary role is to bridge the target Protein of Interest (POI) and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex.[]

  • Spatial Positioning : The linker's length and flexibility determine the distance and relative orientation between the POI and E3 ligase.[9] An optimal conformation is required for the E3 ligase to efficiently transfer ubiquitin to lysine residues on the POI surface.

  • Ternary Complex Stability : The linker itself can influence the stability of the ternary complex through direct interactions with the proteins or by favorably pre-organizing the two binding ligands.[10] The semi-rigid nature of the oxolane head may contribute positively by reducing the degrees of freedom that must be overcome for complex formation.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Warhead Warhead (Binds POI) POI->Warhead Binds Degradation Proteasomal Degradation POI->Degradation E3 E3 Ubiquitin Ligase E3_Ligand E3 Ligand (Binds E3) E3->E3_Ligand Binds Ub Ubiquitin Transfer E3->Ub Linker Linker (N-[3-(methylamino)propyl] oxolane-2-carboxamide) Warhead->Linker Linker->E3_Ligand Ub->POI Ubiquitination

Caption: The role of the linker in forming a PROTAC ternary complex.

In ADCs

In an Antibody-Drug Conjugate, the linker tethers a potent cytotoxic payload to a monoclonal antibody. The primary mechanism involves:

  • Systemic Stability : The amide bond formed during conjugation is generally stable in circulation, preventing premature release of the toxic payload, which is a key factor in minimizing off-target toxicity.[1][17]

  • Payload Release (as a Non-Cleavable Linker) : If used as a non-cleavable linker, the entire construct (antibody-linker-drug) is internalized by the target cancer cell. Lysosomal degradation of the antibody releases the payload, which is still attached to the linker and the conjugating amino acid (e.g., lysine). The cell must be sensitive to this modified payload.

  • Modulating Physicochemical Properties : The linker's hydrophilicity can counteract the hydrophobicity of many cytotoxic payloads, reducing the ADC's propensity to aggregate and improving its pharmacokinetic profile.[11]

Experimental Protocols

Protocol 1: Synthesis of the Linker Molecule

The synthesis of this compound can be achieved via a standard amide coupling reaction. One potential route involves the reaction of tetrahydrofuran-2-carboxylic acid with N-methylpropane-1,3-diamine.[18]

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • N-methylpropane-1,3-diamine

  • Coupling agent (e.g., EDC/HOBt or T3P)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Base (e.g., Diisopropylethylamine (DIPEA))

  • Standard workup and purification reagents (aqueous HCl, aqueous NaHCO3, brine, MgSO4, silica gel)

Procedure:

  • Dissolve tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add the coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve N-methylpropane-1,3-diamine (1.5 eq) and DIPEA (2.0 eq) in anhydrous DCM.

  • Slowly add the amine solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired linker.

Protocol 2: Conjugation to a Carboxylic Acid-Containing Payload

This protocol describes the attachment of the linker's secondary amine to a payload molecule that features a carboxylic acid group, forming a stable amide bond.[14]

Materials:

  • Payload-COOH (1.0 eq)

  • This compound linker (1.2 eq)

  • Coupling agent (e.g., HATU, 1.2 eq)

  • Anhydrous DMF

  • Base (e.g., DIPEA, 3.0 eq)

Procedure:

  • Dissolve the payload-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 5 minutes.

  • Add the this compound linker to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, the reaction mixture can be purified directly by reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the linker-payload conjugate.

Conclusion and Future Directions

This compound represents a promising, albeit under-explored, scaffold for linker design in drug development. Its unique combination of a semi-rigid, hydrophilic head and a flexible, reactive tail provides a compelling balance of properties essential for the construction of advanced bifunctional therapeutics. The oxolane-carboxamide group offers a means to control spatial orientation and improve solubility, while the methylamino-propyl chain provides a versatile and flexible conjugation point.

Future research should focus on the empirical validation of this linker in both PROTAC and ADC constructs. Systematic studies varying the linker attachment points and comparing its performance against established flexible (e.g., PEG) and rigid (e.g., cycloalkyl) linkers will be crucial to fully elucidate its potential. By applying the fundamental principles of bioconjugation and medicinal chemistry, researchers can leverage novel structures like this to engineer more effective and safer therapies.

References

  • Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

  • ResearchGate. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ResearchGate.

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.

  • Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube.

  • MDPI. (n.d.). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI.

  • Toure, M., & Crews, C. M. (2016). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.

  • Iranian Journal of Biotechnology. (n.d.). Effects of Linker Flexibility and Conformational Changes of IP3 Receptor on Split Luciferase Complementation Assay. Iranian Journal of Biotechnology.

  • Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion Protein Linkers: Property, Design and Functionality. PubMed Central.

  • AiFChem. (2024, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.

  • PubMed. (2021, June 19). 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. PubMed.

  • PurePEG. (2024, September 8). Top 7 PEG45 Linkers for Bioconjugation: From NHS to Maleimide. PurePEG.

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PubMed Central.

  • Kumar, A., & Lathiya, D. (2017). Amide Bond Activation of Biological Molecules. PubMed Central.

  • BOC Sciences. (n.d.). CAS 81403-67-0 Tetrahydrofuran-2-CarboxylicAcid(3-Methylamino-Propyl)-Amide. BOC Sciences.

  • BOC Sciences. (2024, August 22). Exploration and innovation of Linker features in PROTAC design. BOC Sciences.

  • Gong, K., et al. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][5][7][13][17]tetrazine-8-carboxylates and -carboxamides. PubMed Central.

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.

  • Kar, N., et al. (2019). Essential role of the flexible linker on the conformational equilibrium of bacterial peroxiredoxin reductase for effective regeneration of peroxiredoxin. National Institutes of Health.

  • ADC Review. (2021, October 8). Novel Linker-Drug Technology Enables Antibody-Drug Conjugates with an Expanded Therapeutic Window. ADC Review.

  • BOC Sciences. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. BOC Sciences.

  • ResearchGate. (2024, August 6). Backbone Amide Linker in Solid-Phase Synthesis. ResearchGate.

  • ChemPep Inc. (n.d.). Overview of PROTAC Linkers. ChemPep.

  • ResearchGate. (n.d.). Synthesis of tetrahydro‐N‐[3‐(methylamino)propyl]‐2‐furancarboxamide using CAL‐B‐catalysed aminolysis. ResearchGate.

  • PubMed. (2020, March 1). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed.

  • ACS Publications. (2024, January 6). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications.

  • Journal of Advanced Zoology. (2023, April 25). Comparative Analysis of Linker Design in Protein Fusion Inhibitors for Enhanced Binding Flexibility. Journal of Advanced Zoology.

  • BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.

  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.

  • ASFC Chemistry. (2016, May 9). Amino acids and amide bond formation [Video]. YouTube.

  • ChemScene. (n.d.). N-(3-(Methylamino)propyl)tetrahydrofuran-2-carboxamide. ChemScene.

Sources

An In-depth Technical Guide to the Biological and Synthetic Landscape of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of the N-[3-(methylamino)propyl]oxolane-2-carboxamide moiety. While primarily recognized as a key intermediate in the synthesis of the α1-adrenergic antagonist Alfuzosin, this document explores the broader potential biological activities inherent to its structural components: the oxolane-2-carboxamide core and the N-[3-(methylamino)propyl] side chain. We will delve into established synthetic protocols, the validated biological context of Alfuzosin, and hypothesize further therapeutic applications based on structurally related compounds. This guide is intended to be a resource for researchers in medicinal chemistry and drug discovery, providing both foundational knowledge and a springboard for future investigation.

Introduction: A Moiety of Significance

This compound (CAS 81403-67-0) is a heterocyclic amide with the molecular formula C9H18N2O2.[1] While not extensively studied as an independent bioactive agent, its role as a direct precursor to the clinically significant drug Alfuzosin places it in a position of importance for pharmaceutical scientists.[2][3] Alfuzosin is a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[2][3] The synthesis of Alfuzosin hinges on the successful construction of this key intermediate, making the understanding of its chemistry and handling paramount.

Beyond its established role, the structural features of this compound suggest a broader, yet unexplored, pharmacological potential. The tetrahydrofuran (oxolane) ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to impart favorable physicochemical properties.[4] Similarly, the carboxamide linkage and the flexible N-alkylaminopropyl side chain are common pharmacophores in a wide array of biologically active molecules, including antimicrobials, anti-inflammatory agents, and central nervous system modulators.[5][6][7] This guide will, therefore, treat this compound not merely as an intermediate, but as a core moiety with latent therapeutic possibilities.

Synthesis and Chemical Properties

The synthesis of this compound is well-documented, typically involving the amidation of an activated tetrahydrofuran-2-carboxylic acid derivative with N-methyl-1,3-propanediamine.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC9H18N2O2[1]
Molecular Weight186.25 g/mol [1]
CAS Number81403-67-0[1]
AppearanceColorless to light yellow solid/oil[8]
SolubilitySoluble in organic solvents like toluene and ethanol[8][9]
Synthetic Protocols

A common and efficient method for the synthesis of this compound involves the direct amidation of methyl tetrahydrofuran-2-carboxylate with N1-methylpropane-1,3-diamine, catalyzed by a Lewis acid such as calcium iodide (CaI2).

Step-by-Step Protocol: CaI2-Catalyzed Amidation

  • Reaction Setup: In a clean, dry round-bottom flask, suspend methyl tetrahydrofuran-2-carboxylate (1.0 eq) and N1-methylpropane-1,3-diamine (1.3 eq) in anhydrous toluene to a concentration of 2M.

  • Catalyst Addition: Add Calcium Iodide (CaI2, 10 mol%) to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/methanol/triethylamine (e.g., 7:3:1) to yield the desired this compound as a yellow oil.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous toluene is crucial to prevent the hydrolysis of the ester starting material and the deactivation of the Lewis acid catalyst.

  • Catalyst: CaI2 is an effective and mild Lewis acid catalyst for amidation reactions. It activates the ester carbonyl group towards nucleophilic attack by the amine.

  • Excess Amine: A slight excess of the N1-methylpropane-1,3-diamine is used to drive the reaction to completion.

  • Purification: The use of a basic modifier like triethylamine in the purification solvent system helps to prevent the protonation of the amine product on the silica gel column, which could lead to poor separation and yield loss.

Established Biological Context: Precursor to Alfuzosin

The primary biological relevance of this compound lies in its role as the penultimate intermediate in the synthesis of Alfuzosin.[2][9]

Synthesis of Alfuzosin

The synthesis of Alfuzosin from this compound involves a nucleophilic substitution reaction with 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Step-by-Step Protocol: Synthesis of Alfuzosin

  • Reaction Setup: Dissolve 2-chloro-4-amino-6,7-dimethoxyquinazoline (1.0 eq) in a suitable solvent such as tert-amyl alcohol.

  • Addition of Intermediate: Add a solution of this compound (1.1 eq) in toluene to the reaction mixture.

  • Reaction Conditions: Heat the resulting mixture under reflux at 110°C for 16 hours.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Adjust the pH to 10-11 with an aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over sodium sulfate. Remove the solvent under reduced pressure. The crude product can be recrystallized from a suitable solvent like n-heptane to yield Alfuzosin. The hydrochloride salt can be prepared by treating the base with hydrogen chloride in ethanol.[9]

Mechanism of Action of Alfuzosin: α1-Adrenergic Antagonism

Alfuzosin is a selective antagonist of α1-adrenergic receptors, which are located on the smooth muscle of the prostate, bladder neck, and prostatic urethra.[3] The binding of norepinephrine to these receptors causes muscle contraction, leading to the urinary obstruction characteristic of BPH. Alfuzosin competitively blocks these receptors, leading to smooth muscle relaxation and improved urine flow.[3]

Signaling Pathway of α1-Adrenergic Receptor

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC_activation->Smooth_Muscle_Contraction Alfuzosin Alfuzosin Alfuzosin->Alpha1_Receptor Blocks

Caption: Signaling pathway of the α1-adrenergic receptor and the inhibitory action of Alfuzosin.

Hypothesized Biological Activities and Experimental Workflows

Based on the chemical structure of this compound, we can hypothesize several other potential biological activities. The following sections outline these possibilities and suggest experimental workflows for their investigation.

Antimicrobial and Antibiofilm Activity

The furan-2-carboxamide scaffold has been identified as a promising starting point for the development of antibiofilm agents, particularly against Pseudomonas aeruginosa.[10] It is plausible that this compound could exhibit similar properties.

Experimental Workflow: Antimicrobial and Antibiofilm Screening

G start This compound mic_determination Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) start->mic_determination mbc_determination Minimum Bactericidal Concentration (MBC) Assay mic_determination->mbc_determination biofilm_inhibition Biofilm Inhibition Assay (Crystal Violet Staining) mic_determination->biofilm_inhibition end Data Analysis and Interpretation mbc_determination->end virulence_factor Virulence Factor Quantification (e.g., Pyocyanin, Protease) biofilm_inhibition->virulence_factor virulence_factor->end

Caption: Workflow for screening antimicrobial and antibiofilm activity.

Step-by-Step Protocol: Biofilm Inhibition Assay

  • Bacterial Culture: Grow a culture of P. aeruginosa overnight in a suitable broth medium.

  • Assay Preparation: Dilute the overnight culture and add it to the wells of a 96-well microtiter plate.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include positive (known biofilm inhibitor) and negative (no compound) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Staining: After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS). Stain the remaining biofilm with a 0.1% crystal violet solution.

  • Quantification: Solubilize the bound crystal violet with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.

Anticancer Activity

Carboxamide derivatives are a well-established class of anticancer agents, with some exhibiting cytotoxic effects against various cancer cell lines.[11] The antiproliferative potential of this compound could be investigated through standard in vitro assays.

Experimental Workflow: In Vitro Anticancer Screening

G start This compound cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) start->cell_viability ic50_determination IC50 Determination cell_viability->ic50_determination apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) ic50_determination->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50_determination->cell_cycle_analysis end Mechanism of Action Studies apoptosis_assay->end cell_cycle_analysis->end

Caption: Workflow for in vitro anticancer screening.

Step-by-Step Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., a panel of cell lines from different tissues) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a molecule of established importance in the pharmaceutical industry as a key building block for the synthesis of Alfuzosin. Its synthesis is well-characterized and efficient. The biological activity of its downstream product, Alfuzosin, is well-understood, targeting α1-adrenergic receptors to alleviate the symptoms of benign prostatic hyperplasia.

The true potential of the this compound moiety, however, may extend beyond its current application. The presence of the oxolane-2-carboxamide core and the N-alkylaminopropyl side chain, both common features in various bioactive compounds, suggests a landscape of unexplored pharmacological activities. This guide has proposed initial avenues of investigation into its potential antimicrobial and anticancer properties, providing robust and validated experimental workflows for these preliminary screenings.

Future research should focus on the systematic evaluation of this moiety and its derivatives against a broad panel of biological targets. Structure-activity relationship (SAR) studies, through the synthesis and testing of analogues with modifications to the oxolane ring, the carboxamide linker, and the N-alkyl side chain, will be crucial in elucidating the key structural determinants for any observed biological activity. Such studies could unlock the full potential of this versatile chemical scaffold and lead to the development of novel therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Alfuzosin. National Center for Biotechnology Information. [Link]

  • Bradley, S.R., et al. (2006). Structural requirements of transmembrane domain 3 for activation by the M1 muscarinic receptor agonists AC-42, AC-260584, Clozapine, and N-Desmethylclozapine: Evidence for three distinct modes of receptor activation. Molecular Pharmacology, 70(6), 1974-1983.
  • Chemistry Europe. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry – A European Journal. [Link]

  • PubMed. (2014). Synthesis and biological evaluations of enoxacin carboxamide derivatives. Medicinal Chemistry Research, 23(10), 4447-4457. [Link]

  • PubChem. Alfuzosin Hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 122-131.
  • RSC Publishing. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(13), 7785-7798. [Link]

  • PubMed. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Bioorganic & Medicinal Chemistry, 92, 117400. [Link]

  • MDPI. (2016). N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. Molecules, 21(8), 1068. [Link]

  • PubMed. (1986). Action of 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP): a new and highly potent antagonist of N-methyl-D-aspartate receptors in the hippocampus. Brain Research, 382(1), 174-177. [Link]

  • R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. [Link]

  • MDPI. (2022). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules, 27(12), 3899. [Link]

  • MDPI. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 118. [Link]

  • ResearchGate. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(13), 7785-7798. [Link]

  • MDPI. (2021). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. Molecules, 26(11), 3328. [Link]

  • ResearchGate. (2019). Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. ChemistrySelect, 4(43), 12613-12618. [Link]

  • Therapeutic Target Database. Drug Information for Alfuzosin. [Link]

  • U.S. Food and Drug Administration. (2003). Uroxatral Chemistry Review. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-18. [Link]

  • ResearchGate. (2018). Drug-Receptor Interactions. [Link]

Sources

A-M-P-O-C: A Technical Guide to Safety and Handling for a Novel Carboxamide Compound

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. N-[3-(methylamino)propyl]oxolane-2-carboxamide (herein referred to as A-M-P-O-C) is a novel chemical entity with no established public safety or toxicological data. Therefore, this guide is constructed based on a predictive hazard assessment of its constituent functional groups and established principles for handling unknown chemical compounds. All recommendations are based on the precautionary principle, treating the substance as potentially hazardous until proven otherwise.

Introduction

The advancement of pharmaceutical and materials science necessitates the synthesis and evaluation of novel chemical entities. A-M-P-O-C represents one such compound, for which a comprehensive safety profile has not yet been established. This guide provides a foundational framework for its safe handling, storage, and disposal. The methodologies described herein are derived from a structural analysis of the molecule and are guided by established best practices in chemical risk assessment.[1] The core principle of this document is that any material with unknown hazards should be presumed to be hazardous until empirical data can rule out foreseeable health and physical risks.[2]

Structural Deconstruction and Hazard Forecasting

The A-M-P-O-C molecule can be deconstructed into three primary functional groups, each contributing to its predicted chemical and toxicological profile:

  • Oxolane-2-carboxamide: The core heterocyclic structure. The parent compound, oxolane-2-carboxamide, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] While derivatization can alter biological activity, it is prudent to assume the A-M-P-O-C derivative retains these irritant properties.[2]

  • Aliphatic Secondary Amine (-NH-CH₃): The methylamino group. Lower aliphatic amines are known to be severe irritants to the skin, eyes, and mucous membranes.[4] They can be corrosive and may cause respiratory distress.[5] The basicity of this amine group can also lead to vigorous reactions with acids.[4]

  • Propyl Linker and Amide Bond: These components contribute to the overall physicochemical properties of the molecule, such as solubility and stability.

Based on this analysis, A-M-P-O-C should be treated as a substance that is, at minimum, a severe irritant to the skin, eyes, and respiratory tract, with potential for corrosive effects.

Risk Assessment and Control Banding

Given the absence of specific toxicological data, a systematic risk assessment is mandatory before any handling.[1][6] This process involves identifying hazards, evaluating dose-response relationships, and assessing exposure potential.[6]

Risk Assessment Workflow

The following diagram outlines a logical workflow for assessing and mitigating risks associated with A-M-P-O-C.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_mitigation Mitigation & Control A Hazard Identification (Structural Analysis: Amine, Amide, Oxolane) B Exposure Assessment (Quantity, Duration, Route) A->B C Dose-Response (Assumed High Potency) Treat as highly toxic B->C D Engineering Controls (Fume Hood, Shielding) C->D Inform Control Selection E Administrative Controls (SOPs, Training, Designated Areas) C->E Inform Control Selection F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->F Inform Control Selection G Experimental Protocol Review & Approval D->G E->G F->G H Proceed with Experiment G->H Approved I STOP & Re-evaluate G->I Not Approved

Caption: Risk assessment and mitigation workflow for handling A-M-P-O-C.

Handling and Personal Protective Equipment (PPE)

All manipulations of A-M-P-O-C, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[2] If there is a risk of explosion or energetic reaction, a blast shield should be used inside the fume hood.[2]

Recommended PPE
PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety gogglesProtects against splashes and vapors; goggles provide a better seal than safety glasses.[2]
Hand Protection Nitrile or Neoprene GlovesProvides adequate protection against minor splashes of amine and amide compounds.[2] Double-gloving is recommended for neat handling.
Body Protection Flame-resistant lab coatProtects skin from contact and provides a barrier. Flame resistance is a precautionary measure.
Respiratory Not required if handled in a fume hoodIf work outside a hood is unavoidable, contact EH&S for a respiratory protection assessment.[2]

Storage and Segregation

Proper storage is critical to maintaining the stability of A-M-P-O-C and preventing hazardous reactions.

  • Containers: Store in a tightly sealed, clearly labeled container. The label must include the chemical name, a hazard pictogram (e.g., irritant, corrosive), and the date received/synthesized.[2]

  • Location: Store in a cool, dry, and well-ventilated area.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and concentrated acids, due to the reactive nature of the aliphatic amine group.[4]

  • Containment: Use leak-proof secondary containment to prevent spills from spreading.[2]

Chemical Incompatibility Chart

Incompatibility AMPOC A-M-P-O-C Acids Strong Acids AMPOC->Acids Vigorous Reaction, Heat Generation Oxidizers Strong Oxidizers AMPOC->Oxidizers Fire/Explosion Hazard Nitrosating Nitrosating Agents (e.g., nitrites) AMPOC->Nitrosating Forms Potentially Carcinogenic Nitrosamines

Caption: Predicted chemical incompatibilities for A-M-P-O-C.

Emergency Procedures

Rapid and correct response to an exposure or spill is crucial.

Exposure Protocol
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Source: Adapted from general guidelines for aliphatic amines.[5]

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (if safe): For small spills, cautious neutralization with a weak acid (e.g., citric acid solution) may be possible, but only by trained personnel aware of the potential for heat generation.

  • Clean-up: Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Conclusion

The handling of novel chemical entities like this compound demands a conservative and safety-focused approach. Lacking specific toxicological data, researchers must rely on a thorough analysis of the molecule's functional groups to predict and mitigate potential hazards. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and preparing for emergency situations, the scientific community can continue to explore the potential of new molecules while ensuring the safety of all personnel.

References

  • Novel Chemicals with Unknown Hazards SOP. Princeton University Environmental Health & Safety.

  • Toxicity of aliphatic amines: Structure-activity relationship. ResearchGate.

  • Chemical Risk Assessment and Regulatory Decision Making. American Chemical Society.

  • Modernization of chemical risk assessment to make use of novel toxicological data. National Institutes of Health (NIH).

  • Selected Aliphatic Amines and Related Compounds: An Assessment of the Biological and Environmental Effects. U.S. Environmental Protection Agency (EPA).

  • Aliphatic amines A 1 Information and recommendations for first responders. Public Health England.

  • Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Australian Department of Health.

  • Appendix I - Hazards Of Functional Groups. Cornell University Environmental Health & Safety.

  • Overview of Risk Assessment. National Center for Biotechnology Information (NCBI).

  • Risk assessment of N-phenyl-N-[1-(2-phenylethyl)piperidin-4- yl]oxolane-2-carboxamide (THF-F). Wired-gov.net.

  • Report on the risk assessment of N-phenyl-N-[1-(2-phenylethyl)piperidin-4- yl]oxolane-2-carboxamide (THF-F). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).

  • Oxolane-2-carboxamide. PubChem, National Institutes of Health (NIH).

  • Technical report on N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).

  • New approaches to risk assessment of chemical mixtures. ResearchGate.

  • Technical report on N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl). Liverpool John Moores University Research Online.

  • N-METHYL-1,3-PROPANEDIAMINE. Chemsrc.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide, a key intermediate in pharmaceutical manufacturing. The core of this synthesis is the formation of an amide bond between tetrahydrofuran-2-carboxylic acid and N¹-methylpropane-1,3-diamine. We will delve into the mechanistic principles of amide bond formation, with a particular focus on carbodiimide-mediated coupling reactions. This guide offers a comparative analysis of common coupling agents, provides detailed, step-by-step laboratory protocols, and includes essential information on reaction work-up, purification, and product characterization. The protocols are designed to be robust and self-validating, incorporating in-process monitoring to ensure reaction completion and purity of the final compound.

Introduction and Reaction Principle

Amide bond formation is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry.[1][2] The target molecule, this compound, is synthesized by creating such a bond. The direct reaction between a carboxylic acid (tetrahydrofuran-2-carboxylic acid) and an amine (N¹-methylpropane-1,3-diamine) is generally inefficient. This is due to a rapid acid-base reaction that forms a stable and unreactive carboxylate-ammonium salt, which resists condensation into an amide under standard conditions.[2]

To overcome this, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity. This is achieved by converting the hydroxyl group into a better leaving group. Carbodiimide reagents are exceptionally effective for this purpose, facilitating amide bond formation under mild conditions.[]

The general mechanism involves the attack of the carboxylate on the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The attack can proceed directly or, more efficiently, through an additive like 1-Hydroxybenzotriazole (HOBt), which forms a more stable active ester intermediate, suppressing side reactions.[4] The amine then attacks this activated species to form the desired amide, releasing a urea derivative as a byproduct.

Amide Coupling Mechanism RCOOH Carboxylic Acid (Tetrahydrofuran-2-carboxylic acid) Intermediate O-Acylisourea Intermediate RCOOH->Intermediate Activation Carbodiimide Coupling Agent (EDC or DCC) Carbodiimide->Intermediate Amine Amine (N¹-methylpropane-1,3-diamine) Product Amide Product Amine->Product Byproduct Urea Byproduct Intermediate->Product Nucleophilic Attack Intermediate->Byproduct Rearrangement

Figure 1: General mechanism for carbodiimide-mediated amide bond formation.

Selection of Coupling Reagents: EDC vs. DCC

The choice of carbodiimide coupling agent is critical and primarily impacts the ease of purification. The two most common choices are N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[1][5]

  • DCC (N,N'-dicyclohexylcarbodiimide): Introduced in 1955, DCC is an effective and economical coupling agent.[6][7] Its primary drawback is the formation of N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in most common organic solvents.[8] While this insolubility allows for removal by filtration, complete removal can be challenging and often requires chromatographic purification.[4]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide, typically handled as a hydrochloride salt.[9] This is its key advantage. The corresponding urea byproduct is also water-soluble and can be easily removed from the reaction mixture through a simple acidic aqueous wash.[9][10] This significantly simplifies the purification process, making EDC the preferred reagent for many applications, including the one detailed here.

FeatureN,N'-Dicyclohexylcarbodiimide (DCC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Physical State Waxy white solid with a low melting pointWhite, crystalline hydrochloride salt
Solubility Soluble in organic solvents (DCM, THF, DMF)Water-soluble; also soluble in DCM, DMF
Byproduct Dicyclohexylurea (DCU)1-ethyl-3-(3-dimethylaminopropyl)urea
Byproduct Solubility Insoluble in most organic solventsWater-soluble
Byproduct Removal Filtration, often followed by chromatographySimple aqueous acid wash
Primary Advantage Low costSimplified work-up and purification
Primary Disadvantage Difficult byproduct removalHigher cost compared to DCC

Table 1: Comparison of DCC and EDC Coupling Agents.

For the synthesis of this compound, we recommend using EDC in conjunction with an additive like HOBt to maximize yield and purity while minimizing purification efforts.

Detailed Synthetic Protocol (EDC-Mediated)

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Equipment
  • Reagents:

    • Tetrahydrofuran-2-carboxylic acid (≥98%)

    • N¹-methylpropane-1,3-diamine (≥98%)

    • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, ≥98%)

    • HOBt (1-Hydroxybenzotriazole, anhydrous, ≥97%)

    • Dichloromethane (DCM, anhydrous)

    • N,N-Diisopropylethylamine (DIPEA, ≥99%)

    • 1 M Hydrochloric Acid (HCl) solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Silica Gel (for column chromatography, 230-400 mesh)

    • TLC plates (Silica gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flask (100 mL) with stir bar

    • Magnetic stir plate

    • Ice bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Procedure

Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_purification Purification & Analysis Step1 1. Dissolve Acid & HOBt in anhydrous DCM Step2 2. Cool to 0 °C Step1->Step2 Step3 3. Add EDC·HCl & DIPEA Step2->Step3 Step4 4. Stir for 20 min (Activation) Step3->Step4 Step5 5. Add Amine Step4->Step5 Step6 6. Warm to RT, stir 12-18h Step5->Step6 Step7 7. Monitor by TLC Step6->Step7 Wash1 8. Wash with 1M HCl Step7->Wash1 If complete Wash2 9. Wash with sat. NaHCO₃ Wash1->Wash2 Wash3 10. Wash with Brine Wash2->Wash3 Dry 11. Dry Organic Layer (Na₂SO₄) Wash3->Dry Filter 12. Filter & Concentrate Dry->Filter Purify 13. Purify via Column Chromatography Filter->Purify Analyze 14. Characterize Product (NMR, MS) Purify->Analyze

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrofuran-2-carboxylic acid (1.16 g, 10.0 mmol, 1.0 equiv) and HOBt (1.53 g, 11.0 mmol, 1.1 equiv). Dissolve the solids in 40 mL of anhydrous dichloromethane (DCM).

  • Activation: Place the flask in an ice bath and cool the solution to 0 °C. Add EDC·HCl (2.11 g, 11.0 mmol, 1.1 equiv) followed by the dropwise addition of DIPEA (2.1 mL, 12.0 mmol, 1.2 equiv). Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the HOBt active ester.

  • Amine Addition: While maintaining the temperature at 0 °C, add N¹-methylpropane-1,3-diamine (0.97 g, 11.0 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is DCM:Methanol:Triethylamine (e.g., 90:9:1). The disappearance of the limiting reagent (tetrahydrofuran-2-carboxylic acid) indicates reaction completion.

  • Work-up - Acid Wash: Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel. Dilute with an additional 40 mL of DCM. Wash the organic layer with 1 M HCl (2 x 30 mL). This step removes the water-soluble urea byproduct, excess amine, and DIPEA.[11]

  • Work-up - Base Wash: Wash the organic layer with a saturated NaHCO₃ solution (2 x 30 mL) to remove unreacted carboxylic acid and HOBt.

  • Work-up - Brine Wash: Finally, wash the organic layer with brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with a mixture of DCM/Methanol/Triethylamine, can be effective in isolating the pure product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Molecular Formula: C₉H₁₈N₂O₂[12][13]

  • Molecular Weight: 186.25 g/mol [13][]

  • Appearance: Expected to be a colorless to light yellow solid or oil.[12]

  • ¹H NMR & ¹³C NMR: The spectra should be consistent with the proposed structure, showing characteristic peaks for the tetrahydrofuran ring protons, the propyl chain protons, the N-methyl group, and the amide and amine protons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M+H]⁺) at m/z ≈ 187.14, confirming the correct mass of the compound.[15]

Safety and Handling

  • General Precautions: This procedure should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • EDC·HCl: Can cause serious eye irritation. Avoid inhalation and contact with skin and eyes.

    • DCC (if used as an alternative): A potent skin sensitizer and allergen. Extreme care must be taken to avoid skin contact.[7]

    • HOBt: Flammable solid and can be explosive when dry. Handle with care.

    • DCM: A volatile solvent and a suspected carcinogen. Minimize exposure.

    • DIPEA and N¹-methylpropane-1,3-diamine: Corrosive and flammable amines. Handle in a fume hood.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive reagents (e.g., EDC hydrolyzed by moisture).Use fresh, high-purity reagents. Ensure the use of anhydrous solvents.
Insufficient activation time or reaction time.Increase stirring time during the activation step or the main reaction. Monitor by TLC.
Incomplete Reaction Steric hindrance or low reactivity of amine/acid.Consider gentle heating (e.g., 40 °C) after amine addition. Confirm reagent stoichiometry.
Multiple Spots on TLC Formation of side products (e.g., N-acylurea).Ensure HOBt is used. Check the order of addition; pre-activating the acid before adding the amine is crucial.
Difficulty in Purification Byproducts co-eluting with the product.Ensure the aqueous work-up steps were performed thoroughly to remove the bulk of impurities. Optimize the chromatography eluent system for better separation.

References

  • Journal of the American Chemical Society. A new mechanism involving cyclic tautomers for the reaction with nucleophiles of the water-soluble peptide coupling reagent 1-ethyl-3-(3'-(dimethylamino)propyl)carbodiimide (EDC). Available at: [Link]

  • PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Available at: [Link]

  • Wikipedia. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Royal Society of Chemistry. CHAPTER 4: Amide Bond Formation. Available at: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • ResearchGate. Synthesis of tetrahydro‐N‐[3‐(methylamino)propyl]‐2‐furancarboxamide using CAL‐B‐catalysed aminolysis. Available at: [Link]

  • ResearchGate. EDC coupling reaction. Available at: [Link]

  • Chemistry LibreTexts. Chemistry of Amides. Available at: [Link]

  • ChemBK. N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide. Available at: [Link]

  • Grokipedia. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information - Calcium-catalysed transamidation of esters. Available at: [Link]

  • Journal of the Korean Society for Applied Biological Chemistry. Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. Available at: [Link]

  • Furman University. Amide Workup - Biofilm Inhibitor Synthesis. Available at: [Link]

  • Indian Patents. An improved process for preparation of tetrahydro-n-{3-(methylamino)propyl}-2-furan carboxamide. Available at: [Link]

  • Slideshare. Dicyclohexylcarbodiimide. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • National Institutes of Health (NIH). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

Sources

Application Note & Experimental Protocol: A Validated Approach to the Synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide, a key intermediate in pharmaceutical research. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the chosen synthetic route, emphasizing the principles of chemical causality that ensure reproducibility and high yield. The protocol detailed herein is designed to be a self-validating system, incorporating in-process controls and characterization checkpoints. All procedural claims are substantiated with citations to authoritative literature, ensuring a foundation of trust and scientific integrity for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound is a crucial building block in the synthesis of various pharmacologically active molecules.[1][2] Its structural motif, featuring a tetrahydrofuran ring coupled to a methylaminopropyl amide side-chain, is of significant interest in medicinal chemistry. The reliable and scalable synthesis of this intermediate is paramount for drug discovery and development pipelines. This application note presents a detailed, robust, and validated experimental protocol for its preparation, moving beyond a simple list of instructions to explain the rationale behind each step.

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic and medicinal chemistry.[3] The direct condensation of a carboxylic acid and an amine is generally unfavorable, requiring the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[3][4] This protocol will detail a highly efficient amide coupling strategy, providing researchers with a reliable method to obtain high-purity this compound.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved via an amide coupling reaction between a derivative of oxolane-2-carboxylic acid and N¹-methylpropane-1,3-diamine. A particularly effective method involves the direct aminolysis of an ester, such as methyl tetrahydrofuran-2-carboxylate, catalyzed by a Lewis acid like calcium iodide (CaI₂).[5]

Reaction Scheme:

Methyl tetrahydrofuran-2-carboxylate + N¹-methylpropane-1,3-diamine --(CaI₂)--> this compound

Mechanistic Rationale:

The formation of the amide bond in this protocol is facilitated by the activation of the ester carbonyl group by the calcium iodide catalyst. The Lewis acidic Ca²⁺ ion coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity. This polarization makes the carbonyl carbon more susceptible to nucleophilic attack by the primary amine of N¹-methylpropane-1,3-diamine. The subsequent tetrahedral intermediate then collapses, eliminating methanol and forming the stable amide bond. This catalytic approach avoids the need for stoichiometric activating agents and often proceeds under mild conditions with high atom economy.[5]

Alternative, well-established methods for amide bond formation typically involve the in-situ activation of the carboxylic acid using coupling reagents.[6][] Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide. Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization when chiral centers are present.

Experimental Protocol: Catalytic Aminolysis

This protocol is adapted from a validated procedure and offers high yield and purity.[5]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Methyl tetrahydrofuran-2-carboxylate≥98%Commercial Source---
N¹-methylpropane-1,3-diamine≥98%Commercial Source---
Calcium Iodide (CaI₂)Anhydrous, ≥99%Commercial Source---
TolueneAnhydrousCommercial SourceDried over activated alumina prior to use.[5]
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor chromatography.
Methanol (MeOH)ACS GradeCommercial SourceFor chromatography.
Triethylamine (Et₃N)≥99%Commercial SourceFor chromatography.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial SourceFor drying organic phases.
BrineSaturated NaCl(aq)In-house preparation---

3.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen/Argon inlet

  • Syringes and needles

  • Rotary evaporator

  • Automated flash chromatography system (e.g., Biotage Isolera™)

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl tetrahydrofuran-2-carboxylate (2.50 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous toluene to create a 2M solution.[5] To this solution, add N¹-methylpropane-1,3-diamine (3.25 mmol, 1.3 equiv.).

  • Catalyst Introduction: Add anhydrous calcium iodide (CaI₂) (0.25 mmol, 10 mol%).

  • Reaction: Stir the resulting mixture vigorously at room temperature for 1 hour.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product is purified by automated flash column chromatography. A suitable system, such as a Biotage Isolera™ One with a Biotage SNAP Ultra cartridge (12 g), can be employed.[5] The product is eluted using a gradient of ethyl acetate/methanol/triethylamine (e.g., a 7:3:1 mixture).[5]

  • Isolation and Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a yellow oil.[5] The expected yield is approximately 94%.[5] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary and Visualization

Table of Reaction Parameters:

ParameterValue
TemperatureRoom Temperature
Reaction Time1 hour[5]
SolventAnhydrous Toluene[5]
CatalystCalcium Iodide (10 mol%)[5]
Expected Yield94%[5]

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification cluster_final Final Product prep1 Add Methyl tetrahydrofuran-2-carboxylate to oven-dried flask under N2 prep2 Add anhydrous Toluene (2M) prep1->prep2 prep3 Add N¹-methylpropane-1,3-diamine prep2->prep3 react1 Add CaI2 (10 mol%) prep3->react1 Initiate Reaction react2 Stir at Room Temperature for 1 hour react1->react2 workup1 Concentrate under reduced pressure react2->workup1 Reaction Complete workup2 Purify by Automated Flash Chromatography workup1->workup2 final1 Isolate pure product (Yellow Oil) workup2->final1 Elute Product final2 Characterize by NMR, MS final1->final2

Caption: Synthetic workflow for this compound.

Safety and Handling

  • General Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent Handling: Anhydrous solvents are flammable and should be handled with care. N¹-methylpropane-1,3-diamine is corrosive and can cause skin and eye irritation.

  • Product Hazards: this compound is classified as harmful if swallowed and may cause severe skin burns and eye damage. It may also cause an allergic skin reaction.[2] Handle the final product with appropriate caution.

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound. By leveraging a catalytic aminolysis approach, this procedure is both efficient and mild. The detailed, step-by-step instructions, coupled with mechanistic insights and safety information, are intended to empower researchers to confidently reproduce this synthesis in their own laboratories, thereby facilitating advancements in drug discovery and development.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. In Books. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro‐N‐[3‐(methylamino)propyl]‐2‐furancarboxamide using CAL‐B‐catalysed aminolysis. Retrieved from [Link]

  • Indian Patents. (n.d.). An improved process for preparation of tetrahydro-n-{3-(methylamino)propyl}-2-furan carboxamide. Retrieved from [Link]

  • Chemsrc. (2025, August 25). CAS#:81403-67-0 | this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

Application Note: A High-Yield, Catalytic Synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide, a crucial intermediate in the manufacturing of the antihypertensive drug Alfuzosin.[1] The described method employs a calcium iodide-catalyzed amidation of methyl tetrahydrofuran-2-carboxylate with N-methyl-1,3-propanediamine. This process is notable for its mild reaction conditions, operational simplicity, and high isolated yield (94%).[2] We present a step-by-step experimental procedure, mechanistic insights, process parameter tables, and safety guidelines tailored for researchers in pharmaceutical development and organic synthesis.

Introduction

The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry and drug development.[3] this compound (CAS: 81403-67-0) is a heterocyclic amide whose structural motif is a critical component of Alfuzosin, a selective alpha-1 adrenergic antagonist used to treat benign prostatic hyperplasia.[1][] The efficient and scalable synthesis of this intermediate is therefore of significant industrial interest.

Traditional methods for amide bond formation often require stoichiometric coupling reagents (e.g., carbodiimides like EDC or DCC), which can generate significant waste, or harsh conditions to convert a carboxylic acid to a more reactive species like an acyl chloride.[1][3][5] An alternative, greener approach is the direct aminolysis of esters. While typically requiring high temperatures or strong bases, this reaction can be facilitated under mild conditions using a suitable catalyst.

This guide details an effective protocol for the synthesis of the title compound via the direct reaction of an ester, methyl tetrahydrofuran-2-carboxylate, with N-methyl-1,3-propanediamine. The key to this process is the use of catalytic calcium iodide (CaI₂), which serves as an inexpensive and effective Lewis acid to activate the ester, enabling the reaction to proceed smoothly at room temperature with a high conversion rate.[2]

Reaction Principle and Mechanism

The synthesis proceeds via a Lewis acid-catalyzed nucleophilic acyl substitution. The direct reaction between an ester and an amine is generally slow due to the relatively low electrophilicity of the ester's carbonyl carbon. The catalyst, calcium iodide (CaI₂), plays a crucial role in activating the ester. The Ca²⁺ ion coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the primary amine of N-methyl-1,3-propanediamine. This is followed by the collapse of the resulting tetrahedral intermediate and the expulsion of methanol as a leaving group to yield the final amide product.

Reaction_Mechanism Fig. 1: Proposed Catalytic Mechanism Reactants Methyl Tetrahydrofuran-2-carboxylate + N-methyl-1,3-propanediamine ActivatedComplex Activated Ester Complex Reactants->ActivatedComplex Catalyst CaI₂ Catalyst Catalyst->ActivatedComplex Coordination to C=O TetrahedralIntermediate Tetrahedral Intermediate ActivatedComplex->TetrahedralIntermediate Nucleophilic Attack by Amine Product This compound + Methanol TetrahedralIntermediate->Product Collapse & Expulsion of MeO⁻

Caption: Proposed mechanism for CaI₂-catalyzed amidation.

Experimental Protocol

Materials and Equipment

Materials:

  • Methyl tetrahydrofuran-2-carboxylate (CAS: 37443-42-8), ≥98%

  • N¹-methylpropane-1,3-diamine (CAS: 6291-84-5), ≥98%

  • Calcium Iodide (CaI₂), anhydrous (CAS: 10102-68-8), ≥99%

  • Toluene, anhydrous (CAS: 108-88-3), ≥99.8%

  • Ethyl acetate (EtOAc), ACS grade

  • Methanol (MeOH), ACS grade

  • Triethylamine (Et₃N), ≥99%

  • Silica gel for column chromatography (230-400 mesh)

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Flash chromatography system (e.g., Biotage Isolera™) or glass column

  • NMR Spectrometer

  • Mass Spectrometer

Step-by-Step Synthesis Procedure
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl tetrahydrofuran-2-carboxylate (e.g., 2.50 mmol, 1.0 equiv).

  • Add anhydrous toluene to create a 2M solution (approx. 1.25 mL for 2.50 mmol scale).

  • Add N¹-methylpropane-1,3-diamine (3.25 mmol, 1.3 equiv) to the solution via syringe.

  • With vigorous stirring, add anhydrous calcium iodide (0.25 mmol, 10 mol%).

  • Stir the resulting suspension at room temperature for 1 hour. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude residue, a yellow oil, is then purified directly.

Purification and Characterization
  • Purification: The crude product is purified by flash column chromatography.[2]

    • System: Biotage Isolera™ One with a SNAP Ultra cartridge (12 g) or a standard glass column.[2]

    • Eluent: A mixture of Ethyl Acetate / Methanol / Triethylamine in a 7:3:1 ratio.[2]

  • Isolation: The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound as a yellow oil (expected isolated yield: ~94%).[2]

  • Characterization:

    • Molecular Formula: C₉H₁₈N₂O₂[6]

    • Molecular Weight: 186.25 g/mol [6]

    • Appearance: Yellow oil

    • ¹H NMR & ¹³C NMR: The spectra should be consistent with the structure of the title compound.

    • Mass Spectrometry (GC-MS): Expected m/z for [M+H]⁺: 187.1441.[7]

Process Parameters and Rationale

A summary of the optimized reaction conditions is presented below. The rationale behind key parameter choices is critical for successful and reproducible synthesis.

ParameterValue / ConditionRationale & Expert Insights
Stoichiometry 1.3 equiv. AmineA slight excess of the more volatile amine component ensures the complete consumption of the limiting ester, driving the reaction to completion.
Catalyst Loading 10 mol% CaI₂This catalytic amount is sufficient to achieve a high rate of conversion without complicating purification. CaI₂ is a cost-effective, readily available, and moisture-tolerant Lewis acid compared to more sensitive alternatives.
Solvent Toluene (2 M)Toluene is an excellent solvent for the reactants and does not compete for coordination with the Lewis acid catalyst. Running the reaction at a relatively high concentration (2M) increases the reaction rate.[2]
Temperature Room TemperatureThe use of a catalyst allows the reaction to proceed efficiently at ambient temperature, which is energy-efficient and minimizes the formation of potential side products that could arise at elevated temperatures.[2]
Reaction Time 1 hourThe reaction reaches near-full conversion within a short timeframe, making this a highly efficient process suitable for rapid production cycles.[2]
Purification Chromatography (EtOAc/MeOH/Et₃N)The addition of a basic modifier like triethylamine to the eluent is crucial. It prevents the protonation of the amine functionalities in the product, which would otherwise cause streaking and poor separation on the silica gel column.

Experimental Workflow Visualization

The overall process, from initial setup to the final isolated product, is streamlined for efficiency.

Experimental_Workflow Fig. 2: Synthesis and Purification Workflow Setup Step 1: Reaction Setup Combine ester, amine, and anhydrous toluene in a flask under N₂. Add CaI₂ catalyst while stirring. Reaction Step 2: Reaction Stir the mixture vigorously at room temperature for 1 hour. Setup:f1->Reaction:f0 Workup Step 3: Solvent Removal Concentrate the crude mixture on a rotary evaporator. Reaction:f1->Workup:f0 Purification Step 4: Purification Perform flash column chromatography using an EtOAc/MeOH/Et₃N eluent system. Workup:f1->Purification:f0 FinalProduct Step 5: Final Product Isolate pure amide as a yellow oil. Confirm identity and purity via NMR and MS. Purification:f1->FinalProduct:f0

Caption: A streamlined workflow for the synthesis.

Safety Precautions

Standard laboratory safety procedures should be followed at all times.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.

  • Handling: All operations should be performed in a well-ventilated fume hood. Toluene is flammable and has associated health risks. N-methyl-1,3-propanediamine is corrosive and can cause skin burns and eye damage.[6] Avoid inhalation of vapors and direct skin contact.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local environmental regulations.

Conclusion

The protocol described provides a robust, efficient, and high-yielding method for the synthesis of this compound. By leveraging a simple calcium iodide catalyst, this procedure circumvents the need for harsh reagents or energy-intensive conditions, making it an attractive and scalable option for both academic research and industrial production environments. The operational simplicity and mild conditions underscore its value as a practical application in modern organic synthesis.

References

  • PubChem. This compound . National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of tetrahydro‐N‐[3‐(methylamino)propyl]‐2‐furancarboxamide using CAL‐B‐catalysed aminolysis . ResearchGate. [Link]

  • The Royal Society of Chemistry. Supplementary Information . The Royal Society of Chemistry. [Link]

  • ChemBK. N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide . ChemBK. [Link]

  • Indian Patents. An improved process for preparation of tetrahydro-n-{3-(methylamino)propyl}-2-furan carboxamide . IPINDIA. [Link]

  • PubChemLite. This compound . PubChemLite. [Link]

  • Green Chemistry. Paper . The Royal Society of Chemistry. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry . HepatoChem. [Link]

Sources

Application Notes and Protocols for the Investigation of N-[3-(methylamino)propyl]oxolane-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Molecule of Interest

In the landscape of medicinal chemistry, novel chemical entities present both a challenge and an opportunity. N-[3-(methylamino)propyl]oxolane-2-carboxamide is one such molecule, currently cataloged primarily as a chemical intermediate.[1][] Its potential utility in drug discovery, however, lies within its distinct structural motifs: an oxolane ring, a carboxamide linker, and a flexible N-methylpropylamine side chain. While specific biological activity for this compound is not yet documented in peer-reviewed literature, this guide serves as a comprehensive framework for its initial investigation. We will explore its potential based on the known roles of its constituent parts in established pharmaceuticals and outline a strategic, multi-step approach to unlock its therapeutic promise.

The oxolane (tetrahydrofuran) ring is a recognized feature in modern medicinal chemistry, often employed to enhance aqueous solubility, modulate lipophilicity, and introduce a three-dimensional character to a molecule, which can lead to improved target engagement and a more favorable pharmacokinetic profile.[3][4] The carboxamide group is a ubiquitous and privileged scaffold in drug design, known for its ability to form key hydrogen bond interactions with biological targets.[5][6] Finally, the terminal N-methylamino group provides a basic center, which is a common feature in many centrally active agents and can be crucial for interactions with aminergic G-protein coupled receptors (GPCRs) or ion channels.

This document provides a series of application notes and generalized protocols designed for researchers, scientists, and drug development professionals. It is intended to serve as a starting point for the systematic evaluation of this compound, from initial characterization to preliminary biological assessment.

Part 1: Initial Physicochemical and Metabolic Profiling

Before embarking on biological screening, it is crucial to understand the fundamental properties of the compound. This initial phase ensures that subsequent assays are designed and interpreted correctly.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC9H18N2O2[1][]
Molecular Weight186.25 g/mol [1][]
IUPAC NameThis compound[1]
CAS Number81403-67-0[1]
Protocol 1: Aqueous Solubility Determination

Rationale: Poor aqueous solubility can be a significant hurdle in drug development, affecting absorption and formulation. This protocol uses a standard shake-flask method to determine thermodynamic solubility.

Methodology:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at 10 mM.

  • Add an excess amount of the solid compound to phosphate-buffered saline (PBS) at pH 7.4.

  • Incubate the suspension at room temperature with constant agitation for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), using a standard curve prepared from the DMSO stock solution.

Protocol 2: In Vitro Metabolic Stability Assessment in Liver Microsomes

Rationale: The metabolic fate of a compound is a critical determinant of its half-life and potential for drug-drug interactions. This assay provides an early indication of its susceptibility to Phase I metabolism by cytochrome P450 enzymes.

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved human liver microsomes (HLM) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH solution in buffer.

    • Prepare a 1 µM solution of this compound in buffer (final DMSO concentration <0.1%).

  • Incubation:

    • In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the compound solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to quench the reaction.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Part 2: Hypothetical Biological Target Identification and Initial Screening

Given the lack of specific biological data for this compound, a logical first step is to perform broad phenotypic screening or to select initial targets based on structural analogy to known pharmacologically active classes. The presence of the N-methylpropylamine moiety suggests potential activity at targets that bind endogenous amines, such as GPCRs or transporters.

Workflow for Target Identification and Validation

The following diagram illustrates a general workflow for moving from a novel compound to a validated biological target.

G Compound N-[3-(methylamino)propyl] oxolane-2-carboxamide PhenotypicScreen Phenotypic Screening (e.g., Cell Viability, Reporter Assays) Compound->PhenotypicScreen Broad Approach TargetBasedScreen Target-Based Screening (e.g., GPCR Panel, Kinase Panel) Compound->TargetBasedScreen Hypothesis-Driven HitIdent Hit Identification PhenotypicScreen->HitIdent TargetBasedScreen->HitIdent TargetDeconv Target Deconvolution (Affinity Chromatography, Proteomics) HitIdent->TargetDeconv SAR Structure-Activity Relationship (SAR) Studies HitIdent->SAR TargetValidation Target Validation (siRNA, CRISPR, KO models) TargetDeconv->TargetValidation TargetValidation->SAR LeadOpt Lead Optimization SAR->LeadOpt G InitialHit Initial Hit Identified (e.g., IC50 < 10 µM) AssessProperties Assess Potency, Selectivity, Metabolic Stability, Solubility InitialHit->AssessProperties ModifyOxolane Modify Oxolane Ring (e.g., stereochemistry, substitution) AssessProperties->ModifyOxolane Low Solubility or Poor PK ModifyAmine Modify Amine Side Chain (e.g., chain length, alkylation) AssessProperties->ModifyAmine Low Potency or Selectivity ModifyCarboxamide Modify Carboxamide Linker (e.g., bioisosteric replacement) AssessProperties->ModifyCarboxamide Poor Stability ImprovedCompound Compound with Improved Profile ModifyOxolane->ImprovedCompound ModifyAmine->ImprovedCompound ModifyCarboxamide->ImprovedCompound

Caption: Decision tree for SAR-driven lead optimization.

Conclusion and Future Directions

This compound represents a molecule with untapped potential in medicinal chemistry. While current public data is limited to its chemical identity, its constituent fragments are well-represented in a multitude of bioactive compounds. The protocols and strategies outlined in this guide provide a robust and scientifically sound framework for its systematic investigation.

The initial steps should focus on confirming its physicochemical properties and assessing its metabolic stability. Subsequent broad screening, either through phenotypic or target-based approaches, will be essential to uncover its biological function. Should a promising activity be identified, a focused synthetic effort to explore the SAR around the oxolane, carboxamide, and amine moieties will be critical for transforming this chemical intermediate into a viable lead compound for drug discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Oxolane-2-carboxamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of tetrahydro‐N‐[3‐(methylamino)propyl]‐2‐furancarboxamide... [Link]

  • Burgo, A., & Fesce, E. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Semantic Scholar. Synthesis and pharmacological activity of 2-oxo-(2H) 1-benzopyran-3-carboxamide derivatives. [Link]

  • ResearchGate. Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. [Link]

  • MDPI. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. [Link]

  • PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]

  • PubMed. The Synthesis and Characterization of the 'Research Chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and Differentiation From Its 5,3-regioisomer. [Link]

  • National Center for Biotechnology Information. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d]t[1][][7]etrazine-8-carboxylates and -carboxamides. [Link]

Sources

Application Notes & Protocols: Investigating N-[3-(methylamino)propyl]oxolane-2-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of N-[3-(methylamino)propyl]oxolane-2-carboxamide. Drawing from structural analogy and the established pharmacology of related compounds, we hypothesize its utility as a modulator of α1-adrenergic receptors. Detailed protocols for in vitro and ex vivo characterization are provided to enable a thorough investigation of its therapeutic potential.

Introduction: Unpacking the Therapeutic Potential

This compound is a heterocyclic amide with the molecular formula C9H18N2O2.[1] Its structure is characterized by two key pharmacophores: a tetrahydrofuran (THF) ring and an N-(3-methylaminopropyl) side chain. The THF moiety is a prevalent feature in numerous FDA-approved drugs, where its oxygen atom often participates in crucial hydrogen-bonding interactions with biological targets.[2][3][4] The carboxamide linker provides structural rigidity and hydrogen bonding capabilities, common in many biologically active molecules.[5]

While direct biological data for this compound is not extensively published, its chemical structure provides compelling clues for its potential application in drug discovery. Notably, it is structurally related to the α1-adrenergic receptor antagonist, Alfuzosin, which is used in the treatment of benign prostatic hyperplasia (BPH).[6] This relationship strongly suggests that this compound may also interact with adrenergic receptors, making it a person of interest for conditions involving smooth muscle tone regulation, such as hypertension and BPH.

This guide, therefore, focuses on the systematic evaluation of this compound as a potential modulator of α1-adrenergic receptors.

Hypothesized Mechanism of Action: Targeting the α1-Adrenergic Receptor

We hypothesize that this compound acts as a modulator of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, stimulate the Gq signaling pathway. This cascade leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction.

By potentially acting as an antagonist at these receptors, the compound could inhibit this signaling pathway, resulting in smooth muscle relaxation. This is the established mechanism of action for drugs used to treat BPH, where relaxation of the prostate and bladder neck smooth muscle improves urinary flow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) a1AR α1-Adrenergic Receptor NE->a1AR Activates Compound N-[3-(methylamino)propyl] oxolane-2-carboxamide (Hypothesized Antagonist) Compound->a1AR Inhibits Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Induces G cluster_workflow Screening Workflow Start Compound Synthesis & QC Primary Tier 1: In Vitro Receptor Binding Assay (Affinity & Selectivity) Start->Primary ADME Early ADME/Tox (Solubility, Stability, Cytotoxicity) Start->ADME Secondary Tier 2: In Vitro Functional Assay (Agonism/Antagonism) Primary->Secondary Tertiary Tier 3: Ex Vivo Tissue Assay (Physiological Effect) Secondary->Tertiary End Lead Candidate Selection Tertiary->End ADME->Primary

Caption: A tiered experimental workflow for compound characterization.

Tier 1: In Vitro Radioligand Binding Assay

This primary assay determines the affinity (Ki) of the test compound for the α1-adrenergic receptor subtypes (α1A, α1B, α1D).

Objective: To quantify the binding affinity of this compound to human α1-adrenergic receptor subtypes.

Materials:

  • Receptor Source: Commercially available cell membranes expressing recombinant human α1A, α1B, or α1D adrenergic receptors.

  • Radioligand: [³H]-Prazosin (a well-characterized α1-adrenergic antagonist).

  • Non-specific Binding Control: Phentolamine (10 µM).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates and Filtration apparatus .

Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd (e.g., 0.2 nM [³H]-Prazosin), the serially diluted test compound, and the cell membranes.

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add 10 µM phentolamine.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Condition
Receptor Subtypes Human α1A, α1B, α1D (recombinant)
Radioligand [³H]-Prazosin (~0.2 nM)
Positive Control Prazosin, Alfuzosin
Non-specific Ligand Phentolamine (10 µM)
Incubation Time 60 minutes at 25°C
Data Output IC50, Ki (nM)
Tier 2: In Vitro Functional Assay (Calcium Mobilization)

This assay determines whether the compound acts as an agonist or an antagonist at the α1-adrenergic receptor.

Objective: To measure the effect of the test compound on intracellular calcium mobilization in cells expressing α1-adrenergic receptors.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing one of the human α1-adrenergic receptor subtypes.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Phenylephrine or Norepinephrine.

  • Instrument: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Protocol:

  • Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).

  • Antagonist Mode: To test for antagonism, add varying concentrations of the test compound to the wells and incubate for 15-30 minutes. Then, add a fixed concentration of the agonist (e.g., EC80 of phenylephrine) and immediately measure the fluorescence signal.

  • Agonist Mode: To test for agonism, add varying concentrations of the test compound directly to the dye-loaded cells and measure the fluorescence signal.

  • Data Analysis: For antagonist mode, plot the percentage of inhibition of the agonist response versus the log concentration of the test compound to determine the IC50. For agonist mode, plot the fluorescence response versus the log concentration to determine the EC50 and Emax.

Parameter Condition
Cell Line HEK293 or CHO cells expressing human α1A, α1B, or α1D receptors
Stimulus (Agonist) Phenylephrine (at EC80 for antagonist mode)
Positive Control Prazosin (antagonist), Phenylephrine (agonist)
Readout Change in intracellular [Ca²⁺] via fluorescence
Data Output IC50 (antagonist), EC50 and Emax (agonist)
Tier 3: Ex Vivo Tissue Bath Assay

This assay provides a more physiologically relevant assessment of the compound's functional activity on smooth muscle tissue.

Objective: To evaluate the effect of this compound on agonist-induced contractions of isolated smooth muscle tissues.

Materials:

  • Tissue: Male rat or rabbit prostate or thoracic aorta.

  • Organ Bath System: With isometric force transducers.

  • Physiological Salt Solution: Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Agonist: Phenylephrine or Norepinephrine.

Protocol:

  • Tissue Preparation: Isolate the tissue and cut it into strips or rings. Mount the tissue in the organ bath containing Krebs-Henseleit solution.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., phenylephrine) to establish a baseline.

  • Antagonist Incubation: After washing out the agonist, incubate the tissue with a fixed concentration of the test compound for 30-60 minutes.

  • Second Agonist Curve: Generate a second concentration-response curve for the agonist in the presence of the test compound.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the test compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value using a Schild plot analysis to quantify the antagonist potency.

Parameter Condition
Tissue Source Male rat prostate or thoracic aorta
Agonist Phenylephrine
Positive Control Prazosin, Alfuzosin
Readout Isometric contraction force (grams)
Data Output pA2 (a measure of antagonist potency)

Conclusion and Future Directions

The structural alerts within this compound, particularly its relationship to Alfuzosin, provide a strong rationale for its investigation as a modulator of α1-adrenergic receptors. The protocols outlined in this document offer a systematic and robust framework for elucidating its pharmacological profile. Successful identification of potent and selective α1-adrenergic activity would warrant further preclinical development, including pharmacokinetic studies, in vivo efficacy models for BPH or hypertension, and safety pharmacology assessments. The versatility of the oxolane-2-carboxamide scaffold also suggests that this compound could serve as a valuable starting point for medicinal chemistry campaigns to optimize potency, selectivity, and drug-like properties.

References

  • PubChem. This compound. Available from: [Link]

  • Patel, H., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(10), 568-574. Available from: [Link]

  • Zhu, L., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 11(10), e202200121. Available from: [Link]

  • Wang, Y., et al. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202300431. Available from: [Link]

  • ChemSrc. CAS#:81403-67-0 | this compound. Available from: [Link]

  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(11), 1389-1407. Available from: [Link]

  • Li, P., et al. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d]t[1][7][8][9]etrazine-8-carboxylates and -carboxamides. Molecules, 16(7), 5554-5566. Available from: [Link]

  • Toma, P. G., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(20), 14814-14869. Available from: [Link]

  • RCSB Protein Data Bank. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2082, Alfuzosin. Retrieved January 18, 2026 from [Link].

  • MySkinRecipes. Tetrahydrofuran-2-carboxamide. Available from: [Link]

Sources

N-[3-(methylamino)propyl]oxolane-2-carboxamide as a linker for alpha-1 adrenoceptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: N-[3-(methylamino)propyl]oxolane-2-carboxamide as a Versatile Linker for the Development of Novel Alpha-1 Adrenoceptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Abstract

Alpha-1 (α₁) adrenoceptors, members of the G protein-coupled receptor superfamily, are critical mediators of sympathetic nervous system activity, primarily involved in smooth muscle contraction.[1][2] Antagonists of these receptors are cornerstone therapies for conditions such as benign prostatic hyperplasia (BPH) and hypertension.[3][4] The evolution of α₁-antagonists has moved towards achieving subtype selectivity (α₁ₐ, α₁ₑ, α₁ₔ) to refine therapeutic effects and minimize side effects. A key strategy in modern drug design is the use of chemical linkers to conjugate pharmacophores to other moieties, thereby modulating properties like solubility, metabolic stability, and target residence time.[5] This document provides a detailed guide on the application of this compound, a flexible and hydrophilic linker, in the synthesis and evaluation of novel α₁-adrenoceptor antagonists. We present detailed protocols for its synthesis, conjugation to a model pharmacophore, and subsequent in vitro characterization through radioligand binding and functional assays.

Introduction: The Strategic Role of Linkers in α₁-Adrenoceptor Antagonist Design

The therapeutic efficacy of α₁-adrenoceptor antagonists is well-established.[4] However, challenges remain, including managing side effects like postural hypotension and improving subtype selectivity to target specific tissues, such as the prostate (rich in α₁ₐ receptors) over blood vessels.[3] Linker chemistry provides a powerful toolkit to address these challenges. By tethering a known α₁-antagonist pharmacophore to a linker, researchers can fine-tune its physicochemical profile.

The this compound linker (herein referred to as the "Oxolane-Amide Linker") offers several advantageous structural features:

  • Hydrophilicity: The oxolane (tetrahydrofuran) ring and amide group can improve aqueous solubility.

  • Flexibility: The propyl chain provides conformational flexibility, allowing the pharmacophore to adopt an optimal binding pose within the receptor pocket.

  • Defined Vector: The secondary methylamine provides a reactive handle for conjugation, creating a defined attachment point and vector away from the core pharmacophore.

This guide will demonstrate how to leverage these features to create and test new chemical entities targeting α₁-adrenoceptors.

cluster_0 Conjugate Design Strategy Pharmacophore α₁-Antagonist Pharmacophore Linker N-[3-(methylamino)propyl] oxolane-2-carboxamide Pharmacophore->Linker Conjugation Properties Modulated Properties (Solubility, PK/PD, Selectivity) Linker->Properties Imparts cluster_pathway α₁-Adrenoceptor Signaling Pathway Agonist Agonist (e.g., Norepinephrine) Receptor α₁-Adrenoceptor (GPCR) Agonist->Receptor Activates Antagonist Antagonist Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Canonical Gq signaling pathway for α₁-adrenoceptors.

Protocol 1: Synthesis and Conjugation

This section details the synthesis of the Oxolane-Amide linker and its subsequent conjugation to a model pharmacophore.

Part A: Synthesis of this compound

This protocol is adapted from enzyme-catalyzed aminolysis methods, which offer a green and efficient route. [6] Materials:

  • Ethyl tetrahydrofuran-2-carboxylate

  • N-methyl-1,3-propanediamine

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Anhydrous solvent (e.g., 2-Methyl-2-butanol)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve ethyl tetrahydrofuran-2-carboxylate (1 equivalent) and N-methyl-1,3-propanediamine (1.2 equivalents) in the anhydrous solvent.

  • Add immobilized CAL-B (e.g., 10% w/w of the limiting reagent).

  • Heat the reaction mixture with stirring at a controlled temperature (e.g., 50-60 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed.

  • Upon completion, filter the reaction mixture to recover the immobilized enzyme catalyst. The catalyst can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product, this compound, using column chromatography on silica gel to yield the final linker.

Self-Validation: Confirm the structure and purity of the synthesized linker using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The expected molecular weight is 186.25 g/mol . [7]

Part B: Conjugation to a Model α₁-Antagonist Pharmacophore

We will use a model pharmacophore, 4-amino-2-carboxy-6,7-dimethoxyquinazoline, which represents the core of many known α₁-antagonists like prazosin but is modified with a carboxylic acid for conjugation. The conjugation will form a stable amide bond. [8] Materials:

  • Synthesized Oxolane-Amide Linker (from Part A)

  • Model Pharmacophore: 4-amino-2-carboxy-6,7-dimethoxyquinazoline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the model pharmacophore (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid, forming an NHS ester.

  • In a separate flask, dissolve the Oxolane-Amide Linker (1.1 equivalents) in anhydrous DMF, and add DIPEA (2-3 equivalents) as a non-nucleophilic base.

  • Add the linker solution dropwise to the activated pharmacophore solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final conjugate using preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.

cluster_1 Synthesis & Conjugation Workflow Start Starting Materials (Ester + Diamine) Synth Enzymatic Aminolysis (CAL-B) Start->Synth Linker Purified Linker Synth->Linker Couple Amide Coupling Linker->Couple Pharm Pharmacophore-COOH Activate Carboxylic Acid Activation (EDC/NHS) Pharm->Activate Activate->Couple Purify Purification (HPLC) Couple->Purify Final Final Conjugate Purify->Final cluster_2 In Vitro Evaluation Workflow Conjugate Synthesized Conjugate Binding Radioligand Binding Assay ([³H]-Prazosin Competition) Conjugate->Binding Functional Isolated Tissue Functional Assay (e.g., Rat Aorta) Conjugate->Functional Ki Affinity Data (Kᵢ) for α₁ₐ, α₁ₑ, α₁ₔ Binding->Ki pA2 Functional Potency Data (pA₂) Functional->pA2

Caption: Workflow for in vitro pharmacological characterization.

Data Presentation and Interpretation

The data obtained from the above protocols should be tabulated to allow for a clear comparison between the parent pharmacophore and the new linker-conjugate.

Table 1: Hypothetical Pharmacological Profile of a Linker-Conjugate

Compoundα₁ₐ Kᵢ (nM)α₁ₑ Kᵢ (nM)α₁ₔ Kᵢ (nM)α₁ₑ/α₁ₐ Selectivityα₁ₔ/α₁ₐ SelectivityFunctional Potency (pA₂) (Rat Aorta, α₁ₔ)
Parent Pharmacophore1.25.83.54.8x2.9x8.6
Linker-Conjugate 0.9 25.1 18.4 27.9x 20.4x 7.9

Interpretation of Hypothetical Data:

  • Affinity (Kᵢ): In this example, the linker-conjugate retains high affinity for the α₁ₐ subtype but shows a marked decrease in affinity for the α₁ₑ and α₁ₔ subtypes.

  • Selectivity: The introduction of the Oxolane-Amide linker has significantly improved the selectivity for the α₁ₐ subtype over the α₁ₑ and α₁ₔ subtypes. This is a highly desirable outcome for developing drugs targeting BPH.

  • Functional Potency (pA₂): The pA₂ value is slightly lower for the conjugate, indicating a modest loss in functional potency. This is a common trade-off in linker-based design, where gains in selectivity or pharmacokinetic properties may come at the cost of some raw potency. The key is that the compound remains a potent antagonist.

Conclusion

The this compound linker represents a valuable tool for medicinal chemists working on α₁-adrenoceptor antagonists. Its defined structure, hydrophilicity, and flexible nature provide a rational means to modify existing pharmacophores. The protocols detailed in this guide offer a comprehensive and self-validating framework for the synthesis, conjugation, and rigorous in vitro pharmacological characterization of novel drug candidates. By systematically applying these methods, researchers can explore new chemical space and develop next-generation α₁-adrenoceptor antagonists with improved therapeutic profiles.

References

  • CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Retrieved from [Link]

  • Kenny, B. A., & McGrath, J. C. (2002). Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate. Urologia Internationalis, 68(1), 12-19. Retrieved from [Link]

  • Wikipedia. (2024). Alpha-1 adrenergic receptor. Retrieved from [Link]

  • Perez, D. M. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Molecular Pharmacology, 78(5), 729-738. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Perez, D. M. (n.d.). The α1-adrenergic receptors: diversity of signaling networks and regulation. Taylor & Francis Online. Retrieved from [Link]

  • Argenta, F. F., et al. (1996). A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. Proceedings of the National Academy of Sciences, 93(19), 10300-10305. Retrieved from [Link]

  • Kirby, R. S. (1999). Clinical Pharmacology of α1-Adrenoceptor Antagonists. Karger Publishers. Retrieved from [Link]

  • Wikipedia. (2024). Alpha-1 blocker. Retrieved from [Link]

  • Chambers, A. J., et al. (2022). Alpha-1 adrenergic receptor antagonists. ResearchGate. Retrieved from [Link]

  • Rockman, H. A., & Koch, W. J. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4, e1001. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kher, S., & Gopinath, P. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Medicinal Chemistry, 12(10), 1646-1668. Retrieved from [Link]

  • Hieble, J. P. (2001). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. Retrieved from [Link]

  • Dhar, T. G. M., et al. (2003). Design and Synthesis of Novel alpha(1)(a) Adrenoceptor-Selective Antagonists. 2. Approaches to Eliminate Opioid Agonist Metabolites via Modification of Linker and 4-methoxycarbonyl-4-phenylpiperidine Moiety. Journal of Medicinal Chemistry, 46(21), 4597-4611. Retrieved from [Link]

  • Pourceau, G., et al. (2016). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. Molecules, 21(11), 1563. Retrieved from [Link]

  • Bhaskar, V., et al. (2012). Development of novel linkers to conjugate pharmacophores to a carrier antibody. Bioorganic & Medicinal Chemistry Letters, 22(13), 4249-4253. Retrieved from [Link]

  • Chess-Williams, R., et al. (2008). Subtypes of functional α1-adrenoceptor. British Journal of Pharmacology, 154(3), 441-446. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 2. Approaches to eliminate opioid agonist metabolites via modification of linker and 4-methoxycarbonyl-4-phenylpiperidine moiety. Retrieved from [Link]

  • Pönicke, K., et al. (1997). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. Journal of Cardiovascular Pharmacology, 29(4), 488-496. Retrieved from [Link]

  • Leonardi, A., et al. (2007). design, synthesis and biological activity of cystazosin, an alpha 1D-adrenoceptor antagonist. Bioorganic & Medicinal Chemistry, 15(1), 215-226. Retrieved from [Link]

  • Gándara, L., et al. (2007). Ligand design for alpha1 adrenoceptor subtype selective antagonists. Bioorganic & Medicinal Chemistry, 15(15), 5144-5155. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • McGrath, J. C., et al. (1996). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. British Journal of Pharmacology, 117(2), 237-248. Retrieved from [Link]

  • Iyedo, T. O., et al. (2006). Synthesis and pharmacological evaluation of carboxamides. Archives of Pharmacal Research, 29(11), 941-946. Retrieved from [Link]

  • ResearchGate. (2019). Design and synthesis of two steroid-oxirane-carboxamide derivatives. Retrieved from [Link]

  • Picmonic. (2019, October 21). Alpha-1 Adrenergic Receptors [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Oxolane-2-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro‐N‐[3‐(methylamino)propyl]‐2‐furancarboxamide... Retrieved from [Link]

Sources

Topic: Analytical Methods for the Characterization of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of N-[3-(methylamino)propyl]oxolane-2-carboxamide. As a molecule featuring a chiral center, a secondary amine, and an amide linkage, it presents unique analytical challenges that necessitate a multi-technique approach for unambiguous identification, purity assessment, and enantiomeric separation. This application note details validated protocols for High-Performance Liquid Chromatography (HPLC), including chiral separations, Mass Spectrometry (MS), and spectroscopic techniques (NMR, IR). The rationale behind methodological choices is explained to provide researchers with the expertise to adapt and troubleshoot these protocols for applications in pharmaceutical development, quality control, and research settings.

Introduction and Physicochemical Profile

This compound is a heterocyclic amide that serves as a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients.[][2] Its structure comprises a saturated tetrahydrofuran ring (oxolane), a carboxamide group, and a flexible alkyl chain containing a secondary amine. The presence of these functional groups, particularly the chiral center at the C2 position of the oxolane ring, dictates the need for precise and comprehensive analytical control.[3][4] Ensuring chemical identity, isomeric purity, and the absence of impurities is critical for regulatory compliance and the safety and efficacy of any final drug product.[5]

This guide provides the foundational methods to build a complete analytical profile of the target compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[][6]
CAS Number 81403-67-0[6]
Molecular Formula C₉H₁₈N₂O₂[6][7]
Molecular Weight 186.25 g/mol [][6]
Monoisotopic Mass 186.136827821 Da[6]
SMILES CNCCCNC(=O)C1CCCO1[][6][7]
InChIKey AUXJTEANWWFSRR-UHFFFAOYSA-N[][6][7]

Overall Analytical Workflow

A multi-faceted approach is essential for the complete characterization of this compound. The workflow below outlines the logical progression from initial identification and purity assessment to detailed structural and chiral analysis.

Analytical Workflow cluster_0 Primary Analysis cluster_1 Detailed Characterization Sample Test Sample (Bulk Material or In-Process) HPLC_Purity RP-HPLC (Purity & Impurity Profile) Sample->HPLC_Purity Inject Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC Inject NMR NMR (¹H, ¹³C) (Structure Elucidation) Sample->NMR Dissolve IR FT-IR (Functional Group ID) Sample->IR Analyze LCMS_ID LC-MS (Identity Confirmation) HPLC_Purity->LCMS_ID Confirm Peaks LCMS_ID->NMR Correlate

Caption: Recommended analytical workflow for comprehensive characterization.

Chromatographic Methods for Purity and Separation

Chromatography is the cornerstone for assessing the purity and separating the stereoisomers of the target compound. Due to its polarity and lack of a strong native chromophore, specific strategies must be employed.[8][9]

Reversed-Phase HPLC for Purity Assessment (with Derivatization)

Rationale: Standard reversed-phase HPLC with UV detection is challenging due to the compound's low UV absorbance.[8] Pre-column derivatization with a fluorophoric or chromophoric tag is a robust strategy to enhance detection sensitivity and selectivity.[9][10] O-Phthalaldehyde (OPA) reacts rapidly with the secondary amine in the presence of a thiol to create a highly fluorescent isoindole derivative, making it an excellent choice.[10]

Derivatization Reaction cluster_reagents Reactants Analyte Analyte (Secondary Amine) Product Highly Fluorescent Isoindole Derivative Analyte->Product Fast Reaction (pH 9-10.5) OPA OPA (o-Phthalaldehyde) OPA->Product Fast Reaction (pH 9-10.5) Thiol Thiol (e.g., MPA) Thiol->Product Fast Reaction (pH 9-10.5)

Caption: Pre-column derivatization workflow using OPA.

Protocol 1: RP-HPLC with OPA Derivatization and Fluorescence Detection

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of approximately 1 mg/mL (stock solution).

    • Prepare a working solution by diluting the stock solution to ~10 µg/mL.

  • Derivatization Procedure:

    • Prepare a Borate buffer (e.g., 0.4 M, pH 10.2).[9]

    • Prepare an OPA reagent: Combine 0.8 mL of Borate buffer, 0.2 mL of OPA stock solution (e.g., 75 mg/L in methanol), and 2 µL of a thiol like 3-mercaptopropionic acid (MPA).[9]

    • In an autosampler vial, mix 50 µL of the working sample solution with 50 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: Fluorescence Detector (FLD).

      • Excitation (λex): 340 nm.

      • Emission (λem): 455 nm.

Expected Outcome: A sharp peak for the derivatized analyte, well-separated from any impurities. The method's high sensitivity is suitable for quantifying trace-level impurities.

Alternative HPLC with ELSD Detection

Rationale: For labs without a fluorescence detector or to avoid derivatization, an Evaporative Light Scattering Detector (ELSD) is an excellent alternative. ELSD is a quasi-universal detector that is independent of the analyte's optical properties, making it ideal for non-chromophoric compounds.[8] Mixed-mode chromatography can also improve retention and peak shape for polar, basic compounds.[8]

Protocol 2: HPLC with ELSD

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of 0.5-1.0 mg/mL. Filter through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: Mixed-Mode Column (e.g., Primesep A, 4.6 x 150 mm).[8]

    • Mobile Phase: 80:20 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA). (Isocratic).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: ELSD.

      • Nebulizer Temperature: 40 °C.

      • Evaporator Temperature: 60 °C.

      • Gas Flow (Nitrogen): 1.5 L/min.

Chiral HPLC for Enantiomeric Purity

Rationale: Since the molecule possesses a stereocenter, regulatory agencies require the quantification of each enantiomer.[4][5] The most effective way to achieve this is through direct separation using a Chiral Stationary Phase (CSP).[4][11] Polysaccharide-based CSPs are highly versatile and often provide excellent resolution for a wide range of chiral compounds.[3]

Protocol 3: Chiral HPLC Separation

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak series).

    • Mobile Phase: A mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) with a basic additive (e.g., 0.1% Diethylamine) to improve peak shape. The exact ratio (e.g., 90:10 Hexane:IPA) must be optimized.

    • Mode: Normal Phase.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detector: UV Detector at 210 nm (for detecting the amide bond).

Expected Outcome: Two baseline-resolved peaks corresponding to the (R) and (S) enantiomers. The area percentage of each peak can be used to determine the enantiomeric excess (e.e.).

Mass Spectrometry for Identity Confirmation

Rationale: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides definitive molecular weight information and structural insights through fragmentation analysis.[12] This is crucial for identity confirmation. For amides, a characteristic fragmentation is the cleavage of the N-CO bond.

Protocol 4: LC-MS Analysis

  • LC Conditions: Use the conditions from Protocol 2 (HPLC-ELSD), but split the flow post-column to the MS detector.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Tandem MS (MS/MS): For fragmentation analysis, select the protonated molecule [M+H]⁺ as the precursor ion and apply collision-induced dissociation (CID).

Table 2: Expected Ions in Mass Spectrometry

IonCalculated m/zDescription
[M+H]⁺ 187.14Protonated parent molecule.
Fragment 1 114.07Acylium ion from cleavage of the amide C-N bond ([C₅H₇O₂]⁺).
Fragment 2 74.09Amine fragment from cleavage of the amide C-N bond ([C₄H₁₂N]⁺).
Fragment 3 44.05Common fragment from the methylamino group ([C₂H₆N]⁺).

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide an orthogonal approach to confirm the molecular structure and identify functional groups.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C=O (Amide) -~174
CH (Oxolane, C2) ~4.2-4.4 (t)~75
CH₂-O (Oxolane, C5) ~3.8-4.0 (m)~68
CH₂ (Oxolane, C3, C4) ~1.8-2.2 (m)~25, ~29
N-CH₂ (Propyl) ~3.2-3.4 (q)~40
CH₂ (Propyl, middle) ~1.6-1.8 (quint)~28
CH₂-N(CH₃) ~2.5-2.7 (t)~50
N-CH₃ ~2.4 (s)~36
NH (Amide & Amine) Broad signals-
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[13]

Table 4: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amine/Amide) 3300 - 3500 (broad)Secondary amine and amide N-H
C-H Stretch (Aliphatic) 2850 - 3000Alkyl CH₂, CH₃ groups
C=O Stretch (Amide I) 1640 - 1680 (strong)Amide carbonyl
N-H Bend (Amide II) 1510 - 1570Amide N-H bending
C-O-C Stretch (Ether) 1050 - 1150 (strong)Tetrahydrofuran ether linkage

Conclusion

The analytical characterization of this compound requires a suite of orthogonal techniques. The protocols detailed in this application note provide a robust framework for confirming the identity, assessing the chemical and enantiomeric purity, and elucidating the structure of this important chemical intermediate. By understanding the rationale behind each method—from the necessity of derivatization in HPLC to the predictable fragmentation in mass spectrometry—researchers and drug development professionals can confidently establish a comprehensive quality control strategy.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Application Note 1012.
  • Galgano, F., Favati, F., & Caruso, M. (2003). HPLC determination of agmatine and other amines in wine. OENO One, 37(3), 155-162.
  • Nagy, T., Tury, R. M., & Nagy, P. T. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 33(7).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10535559, this compound. Available at: [Link]

  • Singh, S., Sharma, N., Singh, S. K., & Shah, K. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 488.
  • Chemsrc. (n.d.). CAS#:81403-67-0 | this compound.
  • PubChemLite. (n.d.). This compound.
  • Crochem. (n.d.). This compound CAS:81403-67-0 manufacturer & supplier.
  • Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

  • BOC Sciences. (n.d.). CAS 81403-67-0 Tetrahydrofuran-2-CarboxylicAcid(3-Methylamino-Propyl)-Amide.
  • Gimon, M. E., et al. (1996). Effect of alkyl substitution at the amide nitrogen on amide bond cleavage: electrospray ionization/surface-induced dissociation fragmentation of substance P and two alkylated analogs. Journal of Mass Spectrometry, 31(10), 1141-8. Available at: [Link]

  • BOC Sciences. (n.d.). Technologies for Chiral Analysis and Separation.
  • Scriba, G. K. (2016). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. Available at: [Link]

  • Che, F. Y., & Li, L. (2007). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry, 18(11), 2040–2051. Available at: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Savaliya, R., et al. (2024). Synthesis, spectral study, and antimicrobial screening of new amides. Journal of Saudi Chemical Society.
  • Cannaert, A., et al. (2017). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Forensic Toxicology, 36(1), 1-13. Available at: [Link]

  • Cymit Química S.L. (n.d.). CAS 81403-67-0: Tetrahydro-N-[3-(methylamino)propyl]-2-furancarboxamide.
  • Todua, N. G., Tret'yakov, K. V., & Mikaia, A. I. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-alpha-amino acids and their methyl esters. European Journal of Mass Spectrometry, 21(2), 183-90. Available at: [Link]

  • da Silva, J. G., et al. (2020). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 10(42), 25159-25167. Available at: [Link]

Sources

Strategic Purification of N-[3-(methylamino)propyl]oxolane-2-carboxamide via Optimized Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of N-[3-(methylamino)propyl]oxolane-2-carboxamide, a polar molecule featuring a secondary amine that presents specific challenges for traditional silica gel chromatography. Standard silica-based purifications of basic amines are frequently plagued by issues such as irreversible adsorption, low recovery, and significant peak tailing.[1] We address these challenges directly by employing a mobile phase fortified with a basic modifier, triethylamine (Et₃N), to suppress deleterious interactions with acidic silanol groups on the stationary phase. The methodology herein is designed to be a self-validating system, beginning with thin-layer chromatography (TLC) for rapid method development and culminating in a robust column chromatography protocol that ensures high purity and recovery of the target compound.

Introduction and Purification Principle

This compound is a bifunctional molecule containing both a polar amide and a basic secondary amine. The primary difficulty in its purification arises from the strong acid-base interaction between the basic amine functionality and the acidic silanol (Si-OH) groups present on the surface of standard silica gel.[2][3] This interaction leads to a non-ideal elution profile characterized by severe peak tailing, where a portion of the analyte is retained longer than the main band, resulting in broad fractions, poor separation, and reduced yield.[4]

To circumvent this, our strategy involves modulating the chemical environment of the stationary phase. By introducing a small percentage of a volatile competing base, triethylamine (Et₃N), into the mobile phase, the acidic silanol sites are effectively neutralized or "capped".[4][5] The triethylamine, being a stronger or more competitive base, preferentially interacts with the silica surface, preventing the target amine from strong, non-specific binding. This allows the separation to proceed based on the desired polarity-based interactions, leading to symmetrical peaks and efficient elution. This approach is a classic, highly effective, and economical solution for the purification of basic compounds on normal-phase silica.[6][7]

Materials, Reagents, and Instrumentation

Materials and Reagents
Material/ReagentGradeSupplierNotes
Crude this compoundSynthesis GradeN/AAssumed to contain non-polar and polar impurities.
Silica GelFlash Chromatography Grade, 60 Å, 40-63 µmStandard SupplierThe stationary phase for the column and TLC.
Ethyl Acetate (EtOAc)ACS Grade or higherStandard SupplierPrimary component of the mobile phase.
Methanol (MeOH)ACS Grade or higherStandard SupplierStrong polar modifier for the mobile phase.
Triethylamine (Et₃N)Reagent Grade, ≥99%Standard SupplierBasic modifier; critical for preventing peak tailing.
n-Heptane or HexaneACS Grade or higherStandard SupplierUsed for column slurry packing and as a non-polar solvent for TLC.
Dichloromethane (DCM)ACS Grade or higherStandard SupplierOptional, for sample loading.
Potassium Permanganate (KMnO₄)Reagent GradeStandard SupplierFor TLC stain preparation.
Sodium Carbonate (Na₂CO₃)Reagent GradeStandard SupplierFor TLC stain preparation.
Deionized WaterN/AIn-houseFor TLC stain preparation.
Instrumentation
  • Glass chromatography column (dimensions appropriate for scale)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber and UV lamp (254 nm)

  • Fraction collector or collection test tubes

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, funnels)

Detailed Experimental Protocol

This protocol is structured as a complete workflow, from initial method scouting on TLC to the final isolation of the pure compound.

Workflow Overview

workflow cluster_prep Phase 1: Preparation & Method Development cluster_chrom Phase 2: Chromatographic Separation cluster_analysis Phase 3: Analysis & Isolation A Crude Sample Preparation B TLC Mobile Phase Screening A->B C Prepare Eluent & Column Slurry B->C D Pack Chromatography Column C->D E Load Sample onto Column D->E F Elute & Collect Fractions E->F G Analyze Fractions by TLC F->G H Pool Pure Fractions G->H I Solvent Removal (Rotovap) H->I J Pure Product I->J

Caption: Workflow for the purification of this compound.

Part A: Method Development via Thin-Layer Chromatography (TLC)

The causality behind this step is to rapidly and economically determine a solvent system that provides adequate separation between the target compound and its impurities. An ideal Retention Factor (Rf) for the target compound is between 0.25 and 0.40.

  • Prepare TLC Eluent: Prepare a stock solution of the mobile phase: Ethyl Acetate / Methanol / Triethylamine (7:3:1 v/v/v) .[7]

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a minimal volume of methanol or dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp if any components are UV-active. Subsequently, stain the plate by dipping it into a potassium permanganate (KMnO₄) solution and gently warming with a heat gun. Amines and amides typically appear as yellow-brown spots on a purple background.

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). The target Rf of ~0.3 suggests this mobile phase is suitable for column chromatography. If the Rf is too high, decrease the polarity (reduce the proportion of methanol); if too low, increase the polarity.

Part B: Column Preparation (Slurry Packing)

Slurry packing is critical for creating a homogenous, well-packed stationary phase, which prevents cracking and channeling that lead to poor separation.

  • Select Column: Choose a glass column with a diameter such that the crude sample will occupy the top 1-2 cm after loading. A common rule of thumb is to use a silica-to-crude mass ratio of 50:1 to 100:1.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with a low-polarity solvent (e.g., n-heptane or the mobile phase itself) to form a free-flowing slurry.

  • Pack: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. With the column stopcock closed, pour the silica slurry into the column.

  • Settle and Equilibrate: Open the stopcock and drain the solvent, tapping the column gently to ensure even packing. Add more solvent as needed, never allowing the top of the silica bed to run dry. Once packed, pass 2-3 column volumes of the final mobile phase through the column to fully equilibrate the stationary phase with the basic modifier.

Part C: Sample Loading

Proper sample loading in a concentrated band is essential for achieving good resolution.

  • Dissolve Crude Product: Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • Wet Loading: Carefully pipette the dissolved sample directly onto the top of the silica bed. Drain the solvent until it is level with the silica surface.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a solvent, add a small amount of silica gel (2-3 times the mass of the crude product), and remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Finalize: Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Part D: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase (EtOAc/MeOH/Et₃N, 7:3:1 ).

  • Open the stopcock and begin collecting fractions into test tubes. Maintain a constant flow rate.

  • Continuously add fresh eluent to the top of the column, ensuring the silica bed never runs dry.

Part E: Fraction Analysis
  • Systematically spot every 2-3 fractions onto TLC plates.

  • Develop and visualize the TLC plates as described in Part A.

  • Identify the fractions containing only the pure target compound (single spot at the correct Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvents using a rotary evaporator. The high boiling point of triethylamine may require gentle heating and a good vacuum for complete removal.

Expected Results & Chromatographic Parameters

The following table summarizes the key parameters for this purification.

ParameterValue / DescriptionRationale / Notes
Stationary Phase Silica Gel, 60 Å, 40-63 µmStandard, cost-effective choice for normal-phase chromatography.
Mobile Phase EtOAc / MeOH / Et₃N (7:3:1 v/v/v)A polar system where Et₃N is critical to prevent amine-silica binding.[6][7]
Expected Rf (TLC) ~0.30 - 0.40Optimal range for good separation on a column.
Elution Profile Non-polar impurities elute first, followed by the product. Highly polar impurities remain on the column.Separation is based on increasing polarity.
Detection KMnO₄ stainEffective for visualizing non-UV active amines and amides.
Purity Assessment TLC, ¹H NMRFinal product purity should be confirmed by spectroscopic methods.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Product does not elute. Mobile phase is not polar enough.Increase the proportion of methanol in the mobile phase (e.g., to 7:4:1 EtOAc/MeOH/Et₃N).
Significant peak tailing. Insufficient triethylamine or incomplete column equilibration.Ensure at least 1% Et₃N is present and flush the column with the mobile phase before loading.[4][8]
Poor separation from an impurity. The chosen mobile phase has poor selectivity for the two compounds.Try a different solvent system. Consider replacing EtOAc with Dichloromethane (DCM) to alter selectivity.
Product streaks on TLC/Column. Sample is overloaded or interacting too strongly with silica.Reduce the amount of sample loaded. Consider switching to an amine-functionalized silica column.[2][9]

Conclusion

The purification of this compound can be achieved efficiently and with high recovery using standard silica gel column chromatography, provided that the mobile phase is correctly modified. The inclusion of triethylamine is a non-negotiable step that effectively masks the acidic nature of the silica gel, preventing unwanted interactions with the basic secondary amine of the target molecule. This protocol provides a systematic and reliable workflow that can be adapted for various scales, ensuring the isolation of high-purity material essential for subsequent stages of research and drug development.

References

  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Chekhuta, A. et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Reddit r/chemistry. (2024). Column chromatography issues. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for a related synthesis. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the scale-up synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide, a key intermediate in the manufacturing of various pharmaceutical compounds, notably as a precursor to the antihypertensive agent Alfuzosin.[1] The transition from laboratory-scale synthesis to pilot or industrial production presents significant challenges related to reaction efficiency, impurity profiles, process safety, and cost-effectiveness. Traditional amide bond formation often relies on stoichiometric coupling agents that are inefficient and generate substantial waste, making them unsuitable for large-scale applications.[2][3] This guide details a robust and scalable process centered around a catalytic amidation strategy, offering a greener and more economical alternative. We will explore critical process parameters, provide a step-by-step scale-up protocol, address purification challenges associated with a polar product, and outline essential safety and quality control measures.

Synthetic Strategy and Process Hazard Analysis

Retrosynthetic Analysis and Chosen Route

The most direct and atom-economical approach for synthesizing the target amide involves the direct coupling of an activated tetrahydrofuran-2-carboxylic acid derivative with N-methyl-1,3-propanediamine. Our analysis identifies the catalytic aminolysis of methyl tetrahydrofuran-2-carboxylate as the optimal forward-synthesis route. This pathway avoids the generation of a separate acyl chloride and minimizes the use of hazardous reagents.

G Target This compound Disconnection Amide Bond Disconnection (C-N) Target->Disconnection Intermediates Methyl tetrahydrofuran-2-carboxylate + N-methyl-1,3-propanediamine Disconnection->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

Rationale for Reagent and Catalyst Selection
  • Acyl Donor: Methyl tetrahydrofuran-2-carboxylate is selected over the free carboxylic acid. The ester is sufficiently reactive for catalytic aminolysis, preventing the acid-base neutralization that would occur between the free acid and the highly basic N-methyl-1,3-propanediamine, which would otherwise require a stoichiometric activator.

  • Amine Source: N-methyl-1,3-propanediamine is the requisite nucleophile for the target molecule. Its high reactivity and basicity necessitate careful control over addition rates and reaction temperature.

  • Catalyst System: A significant improvement over traditional methods is the use of a simple, inexpensive, and environmentally benign catalyst. A study has demonstrated that Calcium Iodide (CaI₂) effectively catalyzes the amidation between these specific substrates in high yield at ambient temperature.[4] This catalytic approach dramatically improves the Process Mass Intensity (PMI) and reduces costs compared to carbodiimide or phosphonium-based coupling reagents, which are often used in small-scale synthesis but are less desirable for large-scale production.[5][6]

Process Hazard Analysis (PHA)

Scaling up this synthesis requires a thorough understanding and mitigation of potential hazards. The primary risks are associated with the reagents and the potential for exothermic events.

Reagent/SolventCAS NumberKey HazardsRecommended Controls & PPE
N-methyl-1,3-propanediamine 6291-84-5Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[7]Handle in a well-ventilated chemical fume hood or a closed system. Use non-sparking tools.[8] Wear chemical-resistant gloves (e.g., nitrile), flame-retardant lab coat, and full-face protection (goggles and face shield).[9]
Toluene 108-88-3Highly flammable liquid and vapor. Skin and eye irritant. Suspected of damaging fertility or the unborn child.Use in a grounded, closed system to prevent static discharge. Ensure adequate ventilation. Utilize the same high-level PPE as for the amine.
Calcium Iodide (CaI₂) 10102-68-8Hygroscopic. May cause skin and eye irritation.Handle in a dry environment (e.g., glove box or low-humidity room) to prevent clumping. Standard PPE (gloves, lab coat, goggles) is sufficient.

Thermal Safety: While the catalytic reaction is not violently exothermic, the addition of the amine to the reaction mixture can generate heat. On a large scale, this heat must be managed effectively to prevent a rise in temperature that could lead to side reactions or increased pressure. A jacketed reactor with controlled cooling is mandatory for scale-up.

Process Development and Workflow

Key Process Parameters (KPPs)

Successful and reproducible scale-up depends on the precise control of several key parameters.

ParameterOptimized RangeRationale & Impact on Quality/Yield
Reactant Stoichiometry 1.05 - 1.3 eq. of AmineA slight excess of the more volatile N-methyl-1,3-propanediamine ensures complete conversion of the ester. A large excess complicates purification.
Catalyst Loading 5 - 10 mol% CaI₂Sufficient to achieve a reasonable reaction rate without adding significant cost or downstream purification burden. Higher loading does not significantly improve yield.[4]
Solvent Concentration 1.5 - 2.0 M in TolueneBalances reaction kinetics with effective heat transfer. Overly dilute conditions slow the reaction, while highly concentrated mixtures can pose heat dissipation challenges.
Temperature 20 - 25 °C (Room Temp)The CaI₂-catalyzed reaction proceeds efficiently at ambient temperature, a major advantage for scale-up as it reduces energy costs and minimizes thermal degradation pathways.[4]
Reaction Time 1 - 2 hoursThe reaction is relatively fast. Monitoring is crucial to determine the endpoint and avoid the formation of potential by-products over extended periods.
In-Process Controls (IPCs)

Real-time monitoring of the reaction is essential for process control.

  • Technique: High-Performance Liquid Chromatography (HPLC) is the preferred method.

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of acetonitrile/water.

  • Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Detection: UV at 210 nm.

  • Endpoint Criterion: The reaction is considered complete when the relative peak area of the starting material (methyl tetrahydrofuran-2-carboxylate) is <1.0%.

Overall Process Workflow

The end-to-end process is streamlined to maximize efficiency and safety.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & QC Setup Reactor Inerting (N2 Purge) Charge_Solvent Charge Toluene & CaI2 Catalyst Setup->Charge_Solvent Charge_Ester Charge Methyl Tetrahydrofuran-2-carboxylate Charge_Solvent->Charge_Ester Add_Amine Controlled Addition of N-methyl-1,3-propanediamine (Maintain T < 30°C) Charge_Ester->Add_Amine React Stir at 20-25°C (1-2 hours) Add_Amine->React IPC IPC Monitoring (HPLC for Completion) React->IPC Workup Aqueous Work-up (Quench & Wash) IPC->Workup Solvent_Swap Solvent Removal (Reduced Pressure) Workup->Solvent_Swap Purify Chromatographic Purification Solvent_Swap->Purify QC QC Analysis (Purity, Identity) Purify->QC Final_Product Isolated Product QC->Final_Product

Caption: End-to-end workflow for the scale-up synthesis.

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol is designed for a target output of approximately 1.0 kg of the final product. All operations should be performed in a controlled environment by trained personnel.

Equipment and Materials
  • 20 L jacketed glass reactor with overhead stirring, temperature probe, nitrogen inlet, and addition funnel.

  • Thermostatic circulator for reactor temperature control.

  • Vacuum pump and rotary evaporator (appropriately sized).

  • Glassware, tubing, and cannulas.

  • Chemicals:

    • Methyl tetrahydrofuran-2-carboxylate (1.00 kg, 7.68 mol)

    • N-methyl-1,3-propanediamine (0.74 kg, 8.45 mol, 1.1 eq)

    • Calcium Iodide (CaI₂), anhydrous (0.11 kg, 0.38 mol, 5 mol%)

    • Toluene (5.0 L)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution (2 L)

    • Brine (Saturated NaCl solution) (2 L)

    • Sodium Sulfate (Na₂SO₄), anhydrous

    • Purification Solvents: Ethyl Acetate, Methanol, Triethylamine

Step-by-Step Procedure
  • Reactor Setup: Assemble, clean, and dry the 20 L reactor. Purge the system with dry nitrogen for 30 minutes to ensure an inert atmosphere.

  • Reagent Charging:

    • Start the overhead stirrer at a moderate speed (e.g., 150 RPM).

    • Charge the reactor with Toluene (5.0 L) and anhydrous Calcium Iodide (0.11 kg). Stir for 10 minutes to dissolve/suspend the catalyst.

    • Charge the Methyl tetrahydrofuran-2-carboxylate (1.00 kg) into the reactor.

  • Reaction Execution:

    • Set the reactor cooling jacket to 20 °C.

    • Slowly add the N-methyl-1,3-propanediamine (0.74 kg) via the addition funnel over a period of 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 30 °C.

    • Once the addition is complete, maintain the reaction mixture at 20-25 °C with stirring for 1-2 hours.

  • In-Process Control: After 1 hour, take a sample for HPLC analysis to check for completion. Continue the reaction if necessary until the starting ester is <1.0%.

  • Work-up:

    • Once complete, transfer the reaction mixture to a larger separatory funnel.

    • Wash the organic mixture sequentially with saturated NaHCO₃ solution (1 x 2 L) and brine (1 x 2 L). This removes the catalyst and any water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the Na₂SO₄ and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Purification Protocol

The product is a polar, basic compound, which can be challenging to purify via standard silica gel chromatography due to potential streaking and irreversible binding.[10][11]

  • Primary Method: Column Chromatography with a Modified Mobile Phase

    • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

    • Column Packing: Pack a suitable size chromatography column with silica gel in an ethyl acetate/methanol/triethylamine (90:10:1) mixture. The triethylamine is critical to prevent peak tailing of the basic product.

    • Elution: Load the slurry and elute with the same solvent system, collecting fractions.

    • Analysis: Monitor fractions by TLC or HPLC and combine the pure fractions.

    • Concentration: Remove the solvent under reduced pressure to yield the final product, likely as a yellow oil.[4]

Quality Control and Characterization

The final product must be rigorously tested to confirm its identity and purity.

AnalysisPurposeSpecification
Appearance Visual InspectionColorless to pale yellow oil
Identity by ¹H NMR Structural ConfirmationSpectrum conforms to the expected structure.
Purity by HPLC Quantify Purity≥98.0% (by area normalization)
Mass Spectrometry Confirm Molecular WeightESI-MS: [M+H]⁺ = 187.15
Residual Solvents Safety and PurityToluene, Ethyl Acetate, Methanol < specified limits (e.g., ICH guidelines)

Troubleshooting

IssuePotential Cause(s)Suggested Solution
Incomplete Reaction Inactive catalyst (moisture); Insufficient reaction time; Low temperature.Ensure anhydrous conditions and reagents. Extend reaction time. Allow the reaction to warm to the upper end of the range (25 °C).
Low Isolated Yield Product loss during aqueous work-up (due to polarity); Inefficient extraction.Perform a back-extraction of the aqueous layers. Ensure the pH of the aqueous phase is basic during extraction to keep the product in its freebase form.
Difficult Purification Product streaking on silica; Co-eluting impurities.Ensure sufficient triethylamine (~1%) is used in the mobile phase. If impurities persist, consider reversed-phase chromatography or distillation if the product is thermally stable.

References

  • C. F. Dunlap, et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

  • PubChem (n.d.). N-Methyl-1,3-propanediamine. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK (2024). N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of tetrahydro-N-[3-(methylamino)propyl]-2-furancarboxamide using CAL-B-catalysed aminolysis. Available at: [Link]

  • Pharmaceutical Technology (2013). Reducing the Complexity of Commercial-Scale Amide Formation. Available at: [Link]

  • ACS Publications (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supplementary Information for a related synthesis. Available at: [Link]

  • UCL Discovery (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

  • Biotage (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • Indian Patents (n.d.). An improved process for preparation of tetrahydro-n-{3-(methylamino)propyl}-2-furan carboxamide. Available at: [Link]

  • ACS Publications (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Available at: [Link]

  • ResearchGate (n.d.). Challenges and outlook for catalytic direct amidation reactions. Available at: [Link]

  • Royal Society of Chemistry (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]

  • ResearchGate (2020). What is the best technique for amide purification?. Available at: [Link]

  • Growing Science (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • NIH National Center for Biotechnology Information (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Common impurities in Alfuzosin synthesis from N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Common Impurities Originating from N-[3-(methylamino)propyl]oxolane-2-carboxamide

Welcome to the Technical Support Center for Alfuzosin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of Alfuzosin, particularly when utilizing this compound as a key intermediate. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting solutions but also the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of Alfuzosin, focusing on the formation of common impurities.

Q1: I am observing a significant peak in my HPLC analysis that corresponds to Alfuzosin Impurity D. What is the likely origin of this impurity and how can I mitigate its formation?

A1: Understanding the Formation of Alfuzosin Impurity D

Alfuzosin Impurity D, chemically known as N2-(3-Aminopropyl)-6,7-dimethoxy-N2-methylquinazolin-2,4-diamine, is a deacylated form of Alfuzosin.[1][2] Its presence indicates the cleavage of the amide bond in either your starting material, this compound, or the final Alfuzosin product.

Causality:

The formation of this impurity is most commonly attributed to hydrolysis . The amide bond is susceptible to cleavage under both acidic and basic conditions, which can be encountered during the reaction or work-up stages.

  • Reaction Conditions: If your coupling reaction of this compound with 4-amino-2-chloro-6,7-dimethoxyquinazoline is performed at a high temperature for an extended period, or in the presence of acidic or basic catalysts, you may inadvertently promote the hydrolysis of the amide linkage.

  • Work-up and Purification: Aqueous work-up steps, especially if not pH-controlled, can lead to the formation of Impurity D. Similarly, during purification by chromatography, the choice of solvent system and the nature of the stationary phase can influence the stability of the amide bond.

Troubleshooting and Prevention:

  • Reaction Optimization:

    • Temperature and Time: Monitor your reaction closely and aim for the lowest possible temperature and shortest reaction time necessary for complete conversion.

    • pH Control: If your reaction conditions are not neutral, consider the use of a non-nucleophilic base to scavenge any acid generated.

  • Work-up Procedure:

    • Neutralize Promptly: After the reaction, neutralize the mixture to a pH of ~7 before any aqueous extraction.

    • Minimize Contact with Water: Reduce the exposure of your product to aqueous environments, and if extractions are necessary, perform them quickly.

  • Purification Strategy:

    • Solvent Selection: Use neutral and dry solvents for chromatography. Avoid highly acidic or basic modifiers if possible.

    • Stationary Phase: Consider using a less acidic silica gel or a different stationary phase like alumina.

Experimental Protocol: pH-Controlled Aqueous Work-up

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), while monitoring the pH with a calibrated pH meter until the aqueous layer reaches a stable pH of 7.0-7.5.

  • Proceed with the extraction of the product into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine to remove excess water.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q2: My Alfuzosin synthesis is showing an impurity with a similar retention time to the starting material, but it is not the starting material itself. Could this be Alfuzosin Impurity C?

A2: Investigating the Source of Alfuzosin Impurity C

Alfuzosin Impurity C is identified as (2RS)-N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyloxolan-2-carboxamide.[3] This impurity is structurally very similar to Alfuzosin, with the key difference being the position of the methyl group on the diamine linker. In Impurity C, the methyl group is on the nitrogen atom adjacent to the quinazoline ring, whereas in Alfuzosin, it is on the terminal nitrogen of the propyl chain.

Causality:

The presence of Impurity C is likely due to an isomeric impurity in your starting material, this compound. The synthesis of this starting material can sometimes yield a mixture of isomers if not carefully controlled.

Troubleshooting and Prevention:

  • Starting Material Purity:

    • Analytical Characterization: It is crucial to thoroughly characterize your batch of this compound before use. High-resolution HPLC or LC-MS analysis can help in identifying the presence of any isomeric impurities.

    • Supplier Qualification: If you are sourcing this starting material, ensure your supplier provides a certificate of analysis with purity data and information on potential isomeric impurities.

  • Synthesis of the Starting Material:

    • If you are synthesizing this compound in-house, review your synthetic route to identify any steps that could lead to the formation of the isomeric diamine.[4] Careful control of reaction conditions and purification of intermediates is key.

Q3: I have an unknown impurity that appears to be related to the furan ring of my starting material. What could this be?

A3: Potential Formation of Alfuzosin Impurity A

Alfuzosin Impurity A is N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]furan-2-carboxamide. This impurity is characterized by the presence of a furan ring instead of the tetrahydrofuran ring found in Alfuzosin.

Causality:

The most probable source of this impurity is the presence of furan-2-carboxamide analogue as an impurity in your this compound starting material. This could arise from:

  • Impure Precursors: The synthesis of the tetrahydrofuran moiety might start from a precursor that contains a furan ring, and the reduction to tetrahydrofuran may be incomplete.

  • Dehydrogenation: Although less common under typical coupling conditions, harsh reaction conditions (e.g., high temperature, presence of certain metals) could potentially lead to dehydrogenation of the tetrahydrofuran ring.

Troubleshooting and Prevention:

  • Purity of Starting Material: As with Impurity C, the primary preventative measure is to ensure the purity of your this compound. Utilize analytical techniques like NMR, HPLC, and GC-MS to check for the presence of the furan analogue.

  • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Ensure that all reagents and catalysts are of high purity and are not contaminated with metals that could catalyze dehydrogenation.

Summary of Common Impurities

Impurity NameChemical NameStructureLikely OriginMitigation Strategies
Alfuzosin Impurity D N2-(3-Aminopropyl)-6,7-dimethoxy-N2-methylquinazolin-2,4-diamine[1][2](Structure not available in a simple text format)Hydrolysis of the amide bond in Alfuzosin or the starting material.Optimize reaction conditions (temperature, time), control pH during work-up, use neutral purification methods.
Alfuzosin Impurity C (2RS)-N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyloxolan-2-carboxamide[3](Structure not available in a simple text format)Isomeric impurity in the this compound starting material.Thoroughly characterize the starting material for isomeric purity, and if synthesizing in-house, optimize the synthesis to avoid isomer formation.
Alfuzosin Impurity A N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]furan-2-carboxamide(Structure not available in a simple text format)Impurity in the starting material (furan analogue) or potential dehydrogenation of the tetrahydrofuran ring under harsh conditions.Ensure high purity of the starting material, and use mild reaction conditions.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the key synthetic step for Alfuzosin from this compound and highlights the potential points of impurity formation.

Alfuzosin_Synthesis_Impurities SM This compound Alfuzosin Alfuzosin SM->Alfuzosin Coupling ImpurityD Impurity D (Deacylated) SM->ImpurityD Hydrolysis ImpurityC Impurity C (Isomeric) SM->ImpurityC Isomeric SM ImpurityA Impurity A (Furan analogue) SM->ImpurityA Furan analogue in SM Quinazoline 4-amino-2-chloro-6,7-dimethoxyquinazoline Quinazoline->Alfuzosin Alfuzosin->ImpurityD Hydrolysis (during work-up)

Caption: Synthetic pathway of Alfuzosin and potential formation points of common impurities.

References

  • Alfuzosin EP Impurity D. (n.d.). Veeprho. Retrieved January 18, 2026, from [Link]

  • Uroxatral (Alfuzosin HCl): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 18, 2026, from [Link]

  • Alfuzosin EP Impurity C. (n.d.). SynZeal. Retrieved January 18, 2026, from [Link]

  • Alfuzosin EP Impurity D. (n.d.). SynZeal. Retrieved January 18, 2026, from [Link]

  • Alfuzosin EP Impurity D. (n.d.). Synchemia. Retrieved January 18, 2026, from [Link]

  • Process for the preparation of alfuzosin. (2007). Google Patents.
  • This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis of tetrahydro-N-[3-(methylamino)propyl]-2-furancarboxamide... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Alfuzosin Side Effects: Common, Severe, Long Term. (n.d.). Drugs.com. Retrieved January 18, 2026, from [Link]

  • Alfuzosin hydrochloride. (n.d.). DailyMed. Retrieved January 18, 2026, from [Link]

  • Alfuzosin (oral route). (n.d.). Mayo Clinic. Retrieved January 18, 2026, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. (2015). Molecules. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this specific amide bond formation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic route effectively.

The synthesis of this compound involves the coupling of two key precursors: oxolane-2-carboxylic acid (also known as tetrahydrofuran-2-carboxylic acid) and N-methyl-1,3-propanediamine . While seemingly a straightforward amide coupling, this reaction presents several potential pitfalls related to starting material stability, reagent choice, and reaction control. This guide addresses the most common issues in a practical question-and-answer format.

Part 1: Troubleshooting the Core Amide Coupling Reaction

The central challenge in this synthesis is the efficient formation of the amide bond. Success hinges on the proper activation of the carboxylic acid and the nucleophilic attack by the amine.

Q1: My amide coupling reaction is showing low to no yield. What are the primary causes?

This is the most frequent issue and can be attributed to several factors, often acting in combination.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid's hydroxyl group must be converted into a better leaving group. If the coupling reagent is degraded, used in insufficient amounts, or is unsuitable for the substrate, activation will be incomplete.[1]

  • Amine Deactivation: N-methyl-1,3-propanediamine has two amine groups with different basicities. The primary amine is the intended nucleophile. However, an acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]

  • Hydrolysis of Activated Intermediates: The presence of water is highly detrimental. Activated carboxylic acid species (e.g., O-acylisourea esters from carbodiimides) are highly susceptible to hydrolysis, which reverts them back to the starting carboxylic acid.[1] It is imperative to use anhydrous solvents and reagents.[2]

  • Suboptimal Reagent Stoichiometry: Using an incorrect ratio of coupling agent, base, or amine to the carboxylic acid can halt the reaction or promote side products.

Troubleshooting Workflow: Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low or No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry - Fresh coupling agent? - Anhydrous solvents? - Correct equivalents? start->check_reagents check_activation 2. Assess Carboxylic Acid Activation - Pre-activation time sufficient? - Correct base used? check_reagents->check_activation Reagents OK solution_reagents Solution: - Use fresh, high-purity reagents. - Dry solvents over molecular sieves. - Re-calculate stoichiometry. check_reagents->solution_reagents Issue Found check_amine 3. Evaluate Amine Reactivity - Amine purity >98%? - Steric hindrance an issue? check_activation->check_amine Activation OK solution_activation Solution: - Increase pre-activation time (15-30 min). - Switch to a stronger coupling agent (e.g., HATU). - Ensure non-nucleophilic base (DIPEA). check_activation->solution_activation Issue Found check_conditions 4. Review Reaction Conditions - Temperature optimal? - Reaction time sufficient? check_amine->check_conditions Amine OK solution_amine Solution: - Purify amine via distillation. - Consider alternative coupling strategies for hindered amines (see Q3). check_amine->solution_amine Issue Found solution_conditions Solution: - Run reaction at 0°C to RT. - Monitor via TLC/LC-MS to determine endpoint. check_conditions->solution_conditions Issue Found G cluster_reactants Reactants 3-Aminopropanal 3-Aminopropanal imine_formation Imine Formation (pH 5-7) 3-Aminopropanal->imine_formation Methylamine (CH3NH2) Methylamine (CH3NH2) Methylamine (CH3NH2)->imine_formation imine_intermediate Imine Intermediate imine_formation->imine_intermediate reduction Reduction (e.g., NaBH(OAc)3) imine_intermediate->reduction product N-methyl-1,3-propanediamine (Desired Product) reduction->product side_reaction Further Reaction with 3-Aminopropanal product->side_reaction overalkylation Over-alkylation Product (Tertiary Amine) side_reaction->overalkylation

Caption: Synthesis of N-methyl-1,3-propanediamine via reductive amination.

Part 3: Experimental Protocols & Purification
Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for achieving high yields, especially if other methods have failed.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve oxolane-2-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (approx. 0.1-0.5 M).

  • Activation: Add HATU (1.1 equivalents) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equivalents). [1]3. Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity, indicating the formation of the active ester.

  • Amine Addition: Add N-methyl-1,3-propanediamine (1.05 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM, 3x).

    • Wash the combined organic layers with saturated NaHCO₃ solution (to remove unreacted acid) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. [1]

Q6: I'm having difficulty purifying the final product. What is the best approach?

The product, this compound, contains a basic secondary amine, which can be exploited for purification.

  • Acid-Base Extraction: After the initial workup, the crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with dilute acid (e.g., 1M HCl). The desired product will move into the aqueous layer as a protonated salt, while non-basic impurities (like N-acylurea) remain in the organic layer. The aqueous layer can then be basified (e.g., with 2M NaOH to pH > 12) and the free-base product re-extracted into an organic solvent.

  • Chromatography: If extraction is insufficient, column chromatography is the next step.

    • Stationary Phase: Silica gel is standard. However, the basic amine can streak on silica. To mitigate this, you can either pre-treat the silica with a triethylamine solution or use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol).

    • Mobile Phase: A gradient of methanol in dichloromethane (DCM) or ethyl acetate is a good starting point (e.g., 0% to 15% MeOH in DCM).

References
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • Amphoteros. (2014, April 4). Uphill battles in amide couplings. Amphoteros. Retrieved from [Link]

  • Reddit r/Chempros. (2022, March 24). amide coupling help. Reddit. Retrieved from [Link]

  • Nilsson, L. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11011-11014. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro‐N‐[3‐(methylamino)propyl]‐2‐furancarboxamide using CAL‐B‐catalysed aminolysis. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. ACS. Retrieved from [Link]

  • Reddit r/Chempros. (2024, May 2). Reductive amination difficulties - poor conversion. Reddit. Retrieved from [Link]

  • ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Blaskovits, F. et al. (2021). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 86(21), 15159-15166. Retrieved from [Link]

Sources

Technical Support Center: Amidation of Tetrahydrofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of tetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful and efficient synthesis of your target tetrahydrofuran-2-carboxamides.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the amidation of tetrahydrofuran-2-carboxylic acid, offering probable causes and actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

  • Possible Cause 1: Ineffective Carboxylic Acid Activation. The direct reaction between a carboxylic acid and an amine is often slow due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Proper activation of the carboxylic acid is essential for successful amidation.

    • Solution: Employ a suitable coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group.[1] Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3] The use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended to form a highly reactive activated ester, which can increase yields and reaction rates.[3][4][5]

  • Possible Cause 2: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time can significantly impact the efficiency of the amidation reaction.

    • Solution: Most carbodiimide-mediated couplings are performed at 0 °C to room temperature.[6] Ensure your solvent is anhydrous and aprotic; common choices include dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).[7][8] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Possible Cause 3: Amine Basicity and Steric Hindrance. Weakly basic amines (e.g., anilines) or sterically hindered amines may react slowly.

    • Solution: For challenging amines, consider using more powerful coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[3][8] HATU is known to be effective for coupling sterically hindered amino acids.[3]

Problem 2: Formation of N-acylurea Byproduct

  • Symptom: A significant amount of a byproduct that is often difficult to separate from the desired amide product is observed, particularly when using carbodiimide coupling reagents.

  • Cause: This common side reaction involves the rearrangement of the reactive O-acylisourea intermediate to a stable, unreactive N-acylurea.[9] This pathway is competitive with the desired reaction with the amine.[9] An excess of the carbodiimide reagent can also lead to the formation of N-acylurea.[10]

    • Solution: The most effective way to suppress N-acylurea formation is to add an auxiliary nucleophile, such as HOBt or HOAt.[3][5] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine.[4] This two-step, one-pot process significantly improves the yield of the desired amide.

Problem 3: Racemization of the Chiral Center

  • Symptom: The final product exhibits a loss of optical purity, observed as a mixture of enantiomers or diastereomers.

  • Cause: The alpha-proton at the C2 position of tetrahydrofuran-2-carboxylic acid is susceptible to abstraction under basic conditions, especially when the carboxylic acid is activated.[11] This can lead to the formation of a planar enolate intermediate, resulting in racemization.[4]

    • Solution 1: Use of Additives. Additives like HOBt and, more effectively, HOAt are known to suppress racemization.[3][4][6] HOAt is particularly effective due to the electron-withdrawing nature of the aza group in its benzotriazole ring, which stabilizes the active ester intermediate and makes it less prone to enolization.[4]

    • Solution 2: Control of Base. If a base is required (e.g., when using an amine salt), use a non-nucleophilic, sterically hindered base like DIPEA. Avoid using an excess of strong bases.

    • Solution 3: Temperature Control. Perform the reaction at lower temperatures (e.g., 0 °C) to minimize the rate of the competing racemization pathway.

Problem 4: Potential for Tetrahydrofuran Ring-Opening

  • Symptom: Formation of unexpected byproducts resulting from the cleavage of the THF ring.

  • Cause: While generally stable, the tetrahydrofuran ring can be opened under certain harsh conditions, such as in the presence of strong Lewis acids or under specific catalytic conditions.[12][13] While less common in standard amidation reactions, it is a potential side reaction to be aware of, especially if employing unconventional catalysts or high temperatures.

    • Solution: Adhere to standard, mild amidation protocols. Avoid the use of strong Lewis acids unless specifically required for a particular transformation. If ring-opening is suspected, thorough characterization of byproducts by NMR and MS is necessary to confirm their structure.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for the amidation of tetrahydrofuran-2-carboxylic acid?

A1: The "best" reagent depends on the specific amine being used and the scale of the reaction.

  • For general purposes: A combination of EDC with HOBt or HOAt is a robust and widely used system that provides good yields and minimizes side reactions like N-acylurea formation and racemization.[3][4]

  • For sterically hindered or weakly nucleophilic amines: More powerful reagents like HATU or HBTU in the presence of DIPEA are often more effective.[3]

  • For large-scale synthesis: DIC can be advantageous over DCC because the resulting diisopropylurea byproduct is more soluble in common organic solvents, simplifying purification.[14]

Q2: How can I effectively remove the urea byproduct after using a carbodiimide reagent?

A2: The method of removal depends on the specific carbodiimide used.

  • Dicyclohexylurea (from DCC): This byproduct is poorly soluble in many organic solvents and often precipitates out of the reaction mixture. It can be removed by filtration.

  • Diisopropylurea (from DIC): This is more soluble and is typically removed by chromatography.[14]

  • Ethyl-(N',N'-dimethylamino)propylurea (from EDC): This byproduct is water-soluble, allowing for its removal through an aqueous workup by washing the organic layer with dilute acid (e.g., 1M HCl) and/or water.[14]

Q3: My reaction is sluggish. How can I increase the reaction rate?

A3:

  • Increase Temperature: Gently warming the reaction mixture (e.g., to room temperature or slightly above) can increase the rate. However, be mindful that higher temperatures can also increase the risk of side reactions, including racemization.[11]

  • Use a More Potent Activating System: Switching from an EDC/HOBt system to an EDC/HOAt or a HATU-based system can significantly accelerate the coupling.[3][4]

  • Check Reagent Purity: Ensure that all reagents, especially the amine and the carboxylic acid, are pure and dry. Water can hydrolyze the activated intermediates.

Q4: Is it necessary to purify the commercial tetrahydrofuran-2-carboxylic acid before use?

A4: For most applications, commercially available tetrahydrofuran-2-carboxylic acid is of sufficient purity. However, if you are working with highly sensitive downstream applications or observing unexpected side reactions, purification by recrystallization may be beneficial.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amidation

This protocol provides a standard method for the amidation of tetrahydrofuran-2-carboxylic acid with a primary or secondary amine.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofuran-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the acid in an appropriate anhydrous solvent (e.g., DCM or DMF, approximately 0.1-0.5 M).

  • Addition of HOBt and Amine: Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and the desired amine (1.1 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data and Visualization

Table 1: Comparison of Common Coupling Additives

AdditiveKey AdvantageCommon Side Reaction Suppressed
HOBt Cost-effective and widely usedN-acylurea formation, racemization[3][6]
HOAt Highly effective at suppressing racemization, often leads to faster reactionsN-acylurea formation, racemization[4][6]
None Simplest procedureProne to N-acylurea formation and racemization

Diagram 1: Key Side Reactions in Carbodiimide-Mediated Amidation

This diagram illustrates the desired amidation pathway versus the two primary competing side reactions: N-acylurea formation and racemization.

G RCOOH R-COOH (Tetrahydrofuran-2-carboxylic acid) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) Amide Desired Amide O_acylisourea->Amide + Amine N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement Enolate Enolate Intermediate O_acylisourea->Enolate Base-mediated Proton Abstraction Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt/HOAt Amine Amine (R'-NH2) Racemized_Product Racemized Product Enolate->Racemized_Product HOBt_HOAt HOBt / HOAt (Additive) Active_Ester->Amide + Amine

Caption: Competing pathways in amidation.

Diagram 2: Troubleshooting Workflow for Low Amide Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.

G Start Low Amide Yield CheckActivation Verify Carboxylic Acid Activation Method Start->CheckActivation IsActivationOk Is Activation Method Appropriate? CheckActivation->IsActivationOk ChangeReagent Switch to Stronger Coupling Reagent (e.g., HATU) IsActivationOk->ChangeReagent No CheckConditions Review Reaction Conditions (Solvent, Temp, Time) IsActivationOk->CheckConditions Yes ChangeReagent->CheckConditions IsConditionsOk Are Conditions Optimal? CheckConditions->IsConditionsOk OptimizeConditions Optimize Temp & Time; Ensure Anhydrous Solvent IsConditionsOk->OptimizeConditions No CheckPurity Assess Reagent Purity (Acid, Amine, Solvent) IsConditionsOk->CheckPurity Yes OptimizeConditions->CheckPurity IsPurityOk Are Reagents Pure & Dry? CheckPurity->IsPurityOk PurifyReagents Purify/Dry Reagents & Resynthesize IsPurityOk->PurifyReagents No Success Improved Yield IsPurityOk->Success Yes PurifyReagents->Success

Caption: Troubleshooting low yield issues.

References

  • Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • Carbodiimide. (n.d.). Wikipedia. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). Iris Biotech. [Link]

  • Li, P., & Xu, J.-C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 65(9), 2951-2958. [Link]

  • All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. (n.d.). Omizzur. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Ramirez-Prada, J., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Biodiversity, 18(10), e2100371. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Kotha, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(23), 7204-7208. [Link]

  • Method of racemization of optically active tetrahydrofuran 2-carboxylic acid. (n.d.).
  • Berthet, J.-C., et al. (2001). Novel ring-opening reaction of tetrahydrofuran promoted by a cationic uranium amide compound. Chemical Communications, (11), 959-960. [Link]

  • Charville, H., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(10), 1196. [Link]

  • Pape, F., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances, 12(18), 11333-11339. [Link]

  • Purification of tetrahydrofuran. (n.d.).
  • Racemization method of R-form or S-form 2-tetrahydrofuric acid ester. (n.d.).
  • Process for the purification of tetrahydrofuran. (n.d.).
  • Dong, Y., et al. (2005). Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen. Journal of the American Chemical Society, 127(29), 10185-10198. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266. [Link]

  • Purification of tetrahydrofuran. (n.d.).
  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Charville, H., et al. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. (2022, December 25). YouTube. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Crossley, I. R., et al. (2012). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions, 41(30), 9225-9232. [Link]

  • Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid. (n.d.).
  • Ghaffari, M., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 25(3), 1769-1793. [Link]

  • Lundberg, H., et al. (2010). Zirconium(IV) Chloride as an Efficient Catalyst for the Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 75(22), 7793-7796. [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Synthetic Communications, 39(3), 499-507. [Link]

  • tetrahydrofuran. (n.d.). Organic Syntheses. [Link]

  • Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Yamamoto, H., & Futatsugi, K. (2012). "Designer" Lewis and Brønsted Acid Catalysis in Amide Bond Formation and Peptide Synthesis. Angewandte Chemie International Edition, 51(44), 10948-10968. [Link]

  • Chen, C.-H., et al. (2020). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Inorganic Chemistry, 59(17), 12384-12393. [Link]

Sources

Optimizing catalyst loading for N-[3-(methylamino)propyl]oxolane-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific challenges you may encounter during your experiments, with a focus on optimizing catalyst and reagent loading for efficient amide bond formation.

I. Reaction Overview and Key Challenges

The synthesis of this compound (CAS 81403-67-0) typically involves the coupling of a tetrahydrofuran-2-carboxylic acid derivative with N-methylpropane-1,3-diamine.[1][] This amide bond formation is a critical step, and its success is highly dependent on the chosen coupling strategy and reaction conditions. While seemingly straightforward, this reaction can present several challenges, including low yields, difficult purification, and the formation of unwanted side products. Optimizing the loading of the coupling reagent or catalyst is paramount to overcoming these hurdles.

A common and effective method for this synthesis is the direct aminolysis of an ester precursor, such as methyl tetrahydrofuran-2-carboxylate, with the amine, which can be facilitated by a catalyst.[3][4] However, the more prevalent approach in medicinal chemistry for forming such amide bonds involves the use of stoichiometric coupling reagents to activate the carboxylic acid.[5][6]

This guide will focus on the widely used carbodiimide coupling method, as it offers a good balance of reactivity, cost-effectiveness, and versatility. We will explore how to fine-tune this process for optimal results.

II. Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in amide coupling reactions are often multifactorial. Here’s a breakdown of potential causes and their solutions, starting with the most common culprits related to reagent loading.

  • Suboptimal Loading of Coupling Reagent: The stoichiometry of your coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is critical. Using too little will result in incomplete activation of the carboxylic acid, while a large excess can lead to side reactions and purification difficulties.[7]

    • Troubleshooting: Start with 1.1 to 1.5 equivalents of EDC relative to the limiting reagent (typically the carboxylic acid). A systematic approach to optimize this is to run a series of small-scale reactions with varying EDC equivalents (e.g., 1.0, 1.2, 1.5, 2.0) to identify the optimal loading for your specific substrates.

  • Inadequate Activation or Side Reactions: The activated carboxylic acid intermediate (an O-acylisourea in the case of EDC) is highly reactive and can be unstable.[8][9] It can hydrolyze back to the carboxylic acid or rearrange to an unreactive N-acylurea, both of which will lower your yield.[7][8]

    • Troubleshooting: The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), is highly recommended.[10][11][12] HOBt traps the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and racemization.[11][12] Use an equimolar amount of HOBt relative to EDC.

  • Incorrect Base Stoichiometry: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize any acid salts present (e.g., if your amine is a hydrochloride salt) and to facilitate the reaction.[][14] Insufficient base will result in a stalled reaction, while excess can lead to side reactions.

    • Troubleshooting: If using an amine salt, add at least one equivalent of base to liberate the free amine. An additional 1.1 to 1.5 equivalents are often beneficial to drive the coupling reaction to completion.

Q2: I'm observing a significant amount of an impurity that is difficult to separate from my product. What could it be?

The most common and often difficult-to-remove impurity in carbodiimide-mediated couplings is the N-acylurea byproduct.[7][8] This forms from the rearrangement of the O-acylisourea intermediate. Another common impurity is the urea byproduct from the spent coupling reagent (e.g., EDU from EDC).

  • Minimizing N-Acylurea Formation:

    • Use of Additives: As mentioned above, using HOBt is one of the most effective ways to suppress N-acylurea formation.[12]

    • Reaction Temperature: Keep the reaction temperature low. Start your reaction at 0 °C and allow it to slowly warm to room temperature.[12]

    • Order of Addition: Add the amine to the pre-activated carboxylic acid. Allow the carboxylic acid, EDC, and HOBt to react for a short period (15-30 minutes) before introducing the amine.[15] This ensures that the concentration of the highly reactive O-acylisourea is minimized.

  • Removing Urea Byproducts:

    • EDC vs. DCC: If you are using dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. However, for the synthesis of this compound, the water-soluble EDC is a better choice, as the corresponding urea (EDU) can be removed with an aqueous workup.[10]

    • Aqueous Workup: A standard acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., saturated NaHCO3) during the workup will help to remove the water-soluble EDU and any unreacted starting materials.

Q3: Should I be using a catalytic amount of DMAP in my reaction?

4-(Dimethylamino)pyridine (DMAP) is a highly efficient acylation catalyst. However, its use in this specific amide coupling should be approached with caution.

  • When to Consider DMAP: DMAP can be beneficial when coupling sterically hindered amines or electron-deficient amines where the reaction is sluggish.[][16] It works by forming a highly reactive acylpyridinium intermediate.[16]

  • The Risks of DMAP: DMAP is a strong base and can cause significant racemization if your carboxylic acid has a chiral center, which is the case for tetrahydrofuran-2-carboxylic acid.[10]

  • Recommendation: For the synthesis of this compound, it is advisable to first optimize the reaction with EDC/HOBt. If the reaction is still not proceeding efficiently, a catalytic amount of DMAP (0.05 to 0.1 equivalents) can be trialed.[10][16] Be sure to analyze the product for enantiomeric purity if this is a concern.

III. Experimental Protocols and Data

Protocol 1: General Procedure for Optimizing EDC/HOBt Loading

This protocol outlines a systematic approach to finding the optimal loading of EDC and HOBt for the synthesis of this compound.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofuran-2-carboxylic acid (1.0 eq) and HOBt (see table below for equivalents) to a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (see table below for equivalents) and stir the mixture at 0 °C for 15 minutes.

  • In a separate flask, dissolve N-methylpropane-1,3-diamine (1.1 eq) and DIPEA (1.5 eq) in the reaction solvent.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Table 1: Experimental Design for Reagent Loading Optimization

ExperimentTetrahydrofuran-2-carboxylic acid (eq)N-methylpropane-1,3-diamine (eq)EDC (eq)HOBt (eq)DIPEA (eq)
11.01.11.01.01.5
21.01.11.21.21.5
31.01.11.51.51.5
41.01.12.02.01.5

Analyze the yield and purity of the product from each experiment to determine the optimal reagent loading.

IV. Visualizing the Process

Workflow for Troubleshooting Low Yield

The following diagram illustrates a decision-making process for troubleshooting low yields in your amidation reaction.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_edc Optimize EDC Loading (1.1-1.5 eq) check_reagents->optimize_edc Reagents OK add_hobt Incorporate HOBt (1.0-1.5 eq) optimize_edc->add_hobt Yield still low success Yield Improved optimize_edc->success Yield improves check_base Adjust Base (DIPEA/TEA) Stoichiometry add_hobt->check_base Yield still low add_hobt->success Yield improves temp_control Lower Reaction Temperature (Start at 0°C) check_base->temp_control Yield still low check_base->success Yield improves order_of_addition Pre-activate Acid Before Amine Addition temp_control->order_of_addition Yield still low temp_control->success Yield improves consider_dmap Trial Catalytic DMAP (0.05-0.1 eq) order_of_addition->consider_dmap For sluggish reactions order_of_addition->success Yield improves consider_dmap->success Yield improves

Caption: A decision tree for troubleshooting low yields in amide coupling.

Mechanism of EDC/HOBt Mediated Amide Formation

This diagram outlines the key steps in the activation of a carboxylic acid with EDC and the subsequent reaction with an amine in the presence of HOBt.

AmideFormation cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_side_reaction Side Reaction R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: Reaction pathway for EDC/HOBt mediated amide synthesis.

V. References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • ResearchGate. General reaction mechanism for cross-coupling amidation of esters. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Royal Society of Chemistry. Chapter 17: Catalytic Amide Bond Forming Methods. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Chemistry For Everyone. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation?[Link]

  • ACS Publications. Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]

  • ACS Omega. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubMed Central. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]

  • SpringerLink. (2024, February 2). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. [Link]

  • ResearchGate. Optimal catalyst loading without pre-activation (neat, 100 °C, 20 min). [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • ACS Central Science. (2025, June 30). Design and Development of an Organocatalyst for Light Accelerated Amide and Peptide Synthesis. [Link]

  • ResearchGate. Optimization of the reaction conditions of amide synthesis. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Iris Biotech. Optimizing Peptide Coupling: Key Techniques. [Link]

  • White Rose Research Online. The enhancement of direct amide synthesis reaction rate over TiO2@SiO2@NiFe2O4 magnetic catalysts in the continuous flow. [Link]

  • ResearchGate. Optimization of reaction conditions for the preparation of amide 2 1a. [Link]

  • PMC - NIH. (2018, September 18). Direct Transamidation Reactions: Mechanism and Recent Advances. [Link]

  • PMC - NIH. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]

  • PubChem. This compound. [Link]

  • AHH Chemical. CAS 81403-67-0 Tetrahydrofuran-2-CarboxylicAcid(3-Methylamino-Propyl)-Amide. [Link]

  • ResearchGate. (2021, June 8). Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link]

  • ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. [Link]

  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Synthesis of tetrahydro-N-[3-(methylamino)propyl]-2-furancarboxamide.... [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide coupling reaction. Below, you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction to form this compound is resulting in a low yield. What are the most common reasons for this?

Several factors can lead to poor yields in this amide coupling reaction. The most frequent culprits include:

  • Inefficient Carboxylic Acid Activation: The reaction relies on the conversion of the carboxylic acid group of oxolane-2-carboxylic acid into a more reactive species. If the coupling reagent is suboptimal or used in insufficient quantity, this activation step will be incomplete.[1]

  • Amine Reactivity Issues: The amine, N-methylpropane-1,3-diamine, has two amine groups: one primary and one secondary. While the primary amine is more nucleophilic and should react preferentially, side reactions can occur. More critically, a simple acid-base reaction between the carboxylic acid and the amine can form a salt, which deactivates the amine by protonating it, rendering it non-nucleophilic.[1][2]

  • Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it back to the starting material and preventing amide formation. The use of anhydrous solvents and reagents is critical.[1]

  • Side Reactions: Carbodiimide reagents like EDC can lead to the formation of a stable N-acylurea byproduct if the activated intermediate rearranges before the amine can attack.[3] This is a common failure mode in carbodiimide-mediated couplings.[3]

Q2: Which coupling reagent is best for this specific reaction?

The choice of coupling reagent is a critical parameter. For coupling oxolane-2-carboxylic acid with N-methylpropane-1,3-diamine, a carbodiimide-based system is a robust and common choice.

  • EDC with HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is highly recommended.[3] It is water-soluble, meaning the urea byproduct can be easily removed during an aqueous workup.[4] To improve efficiency and minimize side reactions like racemization (if the chiral center at position 2 of the oxolane is a concern), EDC should be used with an additive like 1-Hydroxybenzotriazole (HOBt).[3][4] HOBt converts the initial O-acylisourea intermediate into a more reactive HOBt-ester, which then reacts cleanly with the amine.[5][6]

A comparison of common coupling systems is provided in the table below:

Coupling SystemAdvantagesDisadvantages
EDC / HOBt High efficiency, water-soluble byproducts, suppresses side reactions and racemization.[3][4]HOBt has safety concerns (explosive potential when anhydrous), though hydrated forms are safer.[3]
DCC / HOBt Very effective and widely used.The dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, complicating purification.[4]
HATU / DIPEA Very fast and efficient, even for difficult couplings.Can be more expensive; excess HATU can cap the amine, preventing the desired reaction.[4]
SOCl₂ or (COCl)₂ Creates a highly reactive acyl chloride.Harsh conditions (heat may be required), generates HCl which can form salts with the amine, and can lead to other side reactions.[7]

For this synthesis, the EDC/HOBt system offers the best balance of reactivity, ease of purification, and control over side reactions.

Q3: My final product is difficult to purify. What strategies can I use?

The product, this compound, is a relatively polar molecule with a basic secondary amine. This combination can make purification by standard silica gel chromatography challenging, often resulting in streaking on TLC plates.[8]

Here are some recommended strategies:

  • Aqueous Workup: First, perform a thorough aqueous workup to remove water-soluble reagents and byproducts. Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, followed by a brine wash.

  • Modified Silica Gel Chromatography: If using silica gel, consider adding a small amount of a basic modifier to the eluent system, such as triethylamine (e.g., 1%) or ammonium hydroxide (e.g., 0.5-1% in the methanol portion of a DCM/MeOH eluent).[8] This deactivates the acidic silanol groups on the silica surface, preventing the basic product from sticking and streaking.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., with a C18 column) is an excellent alternative.[8][9] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or TFA.

  • Ion-Exchange Chromatography: Given the basic nature of the product, cation-exchange chromatography could also be an effective purification method.

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Low or No Product Yield Detected by LC-MS/TLC
Potential Cause Diagnostic Check Recommended Solution
Poor Quality Reagents Check the age and storage conditions of EDC, HOBt, and the amine. Ensure the solvent is anhydrous.Use freshly opened or properly stored reagents. Use a solvent from a recently opened bottle or one dried over molecular sieves.
Incorrect Stoichiometry Review calculations for all reagents.Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the more valuable carboxylic acid. Use at least 1.1 equivalents of both EDC and HOBt.
Premature Amine Protonation Before adding the coupling agents, mix the carboxylic acid and amine. Does a precipitate (salt) form?Add the amine to the reaction mixture after the carboxylic acid has been pre-activated with EDC/HOBt for 15-30 minutes at 0 °C. Alternatively, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) to the reaction to scavenge any generated acid.[6]
N-Acylurea Formation Look for a byproduct with a mass corresponding to (EDC + oxolane-2-carboxylic acid - H₂O).Keep the reaction temperature low (start at 0 °C) to disfavor the rearrangement that forms N-acylurea.[3] The use of HOBt is critical to prevent this.[3]

Key Experimental Protocols & Mechanisms

Protocol 1: Standard EDC/HOBt Coupling Procedure

This protocol is a robust starting point for the synthesis.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add oxolane-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq).

  • Dissolution: Dissolve the solids in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.1 eq) to the cooled solution in one portion. Stir the mixture at 0 °C for 20 minutes. A successful activation is often indicated by the reaction mixture becoming clear if starting materials were partially insoluble.

  • Amine Addition: Add N-methylpropane-1,3-diamine (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup:

    • Quench the reaction by adding water.[1]

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).[1]

    • Wash the combined organic layers sequentially with 5% NaHCO₃ solution, water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude material using one of the chromatography methods described in FAQ Q3.

Reaction Mechanism & Optimization Workflow

Understanding the mechanism is key to troubleshooting. The EDC/HOBt coupling proceeds through several key steps which can be optimized.

Diagram 1: EDC/HOBt Coupling Mechanism

G Acid R-COOH (Oxolane-2-carboxylic acid) OAI O-Acylisourea Intermediate (Highly Reactive, Unstable) Acid->OAI EDC EDC HOBt_Ester HOBt Active Ester (More Stable, Highly Reactive) OAI->HOBt_Ester + HOBt - EDU (Byproduct) NAcylurea N-Acylurea (Stable Byproduct) OAI->NAcylurea HOBt HOBt Product R-CO-NHR' (Final Amide Product) HOBt_Ester->Product Amine R'-NH2 (N-methylpropane-1,3-diamine)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

This diagram illustrates that HOBt intercepts the unstable O-acylisourea intermediate to form a more stable active ester, which prevents the formation of the undesired N-acylurea byproduct and efficiently acylates the amine.[3][5]

Diagram 2: Troubleshooting and Optimization Workflow

G Start Reaction Start: Low Yield Observed CheckReagents Verify Reagent Quality & Anhydrous Conditions Start->CheckReagents CheckStoich Confirm Stoichiometry (Amine, EDC, HOBt) CheckReagents->CheckStoich PreActivation Implement Pre-Activation? (Acid + EDC/HOBt first) CheckStoich->PreActivation TempControl Optimize Temperature (Start at 0°C) PreActivation->TempControl Base Add Non-Nucleophilic Base? (e.g., DIPEA) TempControl->Base Solvent Change Solvent? (DCM vs. DMF) Base->Solvent Purification Optimize Purification (Modified Silica vs. RP-HPLC) Solvent->Purification Success High Yield Achieved Purification->Success

Caption: A logical workflow for troubleshooting low yield.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Jadhav, S. B., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Bioconjugate Chemistry. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Retrieved from [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Research News. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of strong polar and basic compounds. Retrieved from [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for N-[3-(methylamino)propyl]oxolane-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide. As your Senior Application Scientist, I've structured this resource to provide in-depth, practical solutions to common challenges encountered when monitoring this reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our focus is on not just what to do, but why you're doing it, ensuring robust and reproducible results.

I. Thin-Layer Chromatography (TLC) Analysis: Troubleshooting & FAQs

TLC is a rapid and indispensable tool for qualitatively monitoring the progress of your amidation reaction.[1][2][3] It allows for a quick assessment of the consumption of starting materials and the formation of the desired product. However, the polar and basic nature of the starting amine and the product can present unique challenges.

Frequently Asked Questions (FAQs) - TLC

Question 1: My spots are streaking badly. What's causing this and how can I fix it?

Answer: Streaking is a common issue when analyzing amines on standard silica gel TLC plates.[4] Silica gel is acidic, and the basic amine groups on your starting material (N-methyl-1,3-propanediamine) and product can interact strongly with the stationary phase, leading to elongated or streaky spots.

  • Causality: The lone pair of electrons on the nitrogen atom of the amine can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot. Overloading the sample on the TLC plate can also cause streaking.[4][5]

  • Solution: To mitigate this, you need to neutralize the acidic sites on the silica gel or make the mobile phase more basic.

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your solvent mixture (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 90:10:1).[6] This will protonate the silanol groups, reducing their interaction with your basic analytes.

    • Sample Concentration: Ensure your sample is not too concentrated. If you suspect overloading, dilute your sample and re-spot.[4]

Question 2: I can't see my spots under the UV lamp. What are my options for visualization?

Answer: this compound and its precursors may lack a strong UV chromophore, making visualization under a 254 nm UV lamp difficult or impossible.[4] You will need to use a chemical stain for visualization.

  • Recommended Stains for Amines:

    • Ninhydrin Stain: This is an excellent choice for visualizing primary and secondary amines. It reacts with the amine functional groups to produce a distinctive purple or pink spot (Ruhemann's purple).[7][8] Secondary amines, like your product, may produce a less intense yellow or orange spot.

    • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that works well for a wide variety of functional groups, including amines and amides. It will appear as a yellow-brown spot on a purple background.[7] This stain is particularly useful as it will visualize both the starting amine and the final amide product.

    • p-Anisaldehyde Stain: This is another versatile stain that can be used for amines, often yielding colored spots upon heating.[2][9]

Troubleshooting Guide - TLC
Problem Potential Cause(s) Recommended Solution(s)
Spots are streaked or tailed 1. Amine interacting with acidic silica.[4] 2. Sample is too concentrated.[4][5]1. Add 0.5-2% triethylamine or ammonium hydroxide to the eluent.[6] 2. Dilute the sample before spotting.
No spots visible with UV light Compound lacks a UV chromophore.[4]Use a chemical stain: Ninhydrin (for amines), Potassium Permanganate, or p-Anisaldehyde.[2][7][9]
Starting material and product spots are very close (low resolution) The polarity of the eluent is not optimal.Adjust the solvent system polarity. For polar compounds, a more polar system like Dichloromethane/Methanol or Ethyl Acetate/Methanol might be necessary. Experiment with different ratios.
Spots remain on the baseline The eluent is not polar enough to move the polar compounds up the plate.[10]Increase the polarity of the mobile phase. For instance, increase the percentage of methanol in a Dichloromethane/Methanol mixture. A highly polar system like 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[6]
Inconsistent Rf values 1. The TLC chamber was not saturated with solvent vapor. 2. The eluent composition changed due to evaporation of a volatile component.[2]1. Line the inside of the TLC chamber with filter paper saturated with the eluent to ensure a saturated atmosphere. 2. Keep the chamber covered and use fresh eluent for each run.
Experimental Protocol: TLC Monitoring of the Amidation Reaction
  • Plate Preparation: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Amine), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[3]

  • Spotting:

    • In the "SM" lane, spot a dilute solution of the starting amine (N-methyl-1,3-propanediamine).

    • In the "Rxn" lane, spot a small aliquot of your reaction mixture.[3]

    • In the "Co" lane, first spot the starting amine, then carefully spot the reaction mixture directly on top of the first spot.[3]

  • Development: Place the spotted TLC plate in a covered chamber containing the appropriate eluent (e.g., 90:9:1 Dichloromethane:Methanol:Triethylamine). Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and dry the plate thoroughly. Visualize the spots using an appropriate method (e.g., dipping in a potassium permanganate stain followed by gentle heating).

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine in the "Rxn" lane has disappeared, and a new product spot (which should be less polar than the starting amine) is prominent. The "Co" spot helps to definitively identify the starting material spot in the reaction mixture.

II. High-Performance Liquid Chromatography (HPLC) Analysis: Troubleshooting & FAQs

For quantitative analysis and purity assessment, HPLC is the method of choice. This compound is a polar molecule, which can make it challenging to retain on traditional reversed-phase columns.[11][12][13]

Frequently Asked Questions (FAQs) - HPLC

Question 1: My compound is eluting in the void volume on my C18 column. How can I get it to retain?

Answer: This is a classic problem with small, polar molecules on non-polar stationary phases like C18.[11] The analyte has a higher affinity for the highly aqueous mobile phase than for the hydrophobic stationary phase.

  • Causality: The secondary amine and amide functionalities make your molecule very polar and water-soluble. A standard C18 column struggles to retain such compounds, especially with mobile phases containing a high percentage of water.

  • Solutions:

    • Use a Polar-Embedded Column: These are modified C18 columns that have a polar group (like an amide or carbamate) embedded in the alkyl chain.[11] This allows the column to be used with highly aqueous mobile phases (even 100% water) without the stationary phase collapsing ("hydrophobic collapse"), and it provides an alternative interaction mechanism for retaining polar analytes.[11][14]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have a polar stationary phase (e.g., bare silica, or bonded with amide or diol groups). You use a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar aqueous solvent. This is essentially a normal-phase separation mechanism and is excellent for retaining very polar compounds.[15][16]

    • Derivatization: Reacting your amine with a derivatizing agent (e.g., dansyl chloride) can make it less polar and add a strong chromophore, which improves both retention on a C18 column and detection sensitivity.[15][17] However, this adds an extra step to your sample preparation.

Question 2: My peaks are tailing. What is the cause and how can I improve the peak shape?

Answer: Peak tailing for basic compounds like your analyte is often caused by secondary interactions with the stationary phase.

  • Causality: Residual, acidic silanol groups on the surface of silica-based columns can interact ionically with the basic amine, causing some molecules to lag behind the main peak, resulting in tailing.

  • Solutions:

    • Use a Base-Deactivated Column: Modern, high-purity silica columns are "end-capped" to minimize the number of free silanol groups. Ensure you are using a high-quality, base-deactivated column.

    • Mobile Phase Additives: Add a competing base like triethylamine (0.1-0.5%) to your mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.

    • Adjust Mobile Phase pH: Using a mobile phase buffered at a low pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) will ensure your secondary amine is fully protonated. This can sometimes lead to better peak shapes. Conversely, a high pH mobile phase (pH > 8) will keep the amine neutral, which can also reduce silanol interactions, but requires a pH-stable column (e.g., a hybrid or polymer-based column).[15]

Troubleshooting Guide - HPLC
Problem Potential Cause(s) Recommended Solution(s)
Poor or no retention (elutes in void volume) 1. Analyte is too polar for a standard C18 column.[11][12] 2. Mobile phase is too strong (too much organic solvent).1. Switch to a polar-embedded, AQ-type C18, or HILIC column.[11][15] 2. Decrease the organic content in your mobile phase. 3. Consider derivatization to increase hydrophobicity.[15]
Peak Tailing Secondary interactions between the basic amine and acidic residual silanols on the column.1. Use a modern, base-deactivated (end-capped) column. 2. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. 3. Adjust mobile phase pH (e.g., add 0.1% formic acid).
Variable Retention Times 1. Insufficient column equilibration time between runs.[12] 2. Mobile phase composition is unstable or improperly mixed.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (typically 10-20 column volumes). 2. Use freshly prepared, degassed mobile phases.
Low Detector Response The molecule lacks a strong chromophore for UV detection.1. Use a lower wavelength for detection (e.g., 200-215 nm), but be aware of potential baseline noise.[18] 2. Consider using a different detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). 3. Derivatize the amine with a UV-active or fluorescent tag.[15]
Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting Start HPLC Analysis Issue Problem Identify Problem Start->Problem NoRetention Poor / No Retention Problem->NoRetention Elutes in void? Tailing Peak Tailing Problem->Tailing Asymmetric peak? VariableRT Variable Retention Time Problem->VariableRT RT drifting? Sol_NoRetention 1. Use Polar-Embedded/HILIC Column 2. Decrease Organic Solvent % 3. Consider Derivatization NoRetention->Sol_NoRetention Sol_Tailing 1. Use Base-Deactivated Column 2. Add Mobile Phase Modifier (TEA/Acid) 3. Adjust pH Tailing->Sol_Tailing Sol_VariableRT 1. Increase Equilibration Time 2. Use Fresh Mobile Phase VariableRT->Sol_VariableRT End Problem Resolved Sol_NoRetention->End Sol_Tailing->End Sol_VariableRT->End

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • BenchChem. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • University of Colorado Boulder. (n.d.).
  • Journal of AOAC INTERNATIONAL. (n.d.).
  • PubMed. (n.d.).
  • Axion Labs. (n.d.). HPLC problems with very polar molecules.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • University of Rochester. (n.d.).
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • (n.d.). HPLC Troubleshooting Guide.
  • (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • Separation Science. (2023).
  • (n.d.). TLC stains.
  • (n.d.).
  • Analytical Methods (RSC Publishing). (n.d.).
  • Bitesize Bio. (2025).
  • EPFL. (n.d.).
  • University of Rochester. (n.d.). Tips & Tricks: TLC Tips.
  • ResearchGate. (n.d.). The TLC plate showing dansylation of primary and secondary amines, and....
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • PubChem. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 81403-67-0 Tetrahydrofuran-2-CarboxylicAcid(3-Methylamino-Propyl)-Amide.
  • Reddit. (2024). TLC for amide synthesis. : r/OrganicChemistry.
  • The Royal Society of Chemistry. (n.d.).
  • CROCHEM. (n.d.). This compound CAS:81403-67-0 manufacturer & supplier.
  • ResearchGate. (n.d.). Synthesis of tetrahydro‐N‐[3‐(methylamino)propyl]‐2‐furancarboxamide....

Sources

N-[3-(methylamino)propyl]oxolane-2-carboxamide stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-[3-(methylamino)propyl]oxolane-2-carboxamide Stability

A Foreword from Your Application Scientist:

Welcome to the technical support guide for this compound. As researchers and drug development professionals, you understand that the stability of a molecule is paramount to experimental success and therapeutic efficacy. While specific, published stability data for this exact molecule is not yet available, this guide is built upon established principles of organic chemistry and extensive experience with related structures.

The molecule consists of three key functional groups: a secondary amide, a secondary amine, and a saturated cyclic ether (oxolane or tetrahydrofuran). By understanding the inherent reactivity of these groups, we can predict potential degradation pathways and design robust experimental and storage protocols. This guide provides a foundational framework for assessing and managing the stability of this compound in your work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its structure, the primary anticipated degradation pathway is the hydrolysis of the amide bond. This reaction can be catalyzed by both acid and base.[1][2][3] Oxidative degradation of the secondary amine is also a potential concern, particularly in the presence of dissolved oxygen, metal ions, or oxidizing agents.[4] The oxolane (tetrahydrofuran) ring is generally stable under typical experimental conditions but can be cleaved under harsh acidic conditions not usually employed in pharmaceutical studies.[5][6]

Q2: How does pH affect the stability of the amide bond in this molecule?

Amide hydrolysis is highly pH-dependent.[1][2][3]

  • Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis is a significant pathway. The rate of hydrolysis is often proportional to the concentration of hydronium ions.[7]

  • Neutral Conditions (pH ≈ 7): While amides are relatively stable at neutral pH compared to esters, slow hydrolysis can still occur, particularly at elevated temperatures.[8]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) becomes dominant. The rate is typically proportional to the hydroxide ion concentration.[7] For many amides, this is the most rapid degradation pathway.[1][3]

Q3: What role does temperature play in the degradation of this compound?

Temperature is a critical accelerator for all potential degradation pathways. As a general rule, reaction rates, including hydrolysis and oxidation, increase with temperature.[8] Thermal degradation, in the absence of other stressors, primarily affects the amine group, but this usually requires temperatures well above those used in standard pharmaceutical storage and handling (e.g., >150°C).[9][10] However, even modest increases in temperature (e.g., from 4°C to 25°C) can significantly accelerate hydrolysis rates in solution.

Q4: How should I store solutions of this compound?

For optimal stability in solution:

  • pH: Buffer the solution to a slightly acidic or neutral pH (pH 5-7), where amide hydrolysis is generally at its minimum.

  • Temperature: Store solutions frozen at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

  • Atmosphere: To mitigate potential oxidation of the amine group, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q5: Are there any known incompatibilities I should be aware of?

Avoid strong acids, strong bases, and potent oxidizing agents (e.g., hydrogen peroxide), as these will actively degrade the molecule.[4] Be cautious with buffers containing species that can catalyze hydrolysis. Also, be mindful of potential interactions with reactive excipients if formulating the compound.

Part 2: Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Assay Results

You've prepared a stock solution, but subsequent experiments show lower-than-expected activity or your analytical quantification (e.g., HPLC) shows a decreasing concentration over time.

G start Inconsistent Results / Loss of Potency check_pH Is the solution pH outside the optimal 5-7 range? start->check_pH check_temp Was the solution stored at room temperature or higher? check_pH->check_temp No cause_hydrolysis Root Cause: pH-Mediated Hydrolysis check_pH->cause_hydrolysis Yes check_oxidants Was the solution exposed to air, metal ions, or oxidants? check_temp->check_oxidants No cause_thermal Root Cause: Accelerated Thermal Degradation check_temp->cause_thermal Yes cause_oxidation Root Cause: Oxidative Degradation check_oxidants->cause_oxidation Yes solution_pH Solution: Buffer to pH 5-7. Re-prepare fresh solution. cause_hydrolysis->solution_pH solution_temp Solution: Store aliquots at -20°C or below. Use promptly after thawing. cause_thermal->solution_temp solution_oxidants Solution: Use de-gassed solvents. Consider inert atmosphere. cause_oxidation->solution_oxidants

Caption: Troubleshooting workflow for loss of compound potency.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

Your chromatogram shows the main peak for this compound decreasing while one or more new, unknown peaks appear and grow over time.

This strongly suggests compound degradation. The most probable degradation product is the result of amide bond hydrolysis.

  • Degradant 1 (Hydrolysis Product): Oxolane-2-carboxylic acid and N1-methylpropane-1,3-diamine. These would be formed by the cleavage of the amide bond.

  • Degradant 2 (Oxidation Product): N-oxide formation at the secondary amine. This would result in a product with a mass increase of 16 Da.

G cluster_products Hydrolysis Products Parent N-[3-(methylamino)propyl] oxolane-2-carboxamide Acid Oxolane-2-carboxylic acid Parent->Acid + H2O (Acid or Base) Amine N1-methylpropane-1,3-diamine Parent->Amine + H2O (Acid or Base)

Caption: Primary degradation pathway via amide hydrolysis.

Part 3: Key Experimental Protocols

To proactively address stability, it is essential to perform a forced degradation study. This involves intentionally stressing the compound to rapidly identify potential degradation products and sensitive conditions.[11][12][13][14]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways and stability-indicating nature of an analytical method for this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffer (pH 7.0)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[4]

    • Thermal Degradation: Incubate 1 mL of stock solution (in neutral buffer) at 80°C for 48 hours.

    • Control: Keep 1 mL of stock solution (in neutral buffer) at 4°C.

  • Sample Analysis:

    • At each time point, withdraw an aliquot.

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration suitable for your analytical method.

    • Analyze by a suitable stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. Aim for 5-20% degradation for optimal results.

Protocol 2: Generic Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its potential degradation products.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column offering good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minA broad gradient is necessary to elute both the polar degradants and the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30°CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmAmide bonds typically have a UV absorbance around this wavelength.
Injection Vol. 10 µLStandard injection volume.

Data Summary Table (Example from Forced Degradation Study)

Stress ConditionTime (hr)Parent Compound Remaining (%)Area (%) of Major Degradant 1
0.1 M HCl @ 60°C885.212.1 (at RRT 0.4)
0.1 M NaOH @ 60°C279.518.3 (at RRT 0.4)
3% H₂O₂ @ RT2492.15.8 (at RRT 1.2)
80°C Heat4898.5Not Detected
Control @ 4°C4899.8Not Detected
(Note: Data is illustrative. RRT = Relative Retention Time)

References

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019). Physical Chemistry Chemical Physics.
  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). The Royal Society of Chemistry.
  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions | Request PDF.
  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Website Name.
  • Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. (2020). PMC - NIH.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC.
  • Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH.
  • Forced degrad
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • 18.4 Cyclic Ethers: Epoxides. (2023).
  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Str

Sources

Technical Support Center: Industrial Synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the industrial synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this valuable intermediate.

Introduction & Synthetic Overview

This compound is a heterocyclic amide with applications in drug synthesis and as a fine chemical intermediate.[] Its structure comprises a tetrahydrofuran-2-carboxamide core linked to an N-methyl-1,3-propanediamine side chain. The primary synthetic route involves the aminolysis of a γ-butyrolactone derivative with N-methyl-1,3-propanediamine.[2][3] This seemingly straightforward reaction presents several challenges in an industrial setting, including selectivity, impurity control, and purification.

This guide is structured to address these challenges in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you in your process development.

Core Reaction Pathway

The fundamental transformation is the nucleophilic ring-opening of a γ-lactone by the diamine.

Reaction_Pathway cluster_reactants Reactants GBL γ-Butyrolactone Derivative Product This compound GBL->Product Aminolysis Diamine N-methyl-1,3-propanediamine Diamine->Product

Caption: General synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a multifaceted problem often stemming from incomplete conversion, side reactions, or product degradation. Here’s a breakdown of potential causes and solutions:

  • Incomplete Conversion: The aminolysis of lactones can be an equilibrium-driven process.[4] High temperatures are often required, but this can also lead to side reactions.

    • Troubleshooting:

      • Catalysis: Consider using a catalyst to facilitate the reaction under milder conditions. Lewis acids like lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) have been shown to activate the lactone carbonyl, allowing for stoichiometric amounts of amine and improving conversion.[5][6] Calcium iodide (CaI₂) has also been reported as an effective catalyst for this type of transformation.[7]

      • Temperature & Reaction Time: Systematically optimize the reaction temperature and time. Monitor the reaction progress using techniques like HPLC or GC to determine the point of maximum conversion before significant side product formation occurs.

      • Excess Amine: While not always ideal from a cost and purification perspective, using a slight excess of the N-methyl-1,3-propanediamine can help drive the equilibrium towards the product.

  • Side Reactions: The presence of two amine groups with different nucleophilicity in N-methyl-1,3-propanediamine can lead to undesired byproducts.

    • Troubleshooting: See Q2 for a detailed discussion on impurity formation.

  • Work-up & Isolation Losses: The product is a relatively polar and potentially water-soluble compound, which can lead to losses during aqueous work-ups.

    • Troubleshooting:

      • pH Adjustment: Ensure the pH of the aqueous phase is optimized during extraction. The product has two basic nitrogen atoms and will partition differently depending on the pH.

      • Solvent Selection: Use a suitable organic solvent for extraction. Dichloromethane or a mixture of ethyl acetate and a more polar solvent might be effective.

      • Purification Method: See Q3 for a detailed discussion on purification challenges.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Side_Reactions Significant Side Products? Check_Conversion->Check_Side_Reactions No Optimize_Conditions Optimize Temp/Time Use Catalyst (e.g., LiNTf₂, CaI₂) Use Excess Amine Check_Conversion->Optimize_Conditions Yes Check_Workup Losses During Work-up? Check_Side_Reactions->Check_Workup No Address_Impurities See Impurity Control (Q2) Check_Side_Reactions->Address_Impurities Yes Optimize_Extraction Optimize pH Select Appropriate Solvent Consider Alternative Purification Check_Workup->Optimize_Extraction Yes Success Yield Improved Check_Workup->Success No Optimize_Conditions->Success Address_Impurities->Success Optimize_Extraction->Success

Caption: A workflow for troubleshooting low reaction yields.

Q2: I am observing significant impurities in my crude product. What are they likely to be and how can I prevent their formation?

A2: The primary challenge in this synthesis is controlling selectivity due to the two different amine nucleophiles in N-methyl-1,3-propanediamine.

  • Common Impurities:

    • Di-acylated Product: This forms when a second molecule of the lactone reacts with the secondary amine of the desired product.

    • Isomeric Product: Reaction at the secondary amine of the starting diamine, although less likely due to steric hindrance.

    • Unreacted Starting Materials: Residual γ-butyrolactone derivative and N-methyl-1,3-propanediamine.

    • Polymeric Byproducts: Can form, especially at high temperatures.

  • Prevention Strategies:

    • Control Stoichiometry: Carefully control the ratio of reactants. Using an excess of the diamine can disfavor the formation of the di-acylated product.

    • Temperature Control: Lowering the reaction temperature (if feasible with a catalyst) can improve selectivity, as the activation energy for the reaction with the primary amine is generally lower than with the more sterically hindered secondary amine.

    • Order of Addition: Adding the lactone slowly to a solution of the diamine can help maintain an excess of the diamine throughout the reaction, minimizing di-acylation.

ImpurityFormation PathwayPrevention Strategy
Di-acylated Product Reaction of product with a second lactone moleculeUse excess diamine, slow addition of lactone
Isomeric Product Reaction at the secondary amineLower reaction temperature, leverage steric hindrance
Unreacted Materials Incomplete reactionOptimize reaction conditions (catalyst, temp, time)
Q3: Purification of the final product is proving difficult. What are the best methods for industrial-scale purification?

A3: The product's physical properties (high boiling point, polarity, basicity) make purification challenging.

  • Fractional Distillation:

    • Challenge: The product likely has a high boiling point (estimated >380 °C at atmospheric pressure), requiring vacuum distillation to prevent thermal decomposition. Separating it from unreacted diamine and di-acylated byproducts can be difficult due to potentially close boiling points.

    • Recommendation: Use a high-efficiency fractional distillation column under high vacuum. A preliminary distillation to remove unreacted diamine followed by a second, more careful fractional distillation of the residue can be effective.

  • Crystallization:

    • Challenge: The product is described as an oil, making direct crystallization difficult.[7] However, converting the product to a salt (e.g., hydrochloride or oxalate) can often induce crystallization and is an excellent method for purification.

    • Protocol for Salt Formation & Crystallization:

      • Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol).

      • Slowly add a solution of the acid (e.g., HCl in isopropanol or oxalic acid in ethanol) until the desired pH is reached.

      • Cool the mixture to induce crystallization.

      • The precipitated salt can be filtered and washed with a cold solvent.

      • The free base can be regenerated by neutralizing the salt with a base (e.g., NaOH, NaHCO₃) and extracting with an organic solvent.

  • Chromatography:

    • Challenge: While effective at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste.

    • Recommendation: This should be considered a last resort for industrial production. If necessary, investigate methods like simulated moving bed (SMB) chromatography for continuous separation.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on related literature and should be optimized for your specific equipment and scale.[7]

Materials:

  • Methyl tetrahydrofuran-2-carboxylate

  • N-methyl-1,3-propanediamine

  • Calcium Iodide (CaI₂)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Methanol

  • Triethylamine

Procedure:

  • Reaction Setup: To a clean, dry, nitrogen-purged reactor, add N-methyl-1,3-propanediamine (1.3 equivalents) and anhydrous toluene to create a 2M solution.

  • Catalyst Addition: Add Calcium Iodide (10 mol%) to the stirred solution.

  • Reactant Addition: Slowly add methyl tetrahydrofuran-2-carboxylate (1.0 equivalent) to the mixture at room temperature over 1-2 hours, maintaining the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by GC or HPLC until the starting ester is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification (Chromatographic - for lab scale): The crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/methanol/triethylamine (e.g., 7:3:1) to yield the product as a yellow oil.[7]

  • Purification (Distillation - for industrial scale): For larger scales, the crude oil should be subjected to fractional vacuum distillation.

References

  • Process for preparation of n,n-di substituted carboxamides.
  • Synthesis of N-substituted peptide amides.
  • Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning. PubMed. [Link]

  • Process for making n - substituted and n,n-substituted carboxylic acid amides.
  • This compound. PubChem. [Link]

  • Process for preparation of n,n-di substituted carboxamides.
  • Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning. PNAS. [Link]

  • Preparation of N-substituted amino acids.
  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Synthesis of tetrahydro‐N‐[3‐(methylamino)propyl]‐2‐furancarboxamide... ResearchGate. [Link]

  • N-substituted-1H-1,2,4-triazole-3-carboxamides, analogues thereof, and methods of treatment using same.
  • NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. PubMed. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. ResearchGate. [Link]

  • Reaction f Various Lactones with Amines. ResearchGate. [Link]

  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development. [Link]

  • Unlocking Chemical Synthesis: The Role of N-Methyl-1,3-propanediamine (CAS 6291-84-5). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. PubMed. [Link]

  • N-substituted Amides Definition. Fiveable. [Link]

  • This compound. Chemsrc. [Link]

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of three orthogonal analytical techniques for the purity determination of N-[3-(methylamino)propyl]oxolane-2-carboxamide, a key heterocyclic amide intermediate in drug synthesis.[1] We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The Criticality of Purity for this compound

This compound, with the molecular formula C₉H₁₈N₂O₂, is a polar compound whose synthesis typically involves the reaction of methyl tetrahydrofuran-2-carboxylate with N¹-methylpropane-1,3-diamine.[2] Potential impurities can therefore include unreacted starting materials, byproducts from side reactions, and degradation products. Ensuring the purity of this intermediate is paramount as even trace impurities can impact the safety and efficacy of the final drug product.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for purity determination hinges on a variety of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the intended purpose of the analysis. Here, we compare three powerful techniques, each with its own set of advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Intrinsic quantitative nature based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[3]
Applicability to Analyte Requires derivatization for UV detection due to the lack of a strong chromophore.Requires derivatization (e.g., silylation) to increase volatility and thermal stability.[4][5][6]Directly applicable without derivatization, providing structural confirmation and quantification.
Primary Strengths Widely available, robust, and well-established for routine quality control.High separation efficiency and definitive identification of volatile impurities through mass spectrometry.A primary analytical method that can provide a direct, SI-traceable purity value without the need for a specific reference standard of the analyte.[3]
Potential Challenges Derivatization can be complex and introduce variability.Derivatization can be incomplete and may introduce artifacts. Not suitable for non-volatile impurities.Lower sensitivity compared to chromatographic methods, requiring higher sample concentrations.

Experimental Protocols and Method Validation

To provide a practical framework, we outline detailed, step-by-step methodologies for each technique. These protocols are designed to be self-validating systems, incorporating best practices and adhering to the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

The absence of a significant UV chromophore in this compound necessitates a derivatization step to enable sensitive UV detection. Dansyl chloride is a common derivatizing agent for primary and secondary amines, introducing a highly fluorescent and UV-active dansyl group.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Accurately weigh sample dissolve Dissolve in appropriate solvent (e.g., ACN) prep_sample->dissolve prep_standard Accurately weigh reference standard prep_standard->dissolve add_buffer Add borate buffer (pH 9.5) dissolve->add_buffer add_dansyl Add Dansyl Chloride solution add_buffer->add_dansyl react Incubate (e.g., 60°C for 30 min) add_dansyl->react quench Quench reaction react->quench inject Inject into HPLC system quench->inject separate Separation on C18 column inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity based on area normalization or against a reference standard integrate->calculate

Caption: Workflow for HPLC analysis with pre-column derivatization.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.

    • Dissolve in and dilute to volume with acetonitrile.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution in a microvial, add 200 µL of borate buffer (0.1 M, pH 9.5).

    • Add 200 µL of dansyl chloride solution (5 mg/mL in acetonitrile).

    • Vortex and incubate the mixture at 60°C for 30 minutes in a water bath.

    • Cool to room temperature and add 100 µL of a quenching reagent (e.g., 2% v/v methylamine solution) to react with excess dansyl chloride.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Validation Parameters:

    • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the derivatized analyte.

    • Linearity: Prepare a series of at least five concentrations of the derivatized standard and plot the peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Due to its polarity and low volatility, this compound requires derivatization to be amenable to GC-MS analysis. Silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups, is a common technique to increase volatility and thermal stability.[7]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_silylation Silylation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Accurately weigh sample dissolve Dissolve in a dry aprotic solvent (e.g., Pyridine) prep_sample->dissolve add_reagent Add silylating agent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent react Incubate (e.g., 70°C for 30 min) add_reagent->react inject Inject into GC-MS system react->inject separate Separation on a non-polar capillary column inject->separate detect Mass Spectrometry Detection (Scan or SIM mode) separate->detect integrate Integrate peak areas of the TMS derivative detect->integrate calculate Calculate purity by area percent or against a standard integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately weigh sample dissolve Dissolve both in a deuterated solvent (e.g., D₂O or DMSO-d₆) weigh_sample->dissolve weigh_standard Accurately weigh internal standard (e.g., Maleic Acid) weigh_standard->dissolve acquire Acquire ¹H NMR spectrum under quantitative conditions (long relaxation delay) dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate characteristic, well-resolved signals of analyte and standard process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for purity determination by qNMR.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

Conclusion: A Triad of Trustworthy Techniques

The validation of this compound purity can be robustly achieved through the strategic application of HPLC, GC-MS, and qNMR. While HPLC with derivatization offers a routine and reliable method for quality control, GC-MS provides unparalleled specificity for volatile impurities. For the definitive assignment of purity, particularly for reference standard characterization, qNMR emerges as a powerful, primary method. The choice of methodology should be guided by the specific requirements of the analysis, with the understanding that a combination of these orthogonal techniques provides the most comprehensive and trustworthy assessment of purity, ensuring the quality and safety of the final pharmaceutical product.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18. [Link]

  • Almac. QNMR – a modern alternative to HPLC. Almac Group. [Link]

  • Gao, W., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 739. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Scientific Instrument Co., Ltd. [Link]

  • JEOL. (2019). qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. [Link]

  • Roessner, U., et al. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136. [Link]

  • AELAB. (2024). GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18. [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Semantic Scholar. [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. [Link]

  • United States Pharmacopeia. Stimuli Article (qNMR). USP. [Link]

  • Durham University. Quantitative NMR Spectroscopy. Durham University. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Prawan, A., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 26(23), 7192. [Link]

  • Singh, D. K., & Singh, S. (2013). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2), 91-96. [Link]

  • Tzanavaras, P. D., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5085. [Link]

  • Pradhan, N., et al. (2018). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Indian Drugs, 55(10), 56-62. [Link]

  • Pradhan, N., et al. (2018). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Indian Drugs, 55(10), 56-62. [Link]

  • ACMEC. TetrahydroFuran-2-carboxylic acid (3-methylaminopropyl)amide. ACMEC. [Link]

Sources

A Comparative Yield Analysis of Industrial Alfuzosin Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alfuzosin is a selective α1-adrenergic receptor antagonist widely prescribed for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2] Its targeted action on the smooth muscle of the prostate and bladder neck facilitates urination and alleviates BPH symptoms.[3][4] The efficiency and scalability of its chemical synthesis are of paramount importance for pharmaceutical manufacturing, directly impacting cost, purity, and environmental footprint. This guide provides an in-depth comparative analysis of the two predominant industrial synthesis routes for Alfuzosin, focusing on reaction yields, process logic, and scalability. Experimental data and protocols are drawn from peer-reviewed literature and key process patents to offer researchers and drug development professionals a clear, data-driven comparison.

Overview of Synthetic Strategies

The molecular architecture of Alfuzosin consists of a 4-amino-6,7-dimethoxyquinazoline core linked via a methylaminopropyl chain to a tetrahydro-2-furancarboxamide moiety. The primary challenge in its synthesis is the efficient and high-yield coupling of these fragments. Two major strategies have emerged in industrial practice:

  • Route 1: The Convergent Condensation Approach. This is a highly efficient and widely adopted method. It involves the separate synthesis of the key side-chain intermediate, N-[3-(methylamino)propyl]tetrahydro-2-furancarboxamide, which is then coupled in a single step with the pre-formed quinazoline core, 4-amino-2-chloro-6,7-dimethoxyquinazoline.

  • Route 2: The Linear Cyanoethylation and Reduction Approach. This was one of the earliest developed routes. It involves building the side chain directly onto the quinazoline core by first reacting it with 3-methylaminopropionitrile. The resulting nitrile intermediate is then reduced to a primary amine, which is subsequently acylated to form Alfuzosin.

This guide will dissect each route, providing detailed protocols, yield analyses, and expert commentary on the rationale behind the process choices.

Route 1: Convergent Synthesis via Pre-formed Amide Side-Chain

This route is favored in modern industrial settings for its efficiency, high overall yield, and avoidance of harsh, high-pressure reaction conditions. The strategy focuses on preparing the two key building blocks separately and coupling them at a late stage.

Logical Workflow for Route 1

Route_1_Workflow A Tetrahydro-2-furoic Acid C Side-Chain Synthesis (Esterification & Amidation) A->C B N-methyl-1,3-propanediamine B->C D N-[3-(methylamino)propyl] tetrahydro-2-furancarboxamide (Side-Chain Intermediate) C->D Yield: ~95% F Nucleophilic Aromatic Substitution (Coupling) D->F E 4-amino-2-chloro-6,7- dimethoxyquinazoline (Quinazoline Core) E->F G Alfuzosin Base F->G Yield: ~73% H Salt Formation (HCl) G->H I Alfuzosin HCl (Final API) H->I Yield: ~95%

Caption: High-level workflow for the convergent synthesis of Alfuzosin (Route 1).

Experimental Protocol: Route 1

The following three-stage protocol is adapted from a high-yield, commercially viable process described in ARKIVOC.[5][6]

Stage 1: Synthesis of Side-Chain Intermediate (4)

  • Esterification: To a solution of tetrahydrofuran-2-carboxylic acid (1.0 mol equiv.) in methanol, add concentrated sulfuric acid (0.1 mol equiv.). Stir the solution at 25-35°C for 4 hours to form the methyl ester intermediate in situ.

  • Amidation: To the same reaction mixture, add N-methyl-1,3-propanediamine (approx. 1.1 mol equiv.). Stir the mixture for 36 hours at 40-45°C.

  • Work-up: Upon reaction completion, process the mixture to isolate the product, tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamide (4) .

  • Reported Yield: 95%.[5][6]

  • Expertise & Causality: This "one-pot" procedure is highly efficient. By forming the methyl ester in situ and immediately reacting it with the diamine without isolation, the process avoids a distillation step that was found to cause product loss (yield was only 70% with isolation).[5] This significantly improves the atom economy and throughput of the side-chain synthesis.

Stage 2: Coupling to form Alfuzosin Base (6)

  • Condensation: Create a suspension of 4-amino-2-chloro-6,7-dimethoxyquinazoline (5) (1.0 mol equiv.) and the side-chain intermediate (4) (1.3 mol equiv.) in isoamyl alcohol.

  • Reaction: Heat the mixture to reflux (110-120°C) and stir for 12 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the isoamyl alcohol. After a solvent swap with acetone and complete distillation, the crude Alfuzosin base (6) is obtained.

  • Reported Yield: 72.9%.[6]

  • Expertise & Causality: Isoamyl alcohol is used as a high-boiling point solvent to drive the nucleophilic aromatic substitution, where the secondary amine of the side-chain displaces the chlorine atom on the quinazoline ring. Using a molar excess of the side-chain ensures the complete consumption of the more expensive quinazoline core.

Stage 3: Formation of Alfuzosin Hydrochloride (1)

  • Salt Formation: Suspend the crude Alfuzosin base (6) in methanol. Slowly add a methanolic hydrochloride solution at 25-35°C.

  • Crystallization: Heat the mixture to 60-65°C, filter, and add the filtrate to ethyl acetate at 25-35°C. Stir for 60 minutes to induce crystallization.

  • Purification: Filter the solid, then resuspend the wet cake in fresh ethyl acetate and heat to reflux. Filter the purified solid and dry at 100-110°C to yield anhydrous Alfuzosin hydrochloride (1) .

  • Reported Yield: 94.95%.[5]

  • Expertise & Causality: The conversion to the hydrochloride salt serves as a highly effective final purification step. The process of crystallization from a methanol/ethyl acetate solvent system allows for the isolation of a high-purity, stable, anhydrous crystalline form of the final active pharmaceutical ingredient (API).[5]

Route 2: Linear Synthesis via Nitrile Reduction

This classical route was one of the first developed for Alfuzosin synthesis.[7] While historically plagued by low yields and harsh conditions, process improvements have made it more competitive.

Logical Workflow for Route 2

Route_2_Workflow A 4-amino-2-chloro-6,7- dimethoxyquinazoline C Cyanoethylation A->C B 3-methylaminopropionitrile B->C D Nitrile Intermediate C->D Yield: 62% (original) >90% (improved) E Hydrogenation (Nitrile Reduction) D->E F Diamine Intermediate E->F H Acylation F->H G Tetrahydro-2-furoic acid (or activated derivative) G->H I Alfuzosin Base H->I Yield: 73-79% J Salt Formation (HCl) I->J K Alfuzosin HCl (Final API) J->K

Caption: High-level workflow for the linear synthesis of Alfuzosin (Route 2).

Experimental Protocol: Route 2 (Improved)

This protocol incorporates key improvements described in various patents to overcome the limitations of the original synthesis.

Stage 1: Synthesis of Nitrile Intermediate (IV)

  • Condensation: React 4-amino-2-chloro-6,7-dimethoxyquinazoline (II) with 3-methylaminopropionitrile (III) .

  • Reaction Conditions: The original process in isoamyl alcohol resulted in a low yield of 62% due to a competing Retro-Michael side reaction.[8] An improved process conducts the reaction in the presence of an acidic reagent, which suppresses the side reaction and increases the yield.[8] Another improvement uses a polar aprotic solvent like diglyme or t-butanol.[9]

  • Reported Yield: 62% (original process)[8], >90% (improved process with acidic reagent).[8]

  • Expertise & Causality: The critical insight here was identifying the cause of the low yield. The Retro-Michael reaction was a significant impurity generator. By changing the reaction conditions to include an acid, this undesired pathway is inhibited, dramatically improving the yield and purity of the key nitrile intermediate (IV) , making the entire route more industrially viable.[8]

Stage 2: Hydrogenation to Diamine Intermediate (V)

  • Reduction: The nitrile intermediate (IV) is hydrogenated in the presence of a metal catalyst.

  • Reaction Conditions: The original process required very high pressure (80 kg/cm ²) and high temperature (70°C) using Raney Nickel in ammoniacal ethanol for 96 hours.[10] Improved industrial processes have drastically lowered the pressure requirements to less than 10 kg/cm ², and preferably 5-6 kg/cm ², making the process safer and less capital-intensive.[9][10]

  • Reported Yield: Not explicitly stated for this step alone in the provided documents, but it is a standard, high-conversion reaction.

  • Expertise & Causality: The reduction of the operating pressure is a major process advantage. High-pressure hydrogenation requires specialized, expensive autoclave reactors and poses significant safety risks. By optimizing the catalytic system, the reaction can be performed in standard reactors, which is a crucial factor for commercial-scale production.

Stage 3: Acylation and Salt Formation to yield Alfuzosin HCl (I)

  • Activation & Acylation: The diamine intermediate (V) is acylated using tetrahydro-2-furoic acid. To facilitate the amide bond formation, the carboxylic acid must be "activated". This can be done by forming a mixed anhydride (e.g., with pivaloyl chloride) or using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[8]

  • Work-up and Salt Formation: After the acylation reaction, an aqueous work-up is performed. The pH is adjusted to isolate the Alfuzosin free base, which is then extracted into an organic solvent. The base is subsequently converted to the hydrochloride salt as described in Route 1.

  • Reported Yield: 73-78.5% for the acylation step.[8]

  • Expertise & Causality: The choice of activating agent is critical. While effective, classic coupling agents like DCC produce by-products (dicyclohexylurea) that must be carefully removed.[8] The mixed anhydride approach is often cleaner for large-scale operations. The final purification is again achieved via crystallization of the hydrochloride salt.

Comparative Analysis

FeatureRoute 1: Convergent CondensationRoute 2: Linear Nitrile Reduction
Overall Strategy Convergent: Two key fragments are made separately and joined at the end.Linear: The side chain is built sequentially on the quinazoline core.
Key Steps 1. Side-chain synthesis2. Nucleophilic substitution3. Salt formation1. Cyanoethylation2. High-pressure nitrile hydrogenation3. Acylation4. Salt formation
Reported Overall Yield High. Calculated from reported steps (~95% x ~73% x ~95%) ≈ 66% Moderate to High. Dependent on improved step yields. Potentially >60% with optimizations.
Starting Materials Tetrahydro-2-furoic acid, N-methyl-1,3-propanediamine, 4-amino-2-chloro-6,7-dimethoxyquinazoline4-amino-2-chloro-6,7-dimethoxyquinazoline, 3-methylaminopropionitrile, Tetrahydro-2-furoic acid
Key Reagents Sulfuric acid, Isoamyl alcohol, Methanolic HClRaney Nickel (catalyst), H₂ gas, Acid activating agents (e.g., Pivaloyl Chloride, DCC)
Advantages - Higher reported overall yield[5][6]- Avoids high-pressure hydrogenation[11]- Milder reaction conditions- Fewer problematic side reactions in the coupling step- Fewer discrete steps for the main backbone.- Process improvements have significantly raised yields and lowered pressure requirements[8][10]
Disadvantages - Requires separate synthesis and handling of the side-chain intermediate.- Original route had very low yield (62%) in the first step[8]- Traditionally requires high-pressure, high-temperature hydrogenation[10]- Use of expensive/moisture-sensitive activating agents[8]

Conclusion and Outlook

For the industrial synthesis of Alfuzosin, the Convergent Condensation (Route 1) presents a more robust, efficient, and safer process. Its primary advantages are the consistently high yields reported for each of its stages and the complete avoidance of high-pressure hydrogenation, a significant benefit in terms of capital expenditure and operational safety.[5][6][11] The "one-pot" synthesis of the side-chain intermediate is a particularly elegant process optimization that enhances the commercial viability of this route.[5]

While the Linear Nitrile Reduction (Route 2) was a historically important pathway, its initial drawbacks, including low yields from side reactions and the need for extreme reaction conditions, made it less appealing.[8][10] However, significant process research has addressed these flaws. The development of methods to suppress the Retro-Michael reaction and the optimization of the hydrogenation step to operate at much lower pressures have revitalized this route.[8][10] In scenarios where the nitrile starting material is significantly more cost-effective, the improved Route 2 could be a competitive alternative.

Ultimately, the choice of synthesis route will depend on a company's specific capabilities, raw material costs, and safety infrastructure. However, based on the publicly available data, the convergent approach offers a clearer path to a high-yield, scalable, and commercially viable manufacturing process for Alfuzosin.

References

Sources

A Senior Application Scientist's Guide to Linker Selection in Drug Design: A Comparative Analysis of N-[3-(methylamino)propyl]oxolane-2-carboxamide and Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Targeted Therapeutics

In the landscape of modern drug discovery, targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift towards precision medicine.[1][2][][4] These modalities owe their success to a tripartite structure: a targeting moiety that recognizes a specific biological entity, a potent payload that elicits a therapeutic effect, and a chemical linker that bridges the two.[1][5][6] The linker is far from a passive spacer; it is a critical determinant of the conjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index.[7][8][9][10][11][] This guide provides a comparative analysis of various linker technologies, with a prospective look at the potential of N-[3-(methylamino)propyl]oxolane-2-carboxamide, to inform rational drug design.

Prospective Analysis of this compound as a Novel Linker

While this compound is a known chemical entity[][13][14][15], its application as a linker in published drug conjugate literature is not yet established. However, a structural deconstruction allows for a prospective analysis of its potential attributes.

The molecule is comprised of three key features:

  • Oxolane (Tetrahydrofuran) Ring: This five-membered saturated heterocycle can impart a degree of conformational rigidity.[16][17][18] The oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility.[16][17]

  • Carboxamide Group: This amide bond provides a stable point of connection within the linker backbone.[19]

  • Methylaminopropyl Chain: This flexible alkyl chain with a secondary amine offers a versatile handle for conjugation to either the targeting moiety or the payload.

Based on this structure, this compound could be envisioned as a moderately hydrophilic and flexible linker. Its synthesis has been described in the context of creating more complex chemical entities.[20] Further empirical data would be required to validate its performance in terms of stability, cleavage, and overall impact on a drug conjugate's properties.

A Comparative Guide to Established Linker Technologies

The selection of a linker is a multi-parameter optimization process, tailored to the specific target, payload, and desired therapeutic outcome.[1][7] Linkers are broadly classified based on their release mechanism and physicochemical properties.

Linker_Classification cluster_main Linker Classification in Drug Design cluster_release Release Mechanism cluster_properties Physicochemical Properties Linkers Linkers Cleavable Cleavable Linkers->Cleavable Non-Cleavable Non-Cleavable Linkers->Non-Cleavable Hydrophilic Hydrophilic Linkers->Hydrophilic Hydrophobic Hydrophobic Linkers->Hydrophobic Flexible Flexible Linkers->Flexible Rigid Rigid Linkers->Rigid

Caption: Classification of linkers based on release mechanism and properties.

Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and a non-cleavable linker is fundamental to the drug conjugate's mechanism of action.[5][21][22][23]

  • Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved by specific triggers in the target microenvironment, such as low pH or the presence of certain enzymes.[4][9][21][22][24] This allows for the release of the payload in its most active, unmodified form, which can be crucial for efficacy and enabling a "bystander effect" where the released drug can kill adjacent antigen-negative tumor cells.[5][22][23] However, they carry a higher risk of premature drug release, which can lead to off-target toxicity.[5][23]

  • Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome.[5][21][22][23] This generally results in higher plasma stability and a better safety profile.[5][21][23][25] The released payload remains attached to the linker and an amino acid residue, which can sometimes reduce its potency and limits the bystander effect.[5][23][26]

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Release Mechanism Enzymatic or chemical cleavage in the lysosome or tumor microenvironment.[5][23]Proteolytic degradation of the antibody in the lysosome.[5][23]
Released Payload Typically the unmodified parent drug.[5]The drug attached to the linker and an amino acid.[5]
Plasma Stability Generally lower, with potential for premature release.[5]Generally higher, leading to a more stable conjugate in circulation.[5]
Bystander Effect High, due to the release of a membrane-permeable drug.[5]Low to negligible, as the released payload is often less membrane-permeable.[5]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[5]Lower potential due to higher stability and limited bystander effect.[5]
Hydrophilic vs. Hydrophobic Linkers

The hydrophilicity of the linker significantly impacts the physicochemical properties of the drug conjugate.[8][27][28]

  • Hydrophilic Linkers: Often incorporating polyethylene glycol (PEG) chains, these linkers enhance the aqueous solubility of the conjugate, which is particularly important for hydrophobic payloads that can induce aggregation.[27][29][30] Improved solubility can lead to better pharmacokinetics, a longer circulation half-life, and the ability to achieve higher drug-to-antibody ratios (DARs) without compromising stability.[27][28][29][30]

  • Hydrophobic Linkers: Typically composed of alkyl chains, these linkers can facilitate cellular uptake, which is advantageous for drugs with intracellular targets.[27][31] However, they can increase the risk of aggregation and rapid clearance from circulation.[27][31]

FeatureHydrophilic Linker (e.g., PEG)Hydrophobic Linker (e.g., Alkyl Chain)
Solubility Enhances aqueous solubility and reduces aggregation.Can decrease aqueous solubility and increase the risk of aggregation.[27]
Pharmacokinetics Can extend circulation half-life.[27][28]May lead to faster clearance.[28]
Cellular Uptake May have slower passive diffusion across cell membranes.Can facilitate passive diffusion across cell membranes.[27]
Drug-to-Antibody Ratio (DAR) Allows for higher DARs without aggregation.[27]High DARs can lead to aggregation and poor stability.

Spotlight on Specific Linker Chemistries

Valine-Citrulline (VCit) and Other Peptide Linkers

Enzymatically cleavable linkers, particularly those containing the valine-citrulline dipeptide, are widely used in ADCs.[][17][32] These linkers are designed to be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[][9][32][33] This ensures targeted drug release within the cancer cell.[33] While stable in human plasma, VCit linkers have shown instability in rodent plasma due to the activity of carboxylesterase 1c, which is an important consideration for preclinical studies.[33][34][35]

Polyethylene Glycol (PEG) Linkers

PEG linkers are the most common hydrophilic linkers used in drug design, particularly for PROTACs.[19][29][30][34][36] They offer a high degree of flexibility and can be synthesized in various lengths to optimize the distance between the two ends of a heterobifunctional molecule.[29][30][34][36] The hydrophilicity of PEG improves the solubility and cell permeability of PROTACs, which often have high molecular weights and are prone to poor solubility.[19][29][30][37]

Alkyl Linkers

Simple alkyl chains are a common type of hydrophobic linker.[19][31][36] They are synthetically accessible and offer a way to systematically vary the length of the linker.[19][36][38] In PROTAC design, optimizing the length of the alkyl linker is often a critical step in achieving potent protein degradation, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][38]

pH-Sensitive Linkers

These linkers, such as those containing a hydrazone moiety, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[14][39][40] This provides a mechanism for intracellular drug release following internalization of the drug conjugate.[14][39][40]

"Click Chemistry" Linkers

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a highly efficient and bioorthogonal method for forming a stable triazole linkage.[2][10][18][41] This approach is increasingly used for the modular synthesis of drug conjugates, allowing for the rapid generation of libraries with diverse linkers to screen for optimal performance.[2][41] The resulting triazole ring is metabolically stable and adds a degree of rigidity to the linker.[19][37]

Experimental Protocols for Linker Evaluation

The performance of a linker must be empirically validated through a series of in vitro and in vivo assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the drug conjugate in plasma and determine the rate of premature payload release.

Plasma_Stability_Workflow cluster_workflow Plasma Stability Assay Workflow start Incubate ADC in Plasma at 37°C collect Collect Aliquots at Time Points (0, 6, 24, 48, 96, 168h) start->collect analyze Analyze Samples by LC-MS and/or ELISA collect->analyze dar Determine Drug-to-Antibody Ratio (DAR) analyze->dar free_payload Quantify Free Payload analyze->free_payload end Assess Linker Stability dar->end free_payload->end

Caption: Workflow for in vitro plasma stability assessment of an ADC.

Protocol:

  • Incubation: Incubate the drug conjugate at a final concentration of 1 mg/mL in human plasma at 37°C.[21]

  • Time Points: Collect aliquots of the plasma/conjugate mixture at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[21]

  • Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis.[21]

  • Analysis:

    • LC-MS: Use Liquid Chromatography-Mass Spectrometry to determine the average Drug-to-Antibody Ratio (DAR) over time and to quantify the amount of free payload released.[21][27][39]

    • ELISA: Use an Enzyme-Linked Immunosorbent Assay to measure the concentration of the intact, conjugated drug.[21]

  • Data Interpretation: A decrease in DAR or an increase in free payload over time indicates linker instability.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the drug conjugate in killing target cancer cells.

Protocol:

  • Cell Seeding: Seed target cells (both antigen-positive and antigen-negative for ADCs) in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.[32]

  • Treatment: Treat the cells with serial dilutions of the drug conjugate, the free payload, and a non-targeting control conjugate.[7][19][29][32]

  • Incubation: Incubate the plate for 72-120 hours at 37°C with 5% CO2.[32]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[7][19][32]

  • Solubilization: Add a solubilizing agent (e.g., SDS in HCl) to dissolve the formazan crystals.[19][32]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[32]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.[29]

Enzymatic Cleavage Assay (Cathepsin B)

Objective: To confirm the specific cleavage of an enzyme-sensitive linker.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the drug conjugate, purified cathepsin B, and a suitable buffer (e.g., sodium acetate buffer, pH 5.0) containing a reducing agent like DTT.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).

  • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.

  • Control: Run a parallel experiment without the enzyme to ensure that the linker is stable under the assay conditions.

Conclusion and Future Perspectives

The linker is a linchpin in the design of successful targeted therapeutics. While the prospective analysis of this compound suggests it may offer a balance of hydrophilicity and constrained flexibility, its true potential can only be unlocked through empirical validation using the rigorous experimental protocols outlined in this guide.

The field of linker technology is continuously evolving, with a trend towards developing "smarter" linkers that can respond to multiple stimuli or have built-in analytical handles. The ultimate goal is to create a finely tuned delivery system that maximizes on-target efficacy while minimizing off-target toxicity. A deep understanding of the interplay between the linker, the targeting moiety, and the payload, supported by robust comparative data, is paramount for the next generation of precision medicines.

References

  • Benchchem. (2025). Application Note: Protocol for Assessing Antibody-Drug Conjugate (ADC) Stability in Human Plasma. Benchchem.
  • Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods.
  • Benchchem. (2025). A Comparative Analysis of PROTAC Linkers: A Guide for Researchers. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. Benchchem.
  • Benchchem. (2025). Pyrrolidine-3,4-diamine in Drug Design: A Comparative Guide to Diamine Linkers. Benchchem.
  • Benchchem. (2025). A Head-to-Head Comparison of Linker Technologies in Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable. Benchchem.
  • PubMed. (2020). Assessing ADC Plasma Stability by LC-MS Methods. PubMed.
  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity.
  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service.
  • PubMed Central. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
  • ACS Publications. (2017).
  • Springer. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • Benchchem. (2025).
  • PubMed Central. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
  • PubMed Central. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay.
  • ResearchGate. (n.d.). Lack of in vitro plasma stability translation to in vivo results.
  • Benchchem. (2025).
  • Biopharma PEG. (2021). PROTACs VS. Traditional Small Molecule Inhibitors. Biopharma PEG.
  • PubMed Central. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space.
  • Research Communities. (2018). Improving stability of antibody–drug conjugates in mouse models.
  • ResearchGate. (n.d.). Fig. 3 Plasma stability and in vitro cytotoxicity. a Stability in human....
  • Benchchem. (2025). A Comparative Guide to PROTAC Linkers: Structural Insights and Performance Metrics. Benchchem.
  • Benchchem. (2025).
  • PubMed Central. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • ResearchGate. (n.d.). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2....
  • Gene Link. (n.d.). Pyrrolidine (Pyr)
  • PubChem. (n.d.). This compound.
  • PubMed. (n.d.).
  • Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. Royal Society of Chemistry.
  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.
  • BOC Sciences. (n.d.). Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services. BOC Sciences.
  • ResearchGate. (n.d.). Comparison of each drug-linkers | Download Scientific Diagram.
  • Chemsrc. (2025). CAS#:81403-67-0 | this compound. Chemsrc.
  • ACROBiosystems. (2025).
  • Biopharma PEG. (2021). How To Choose The Best ADC Linker?. Biopharma PEG.
  • PubMed Central. (2025). Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates.
  • Regulations.gov. (2021). US Patent No. 8829195.
  • Google Patents. (2003). US Patent No. 7,790,905 B2.
  • ChemicalBook. (n.d.). 81403-67-0(Tetrahydrofuran-2-CarboxylicAcid(3-Methylamino-Propyl)-Amide) Product Description. ChemicalBook.
  • BOC Sciences. (n.d.). CAS 81403-67-0 Tetrahydrofuran-2-CarboxylicAcid(3-Methylamino-Propyl)-Amide. BOC Sciences.
  • ResearchGate. (n.d.). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research | Request PDF.
  • PubMed Central. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). US7579473B2 - c-Met modulators and methods of use.
  • PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc.
  • Abzena. (2024).
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • BioPharm International. (n.d.). Advances in Linker Technology: Improving the Safety and Efficacy of Antibody Drug Conjugates.

Sources

Stability indicating assay for N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison and detailed guide to developing a stability-indicating assay for N-[3-(methylamino)propyl]oxolane-2-carboxamide, tailored for researchers, scientists, and drug development professionals. This guide provides in-depth technical protocols and supporting experimental data.

Introduction: The Critical Role of Stability in Drug Development

The intrinsic stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its safety, efficacy, and shelf-life. A stability-indicating assay method (SIAM) is a validated analytical procedure designed to accurately quantify the API in the presence of its degradation products, impurities, and excipients. The development of a robust SIAM is a cornerstone of the drug development process, mandated by global regulatory agencies, including the International Council for Harmonisation (ICH).

This guide focuses on this compound, a molecule featuring an amide linkage, a cyclic ether (oxolane), and a secondary amine. These functional groups present distinct chemical liabilities that must be thoroughly investigated. We will detail the development of a specific, sensitive, and robust high-performance liquid chromatography (HPLC) method and compare it with other potential analytical technologies.

Methodology: Developing a Stability-Indicating HPLC Assay

The primary objective is to develop a chromatographic method that can separate the parent this compound peak from all potential degradation products generated under stress conditions.

Experimental Workflow for SIAM Development

The logical flow for developing and validating a SIAM is a systematic process. It begins with understanding the molecule's chemistry and culminates in a validated method fit for its intended purpose.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A API Characterization (Solubility, pKa, UV Spectra) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B Informs Stress Conditions C Initial Chromatographic Screening (Column, Mobile Phase, Detector) B->C Generates Degradants D Method Optimization (Gradient, Flow Rate, Temperature) C->D Refines Separation E Specificity & Peak Purity D->E Confirms Separation F Linearity & Range E->F G Accuracy & Precision F->G H Robustness & System Suitability G->H

Caption: Workflow for Stability-Indicating Assay Method (SIAM) Development.

Forced Degradation Studies Protocol

Forced degradation, or stress testing, is essential to generate potential degradation products and demonstrate the method's specificity. The conditions below are starting points and should be optimized to achieve 5-20% degradation of the API.

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationObjective
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CTo induce hydrolysis of the amide bond.
Base Hydrolysis 0.1 M NaOH4-8 hours at 60°CTo induce base-catalyzed hydrolysis of the amide.
Oxidation 3% H₂O₂24 hours at room temp.To target the secondary amine and ether for oxidation.
Thermal 80°C in a dry oven48-72 hoursTo assess thermal lability.
Photolytic ICH-compliant photo-chamber (UV/Vis)1.2 million lux hours & 200 W h/m²To evaluate sensitivity to light exposure.
Optimized HPLC Method

Based on the polarity of this compound, a reversed-phase HPLC method is the logical choice.

Table 2: Recommended Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minEnsures elution of the parent compound and any less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detector UV/Vis at 210 nmAmide bonds typically have a UV absorbance around this wavelength.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Anticipated Degradation Pathways

Understanding the molecule's structure allows for the prediction of its primary degradation pathways under stress, which is crucial for interpreting the chromatograms.

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent N-[3-(methylamino)propyl] oxolane-2-carboxamide Deg1 Oxolane-2-carboxylic acid Parent->Deg1 Amide Cleavage Deg2 N1-methylpropane-1,3-diamine Parent->Deg2 Amide Cleavage Deg3 N-oxide derivative Parent->Deg3 Amine Oxidation Deg4 Ring-opened products Parent->Deg4 Ether Oxidation

Caption: Potential Degradation Pathways of the Target Molecule.

Comparison with Alternative Analytical Technologies

While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages, particularly for complex degradation profiles or trace-level analysis.

Table 3: Comparison of Analytical Methods

MethodAdvantagesDisadvantagesBest For
HPLC-UV Cost-effective, robust, widely available, simple operation.Lower sensitivity than MS, requires chromophore, peak co-elution can be an issue.Routine QC, release testing, and initial stability studies.
UPLC-UV Faster analysis times, higher resolution, and sensitivity compared to HPLC.Higher operating pressures require specialized equipment, potential for column clogging.High-throughput screening, complex mixture analysis.
LC-MS/MS Unparalleled specificity and sensitivity, provides structural information on degradants.Higher cost and complexity, potential for matrix effects and ion suppression.Identification of unknown degradants, analysis of trace impurities.
Capillary Electrophoresis (CE) High separation efficiency, minimal sample and solvent consumption.Lower sensitivity and reproducibility compared to HPLC, complex method development.Analysis of highly polar or charged compounds, chiral separations.

The choice of method depends on the stage of drug development. HPLC-UV is often sufficient for early-phase development and routine quality control. However, for identifying unknown degradation products and for regulatory submissions, LC-MS/MS data is often required to provide unequivocal structural evidence.

Conclusion and Recommendations

The development of a stability-indicating assay for this compound is achievable with a systematic approach. A reversed-phase HPLC method with UV detection serves as an excellent foundation due to its robustness and accessibility. The key to success lies in rigorous forced degradation studies to ensure that all potential degradation products are effectively separated from the parent compound. For in-depth structural elucidation of any observed degradants, coupling the validated LC method with mass spectrometry is the recommended next step, providing the highest level of confidence in the stability profile of the API.

References

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., et al. (2007). The Role of Degradant Profiling in Active Pharmaceutical Ingredients and Drug Products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

  • Baki, G., & Alexander, K. S. (2015). Development and validation of a stability-indicating HPLC method for the quantitative analysis of avobenzone in sunscreen formulations. Journal of Chromatographic Science, 53(5), 736-743. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Kumar, A., et al. (2010). A review on UPLC: A novel chromatographic technique. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 88-94. [Link]

A Comprehensive Spectroscopic Guide to N-[3-(methylamino)propyl]oxolane-2-carboxamide: NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of N-[3-(methylamino)propyl]oxolane-2-carboxamide, a molecule of interest in synthetic and medicinal chemistry. For researchers engaged in drug discovery and development, precise structural elucidation is paramount. This document offers a detailed examination of the compound's signature features using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting both predicted data and a comparative analysis with established principles.

The structural identity of this compound (Molecular Formula: C₉H₁₈N₂O₂, Molecular Weight: 186.25 g/mol ) is confirmed through the synergistic application of these analytical techniques.[1] Each method provides a unique piece of the structural puzzle, and their combined interpretation affords a high-fidelity molecular portrait.

Molecular Structure and Functional Groups

A clear visualization of the molecule is essential for interpreting its spectroscopic data. The structure contains several key functional groups that will give rise to characteristic signals: a secondary amide, a secondary amine, and a cyclic ether (oxolane ring).

G cluster_0 Fragmentation Pathway parent This compound [M]⁺˙ m/z = 186 fragment1 Oxolane-2-carbonyl cation m/z = 99 parent->fragment1 α-cleavage (N-CO) fragment2 [3-(methylamino)propyl]amine radical cation m/z = 87 parent->fragment2 Alternative cleavage

Figure 2: Proposed primary fragmentation pathway in EI-MS.

Table 4: Predicted Key Mass Fragments

m/zProposed FragmentRationale
186[C₉H₁₈N₂O₂]⁺˙Molecular Ion (M⁺˙)
99[C₅H₇O₂]⁺Acylium ion formed by cleavage of the C-N amide bond.
87[C₄H₁₁N₂]⁺Cation formed from the propylamino portion after amide bond cleavage.
71[C₄H₇O]⁺Loss of CO from the m/z 99 fragment.
44[C₂H₆N]⁺A common fragment for molecules containing an N-methyl group, resulting from cleavage alpha to the amine nitrogen.

Comparative Analysis with Alternative Methodologies

While ¹H NMR, ¹³C NMR, IR, and MS provide a robust characterization, other techniques can offer complementary information:

  • High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₉H₁₈N₂O₂. [2]* 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments would be invaluable for definitively assigning all proton and carbon signals.

    • COSY would confirm the proton-proton coupling relationships within the propyl chain and the oxolane ring.

    • HSQC would directly correlate each proton signal to its attached carbon.

    • HMBC would show long-range (2-3 bond) correlations, for example, from the amide N-H to the carbonyl carbon, confirming the connectivity.

  • X-Ray Crystallography: If a suitable single crystal can be obtained, this technique would provide the absolute 3D structure of the molecule, confirming bond lengths, angles, and stereochemistry. [3] Each of these advanced techniques offers a higher level of structural detail compared to the foundational methods but also requires more specialized instrumentation and expertise. The choice of technique depends on the specific research question and the level of certainty required.

Standardized Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a sample like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals. [4][5]2. Instrumentation: Utilize a 300-500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • For D₂O exchange, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to observe the disappearance of N-H signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to ~0-200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • Solid (KBr pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, typically coupled with a Gas Chromatograph (GC-MS) for sample introduction.

  • Acquisition:

    • Inject the sample into the GC-MS system.

    • The standard EI energy is 70 eV.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

    • The resulting spectrum will show the molecular ion and fragment ions.

References

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • University of Calgary. IR: amines. [Link]

  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]

  • dos Santos, E., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • PubChem. This compound. [Link]

  • dos Santos, E., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • Al-Hourani, B., et al. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. National Center for Biotechnology Information. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • MDPI. N-(2,2-Diphenylethyl)furan-2-carboxamide. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • MDPI. Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. [Link]

Sources

Comparison of different amide coupling methods for N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Amide Coupling Methods for the Synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Introduction: The Centrality of the Amide Bond

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals.[1] The synthesis of this compound, a molecule featuring this critical linkage, presents a classic challenge in organic synthesis: the efficient and clean coupling of a carboxylic acid (oxolane-2-carboxylic acid) with an amine (N¹-methylpropane-1,3-diamine).

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, often leading to side products.[2] Consequently, the reaction necessitates the use of "coupling reagents" to activate the carboxylic acid, transforming its hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[3]

This guide provides a comparative analysis of three widely-used and mechanistically distinct coupling methods for the synthesis of our target molecule. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal method for their specific needs, whether prioritizing yield, cost, safety, or scalability.

The Challenge: Substrate Considerations

The synthesis of this compound involves a primary amine on the diamine partner, which is the desired site of reaction. However, the presence of a secondary amine introduces a potential for di-acylation or other side reactions. A common strategy to ensure mono-acylation is to use a slight excess of the diamine, ensuring the activated carboxylic acid is fully consumed by the more nucleophilic primary amine before it can react with the less reactive secondary amine or a second molecule of the diamine.

Method 1: The Classic Carbodiimide Approach - EDC/HOBt

The use of a carbodiimide, specifically the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is one of the most established and cost-effective methods for amide bond formation.[4][5]

Mechanism of Action

The reaction proceeds in a two-step activation sequence. First, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization at the α-carbon and can rearrange to an unreactive N-acylurea. The additive, HOBt, mitigates these issues by rapidly trapping the O-acylisourea to form an HOBt-activated ester. This new intermediate is more stable than the O-acylisourea but highly reactive towards the amine, leading to the desired amide product with high fidelity.[6][7]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Oxolane-2-carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_Ester HOBt Active Ester O_acylisourea->HOBt_Ester + HOBt O_acylisourea->HOBt_Ester Urea EDC-Urea Byproduct (Water Soluble) O_acylisourea->Urea - H₂O HOBt HOBt HOBt->HOBt_Ester Product Target Amide HOBt_Ester->Product + Amine Amine N¹-methylpropane- 1,3-diamine Amine->Product HOBt_regen HOBt (regenerated) Product->HOBt_regen

Caption: EDC/HOBt activation and coupling pathway.

Advantages
  • Cost-Effective: EDC is an inexpensive and widely available reagent.

  • Water-Soluble Byproduct: The urea byproduct formed from EDC is soluble in water, making its removal during aqueous workup remarkably simple.[7]

  • Reduced Racemization: The use of HOBt significantly suppresses epimerization of chiral centers adjacent to the carboxyl group.[5]

Disadvantages
  • HOBt Safety: HOBt is listed as a Class 1 explosive and requires careful handling, though it is generally stable when hydrated.

  • Side Reactions: Without HOBt, the O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the reaction pathway.

Experimental Protocol: EDC/HOBt Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add oxolane-2-carboxylic acid (1.0 eq). Dissolve in an anhydrous polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.5 M).

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and N¹-methylpropane-1,3-diamine (1.2 eq). Stir the solution until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermic reaction and minimize side reactions.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 10-15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash sequentially with a 5% aqueous NaHCO₃ solution, water, and finally, brine. The aqueous washes remove unreacted starting materials, HOBt, and the water-soluble EDC-urea byproduct.[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid via column chromatography on silica gel to yield the final product.

Method 2: The High-Efficiency Uronium Salt - HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium salt-based coupling reagent renowned for its high efficiency, rapid reaction times, and low rate of racemization.[9] It is particularly effective for sterically hindered substrates or "difficult" couplings.[10]

Mechanism of Action

In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[11][12] The 7-azabenzotriazole moiety is a superior leaving group compared to HOBt, and the pyridine nitrogen is thought to stabilize the transition state via hydrogen bonding with the incoming amine, accelerating the coupling reaction.[11]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Oxolane-2-carboxylic Acid Carboxylate Carboxylate Acid->Carboxylate + DIPEA Base DIPEA Base->Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester TMU Tetramethylurea Byproduct OAt_Ester->TMU - HOAt anion Product Target Amide OAt_Ester->Product + Amine Amine N¹-methylpropane- 1,3-diamine Amine->Product HOAt_salt HOAt-DIPEA Salt Product->HOAt_salt + DIPEA

Caption: HATU-mediated activation and coupling mechanism.

Advantages
  • High Speed and Yield: HATU-mediated couplings are often complete within minutes to a few hours and typically provide excellent yields.[10]

  • Low Racemization: The rapid formation and consumption of the active ester minimize the window for epimerization.[13]

  • High Reactivity: Excellent for coupling sterically hindered or electron-deficient amines and acids.[10]

Disadvantages
  • High Cost: HATU is significantly more expensive than carbodiimide reagents, making it less suitable for large-scale synthesis unless absolutely necessary.

  • Reagent Stability: HATU is moisture-sensitive and should be handled under an inert atmosphere.

Experimental Protocol: HATU Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere, add oxolane-2-carboxylic acid (1.0 eq) and dissolve in anhydrous DMF (0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (2.0-3.0 eq) and stir the mixture for 1-5 minutes to allow for the pre-activation and formation of the OAt-active ester.[10]

  • Amine Addition: Add N¹-methylpropane-1,3-diamine (1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into water or a dilute acid solution to quench the reaction.

    • Extract the product into an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine to remove DMF, tetramethylurea, and salt byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography.

Method 3: The Green and Efficient Anhydride - T3P®

Propanephosphonic acid anhydride (T3P®) is a cyclic phosphonic anhydride that serves as a powerful and mild dehydrating agent for amide bond formation. It is increasingly favored in industrial settings due to its high efficiency, excellent safety profile, and simple workup.[14]

Mechanism of Action

In the presence of a base, the carboxylate attacks one of the phosphorus atoms of the T3P trimer, leading to the formation of a mixed anhydride intermediate. This process activates the carbonyl group for nucleophilic attack. The amine then attacks this activated intermediate to form the amide bond. The byproducts are water-soluble phosphonic acids, which are easily removed.[15][16]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Oxolane-2-carboxylic Acid Carboxylate Carboxylate Acid->Carboxylate + Base Base Base (e.g., Et₃N) Base->Carboxylate Mixed_Anhydride Mixed Anhydride Intermediate Carboxylate->Mixed_Anhydride + T3P® T3P T3P® T3P->Mixed_Anhydride Product Target Amide Mixed_Anhydride->Product + Amine Amine N¹-methylpropane- 1,3-diamine Amine->Product Byproducts Water-Soluble Phosphonic Acids Product->Byproducts G Start Starting Materials (Acid, Amine, Solvent, Base) Reaction Activation & Coupling Start->Reaction Reagent Coupling Reagent (EDC/HATU/T3P) Reagent->Reaction Workup Aqueous Workup (Quench & Extraction) Reaction->Workup Purify Purification (Chromatography) Workup->Purify Product Pure Product (Target Amide) Purify->Product

Sources

A Comparative Guide to In-Process Controls for the Synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of in-process control (IPC) methodologies for the synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide, a key intermediate in various pharmaceutical compounds. As the pharmaceutical industry increasingly adopts Quality by Design (QbD) and Process Analytical Technology (PAT) frameworks, robust IPCs are paramount for ensuring consistent product quality, optimizing process efficiency, and minimizing batch failures.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Synthetic Landscape and the Imperative for Control

The synthesis of this compound typically involves the amidation of a tetrahydrofuran-2-carboxylic acid derivative, such as methyl tetrahydrofuran-2-carboxylate, with N-methyl-1,3-propanediamine.[4] While seemingly straightforward, this reaction is subject to variability that can impact yield, purity, and the overall success of the manufacturing process.

The core principle of modern pharmaceutical manufacturing is that quality should be built into the product, not merely tested for at the end.[3] This is achieved by identifying Critical Process Parameters (CPPs) that influence Critical Quality Attributes (CQAs) and implementing a control strategy to monitor and manage them in real-time.[1][2] For this synthesis, key CQAs include the purity of the final product, the level of unreacted starting materials, and the concentration of any potential by-products.

cluster_synthesis Synthesis Pathway cluster_ipc In-Process Control Points Ester Methyl tetrahydrofuran-2-carboxylate Reaction Amidation Reaction Ester->Reaction IPC1 IPC 1: Raw Material Identity & Purity Ester->IPC1 Diamine N-methyl-1,3-propanediamine Diamine->Reaction Diamine->IPC1 Product N-[3-(methylamino)propyl] oxolane-2-carboxamide IPC3 IPC 3: Work-up & Impurity Profiling Product->IPC3 Reaction->Product IPC2 IPC 2: Reaction Monitoring & Endpoint Reaction->IPC2

Caption: Synthesis pathway and key in-process control points.

A Comparative Analysis of Analytical Technologies for Reaction Monitoring

The choice of analytical technology is a critical decision in developing a robust control strategy. The ideal technique provides timely, accurate, and reliable data to inform process decisions. Here, we compare three prevalent methods for monitoring the amidation reaction: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Implementation At-line / OfflineOnline / At-lineIn-line / Online
Principle Separation based on polarity, allowing for quantification of individual components.[5][6]Provides detailed structural information and direct quantification based on the number of nuclei.[7]Monitors changes in vibrational frequencies of functional groups (e.g., C=O stretch).[8]
Specificity High; can resolve product, starting materials, and impurities.[9]Very high; provides unambiguous structural identification.[10][11]Moderate; relies on unique, non-overlapping vibrational bands.
Speed Slower (minutes per sample); requires sample preparation and chromatographic run time.[12]Fast (seconds to minutes); can be configured for continuous flow monitoring.[7][13]Very fast (seconds); ideal for real-time monitoring.
Quantification Requires calibration curves for each analyte.Inherently quantitative without the need for calibration curves.[7][14]Typically requires chemometric models for accurate quantification.
Advantages Excellent for impurity profiling; well-established in QC labs.[6][15]Provides mechanistic insights; non-destructive.[14]Non-invasive (with ATR probes); robust for harsh reaction conditions.
Disadvantages Sample extraction can perturb the reaction matrix; solvent-intensive.[7]High initial capital cost; requires specialized expertise.[13]Less sensitive to minor components; spectral overlap can be an issue.[16]

Experimental Protocols: A Practical Guide

The following protocols are designed as self-validating systems, providing a framework for reliable in-process monitoring.

At-line Monitoring with HPLC

This method is the gold standard for accurate quantification and impurity profiling, providing the necessary data for batch record compliance and release.[5][12]

Objective: To quantify the consumption of methyl tetrahydrofuran-2-carboxylate and the formation of this compound.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • At predetermined time points (e.g., T=0, 1h, 2h, 4h, until completion), carefully withdraw an aliquot (e.g., 100 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 900 µL) to halt the reaction. This step is critical to ensure the sample accurately reflects the reaction state at the time of sampling.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run a gradient elution method to separate the starting materials, product, and any potential impurities.

    • Integrate the peak areas of the starting material and product.

  • Quantification:

    • Calculate the concentration of each component using a pre-established calibration curve.

    • Plot the concentration of the reactant and product over time to determine the reaction profile and endpoint.

In-line Monitoring with ATR-FTIR Spectroscopy

This PAT tool is ideal for real-time tracking of reaction progress, enabling precise endpoint determination and improved process control.[17]

Objective: To monitor the amidation reaction by tracking the disappearance of the ester carbonyl peak and the appearance of the amide carbonyl peaks.

Methodology:

  • System Preparation:

    • Spectrometer: Mettler-Toledo ReactIR or equivalent.

    • Probe: DiComp or AgX Diamond ATR probe.

    • Insert the ATR probe directly into the reaction vessel, ensuring it is fully submerged in the reaction mixture.

  • Data Acquisition:

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

    • Once the reaction begins, continuously collect spectra at regular intervals (e.g., every 1-2 minutes).

  • Spectral Analysis:

    • Identify the characteristic carbonyl (C=O) stretching frequencies:

      • Ester (starting material): ~1740 cm⁻¹

      • Amide I band (product): ~1650 cm⁻¹[18][19]

      • Amide II band (product): ~1550 cm⁻¹[16][20]

    • Monitor the decrease in the absorbance of the ester C=O peak and the corresponding increase in the absorbance of the Amide I and Amide II bands.

  • Endpoint Determination:

    • The reaction is considered complete when the absorbance of the ester peak reaches a stable baseline and the amide peaks no longer increase. This provides a clear, real-time indication to proceed to the next process step.

cluster_offline At-line / Offline Workflow (HPLC) cluster_online In-line / Online Workflow (FTIR/NMR) Reactor1 Reaction Vessel Sample Manual Sampling Reactor1->Sample Quench Quench & Dilute Sample->Quench HPLC HPLC Analysis Quench->HPLC Data1 Delayed Data HPLC->Data1 Reactor2 Reaction Vessel Probe In-situ Probe (FTIR) or Flow Loop (NMR) Reactor2->Probe Probe->Reactor2 recirculate Analyzer Spectrometer (FTIR/NMR) Probe->Analyzer Data2 Real-Time Data Analyzer->Data2

Caption: Comparison of at-line vs. in-line monitoring workflows.

Online Monitoring with Flow NMR Spectroscopy

NMR provides the most detailed chemical information, enabling not only reaction monitoring but also the identification of transient intermediates and by-products, which is invaluable for process understanding and optimization.[7][10][11]

Objective: To obtain quantitative, time-resolved data on all species in the reaction mixture.

Methodology:

  • System Setup:

    • Spectrometer: Benchtop or high-field NMR spectrometer equipped with a flow cell.

    • Connect the reaction vessel to the NMR spectrometer via a recirculation loop using chemically inert tubing and a pump.

  • Data Acquisition:

    • Continuously pump a small stream of the reaction mixture from the reactor, through the NMR flow cell, and back into the reactor.[7][13]

    • Acquire ¹H NMR spectra at regular intervals throughout the reaction.

  • Data Analysis:

    • Identify unique, well-resolved signals for the starting materials and the product. For example:

      • Methyl tetrahydrofuran-2-carboxylate: Protons adjacent to the ester group.

      • This compound: Protons on the newly formed amide linkage or adjacent methylene groups.

    • Integrate the characteristic peaks for each species.

  • Quantitative Monitoring:

    • Since NMR signal intensity is directly proportional to the molar concentration, the relative integrals can be used to determine the real-time composition of the reaction mixture without calibration.[7][14]

    • This allows for the creation of a detailed kinetic profile, providing deep process understanding.

Conclusion: Selecting the Right Tool for the Task

The optimal in-process control strategy for the synthesis of this compound often involves a combination of these techniques.

  • FTIR spectroscopy is an excellent choice for robust, real-time endpoint determination in a manufacturing environment.

  • HPLC remains indispensable for its high-resolution separation capabilities, making it the preferred method for final purity assessment and impurity tracking.[5][9]

  • NMR spectroscopy , while representing a larger initial investment, provides unparalleled depth of information, making it a powerful tool during process development and optimization to build a comprehensive understanding of the reaction mechanism.[10][11][14]

By leveraging these advanced analytical tools within a QbD framework, scientists and engineers can develop a well-understood and tightly controlled manufacturing process, ensuring the consistent production of high-quality this compound.

References

  • NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods.
  • Process analytical technology - Wikipedia. Wikipedia.
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
  • The Advantages of Reaction Monitoring by NMR at Pfizer. Select Science.
  • Optimising reaction performance in the pharmaceutical industry by monitoring with NMR. PubMed.
  • NMR reaction monitoring during the development of an active pharmaceutical ingredient | Request PDF. ResearchGate.
  • The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. AZoM.
  • What is Process Analytical Technology (PAT)? | Knowledge Center. Hamilton Company.
  • Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery. Drawell.
  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent.
  • Validation and Implementation of In-Process Control HPLC Assays for Active Pharmaceutical Ingredients. Regis Technologies, Inc.
  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager.
  • HPLC in Pharmaceutical Industry: Key Applications and Benefits. AELAB.
  • How is liquid chromatography used in the pharmaceutical industry? Technology Networks.
  • FT-IR spectra analysis for confirmatory amide (CO-NH) bond confirmation... ResearchGate.
  • Validating Amide Bond Formation: An FT-IR Spectroscopy Comparison Guide. Benchchem.
  • FTIR spectral analysis confirming FNBC amide (CO-NH) bond formation... ResearchGate.
  • Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Longdom Publishing.
  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PubMed Central.
  • Supplementary Information - The Royal Society of Chemistry.
  • Guide to Inline Monitoring of Reaction Mechanisms. Mettler Toledo.

Sources

A Comparative Guide to Reference Standards for the Analysis of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. The integrity of this data hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of reference standards for the analysis of N-[3-(methylamino)propyl]oxolane-2-carboxamide, a key intermediate in various synthetic pathways. We will explore the establishment of a primary reference standard and the qualification of a secondary, or in-house, standard, supported by experimental workflows and data.

The Critical Role of Reference Standards

In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a drug substance or its impurities.[1][2] The use of a reliable reference standard ensures the consistency and accuracy of analytical results across different laboratories and over time, which is a cornerstone of regulatory compliance and drug safety.[3]

This compound, with its secondary amine and carboxamide functional groups, requires precise analytical control to monitor its purity and degradation products. The choice and qualification of a reference standard are therefore critical first steps in the development of any analytical method for this compound.

Primary vs. Secondary Reference Standards: A Comparison

The two main types of reference standards are primary and secondary standards. The selection of which to use depends on the stage of drug development, regulatory requirements, and cost considerations.

FeaturePrimary Reference StandardSecondary (In-house) Reference Standard
Source Typically sourced from a pharmacopeia (e.g., USP, Ph. Eur.) or a national metrology institute.[4][5]Prepared and qualified internally by a laboratory.
Purity Highest possible purity, thoroughly characterized using a battery of analytical techniques.[6]High purity, but characterized to a lesser extent than a primary standard.
Characterization Extensive characterization including identity, purity, potency, and impurity profile.Characterized for identity, purity, and potency relative to a primary standard.
Cost HighLower
Regulatory Acceptance Universally accepted by regulatory authorities.[3]Acceptance depends on the rigor of the qualification process and supporting documentation.

Establishing a Primary Reference Standard for this compound

The characterization of a primary reference standard is a comprehensive process that aims to confirm its identity and assign a purity value with a high degree of confidence.[1][7]

Key Characterization Techniques:

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC): To confirm the chemical structure and identify any structural isomers.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the molecule.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., CAD, ELSD) or a UV detector at a low wavelength: To determine the area percentage of the main peak and detect any non-chromophoric impurities.

    • Gas Chromatography (GC) with a Flame Ionization Detector (FID): To quantify volatile impurities.

    • Thermogravimetric Analysis (TGA): To determine the water content and residual solvents.

    • Karl Fischer Titration: For precise water content determination.

    • Elemental Analysis (CHN): To confirm the elemental composition.

Qualifying a Secondary Reference Standard

For routine laboratory use, it is often more practical and cost-effective to use a secondary, or in-house, reference standard. This secondary standard must be rigorously qualified against the primary reference standard to ensure its suitability.[8] The qualification process establishes the identity, purity, and potency of the secondary standard relative to the primary standard.

Workflow for Qualification of a Secondary Reference Standard

G cluster_0 Phase 1: Sourcing and Initial Characterization cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Documentation and Release Sourcing Source High-Purity Batch (Secondary Standard Candidate) Initial_ID Initial Identity Confirmation (FTIR, MS) Sourcing->Initial_ID Comparative_Analysis Comparative Analysis vs. Primary Standard (HPLC, GC, etc.) Initial_ID->Comparative_Analysis Meets initial criteria Purity_Assay Purity and Assay Determination Comparative_Analysis->Purity_Assay Documentation Prepare Certificate of Analysis (CoA) Purity_Assay->Documentation Meets acceptance criteria Release Release for Routine Use Documentation->Release

Caption: Workflow for qualifying a secondary reference standard.

Experimental Protocol: Comparative Analysis by HPLC-UV

The following is a detailed protocol for a comparative analysis of a secondary reference standard of this compound against a primary reference standard using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Objective: To determine the purity of the secondary reference standard relative to the primary reference standard.

Materials:

  • Primary Reference Standard of this compound (Purity ≥ 99.5%)

  • Secondary Reference Standard of this compound

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Analytical balance

Chromatographic Conditions:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 3.5 µmA C18 column provides good retention and separation for moderately polar compounds like the analyte.
Mobile Phase A 0.1% Formic acid in waterFormic acid provides good peak shape for the amine-containing analyte by controlling the ionization state.
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutesA gradient elution is used to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmThe carboxamide group has a weak UV chromophore, and detection at a low wavelength provides higher sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Procedure:

  • Standard Preparation:

    • Accurately weigh about 25 mg of the Primary Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

    • Accurately weigh about 25 mg of the Secondary Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Sample Analysis:

    • Inject the Primary Reference Standard solution and the Secondary Reference Standard solution in triplicate onto the HPLC system.

  • Data Analysis:

    • Calculate the area percentage of the main peak for both the primary and secondary standards.

    • The purity of the secondary standard is calculated relative to the purity of the primary standard.

Acceptance Criteria:

  • The purity of the secondary reference standard should be within a predefined range of the primary reference standard (e.g., ≥ 99.0%).

  • The impurity profile of the secondary standard should be comparable to that of the primary standard.

Data Summary and Comparison

The following table summarizes the hypothetical results from the characterization of a primary and the qualification of a secondary reference standard for this compound.

ParameterPrimary Reference StandardSecondary Reference StandardMethod
Identity Confirmation ConformsConforms¹H NMR, ¹³C NMR, MS, IR
Purity (by HPLC, area %) 99.8%99.5%HPLC-UV
Water Content 0.1%0.2%Karl Fischer Titration
Residual Solvents < 0.05%< 0.1%GC-HS
Assay (on as-is basis) 99.7%99.2%Mass Balance

Conclusion

The selection and proper qualification of a reference standard are fundamental to ensuring the quality and reliability of analytical data for this compound. While a pharmacopeial primary reference standard may not be available, a well-characterized in-house primary standard can be established. For routine analysis, a secondary reference standard, qualified against the primary standard, provides a cost-effective and reliable alternative. The experimental protocols and data presented in this guide offer a robust framework for the establishment and comparison of reference standards, ensuring data integrity and regulatory compliance in the development of pharmaceuticals.

References

  • United States Pharmacopeial Convention. General Chapter <11> USP Reference Standards. In: United States Pharmacopeia and National Formulary (USP-NF). Rockville, MD: United States Pharmacopeial Convention.

  • ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. 1999.

  • U.S. Pharmacopeia. USP Reference Standards.

  • Patel, K. et al. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. 2011, 3(4):824-831.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. 2000.
  • U.S. Pharmacopeia. Use & Storage of Reference Standards.

  • Ravisankar, P. et al. Analytical Method Development & Validation for Related Substances in Dipyridamole by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. 2018, 9(10): 4263-4271.
  • United States Pharmacopeial Convention. <11> USP REFERENCE STANDARDS.

  • National Pharmaceutical Regulatory Agency (NPRA), Ministry of Health Malaysia.
  • PubChem. This compound.

  • Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. 2020.

  • Sigma-Aldrich. USP Compendial Reference Standards.

  • Borer, M. Reference Standards and Regulatory Milestones. 2019.

  • Pharmaceutical Technology. Reference-Standard Material Qualification. 2009.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[3-(methylamino)propyl]oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount responsibilities. This guide provides a detailed, step-by-step protocol for the safe disposal of N-[3-(methylamino)propyl]oxolane-2-carboxamide (CAS No. 81403-67-0), a compound requiring careful management due to its hazardous properties.

Hazard Analysis and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • H302: Harmful if swallowed: This indicates oral toxicity, necessitating precautions to prevent ingestion.

  • H314: Causes severe skin burns and eye damage: As a corrosive substance, it can cause irreversible damage to skin and eyes upon contact.

  • H317: May cause an allergic skin reaction: This identifies it as a skin sensitizer, meaning repeated exposure can lead to an allergic response[2].

Given these hazards, this compound is classified as a hazardous waste. Its disposal is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4][5].

Personal Protective Equipment (PPE): The First Line of Defense

Due to the corrosive and sensitizing nature of this compound, a stringent PPE protocol is mandatory.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, double-glovedProvides a robust barrier against skin contact and absorption.
Eye Protection Chemical splash goggles and a face shieldEnsures complete protection from splashes that can cause severe eye damage.
Lab Coat Chemical-resistant, long-sleevedProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents exposure from spills.

Spill Management: Preparedness is Key

Accidental spills must be managed promptly and safely.

Required Spill Kit Components:

  • Absorbent materials (e.g., vermiculite, sand, or commercial sorbents)

  • Sodium bicarbonate or another suitable neutralizing agent for acids (to be used with caution, see below)

  • Waste bags for contaminated materials

  • Appropriate PPE

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described above.

  • Containment: For liquid spills, create a dike around the spill using absorbent material to prevent it from spreading.

  • Neutralization (for small spills): Due to the amine functional group, this compound is expected to be basic. Therefore, a weak acid such as citric acid or sodium bisulfate can be cautiously applied to neutralize the spill. CAUTION: Neutralization reactions can be exothermic; apply the neutralizing agent slowly and observe for any reaction.

  • Absorption: Once neutralized, absorb the spill with an inert material.

  • Collection: Carefully collect the absorbent material and any contaminated debris into a clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (corrosive, health hazard).

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Disposal Pathway: From Laboratory to Final Disposition

The disposal of this compound must be handled by a licensed hazardous waste disposal company.

Disposal Workflow:

A Generation of Waste (Pure compound, contaminated labware) B Segregation into Labeled, Compatible Waste Container A->B Immediate C Temporary Storage in Satellite Accumulation Area B->C Secure D Scheduled Pickup by Licensed Hazardous Waste Vendor C->D Regularly Scheduled E Transportation to Treatment, Storage, and Disposal Facility (TSDF) D->E Manifested F Final Disposal (e.g., Incineration) E->F RCRA Compliant

Caption: Disposal workflow for this compound.

In-Lab Neutralization of Dilute Aqueous Solutions (for experienced personnel only):

For very dilute aqueous solutions, neutralization may be an option before collection. This procedure should only be performed by trained personnel in a fume hood with appropriate PPE.

  • Dilution: Ensure the solution is already dilute. If not, slowly add the solution to a large volume of cold water with stirring.

  • Neutralization: While stirring, slowly add a dilute solution of a weak acid (e.g., 5% citric acid or acetic acid).

  • pH Monitoring: Continuously monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

  • Collection: Once neutralized, the solution should still be collected as hazardous waste, as it may contain other regulated components. Do not dispose of down the drain without explicit approval from your institution's Environmental Health and Safety (EHS) department.

Regulatory Compliance and Documentation

All steps of the disposal process must be documented in accordance with institutional policies and federal regulations[6][7]. This includes maintaining a hazardous waste manifest system for off-site disposal.

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and compliant waste management practices, researchers can ensure a safe working environment and minimize their environmental impact.

Disclaimer: This guide is intended for informational purposes and is based on the known hazards of this compound and general principles of laboratory safety. A specific Safety Data Sheet (SDS) for this compound was not available. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Society for Chemical Hazard Communication. (2017, April). Skin Sensitization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.